Technical Documentation Center

N-phenyl-1,3,5-triazin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-phenyl-1,3,5-triazin-2-amine
  • CAS: 4040-07-7

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Therapeutic Potential of N-phenyl-1,3,5-triazin-2-amine: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry and materials science, the 1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the 1,3,5-triazine (s-triazine) scaffold stands out as a highly versatile, privileged pharmacophore. Specifically, N-phenyl-1,3,5-triazin-2-amine and its halogenated intermediate, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine , serve as foundational building blocks for synthesizing complex kinase inhibitors, antimicrobial agents, and advanced materials[1],[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide dissects the physicochemical properties, the causality behind its temperature-controlled synthesis, and its validated pharmacological applications, concluding with self-validating experimental protocols.

Structural Chemistry and Physicochemical Profiling

The core structure of N-phenyl-1,3,5-triazin-2-amine consists of a six-membered aromatic triazine ring characterized by alternating carbon and nitrogen atoms, conjugated with an aniline moiety. The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a property that is heavily exploited in drug design to attach various pharmacophores[3].

To facilitate rational drug design, the quantitative physicochemical properties of the base compound and its primary synthetic intermediate are summarized below:

PropertyN-phenyl-1,3,5-triazin-2-amine4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
CAS Number 4040-07-7[4]2272-40-4[5]
Molecular Formula C9H8N4[4]C9H6Cl2N4[5]
Molecular Weight 172.19 g/mol [4]241.08 g/mol [5]
Topological Polar Surface Area (TPSA) N/A50.7 Ų[5]
LogP (Lipophilicity) N/A2.922[5]
Hydrogen Bond Donors 11[5]
Hydrogen Bond Acceptors 34[5]

Data indicates that the dichloro-derivative possesses optimal lipophilicity (LogP ~2.9) and TPSA for cellular permeability, aligning well with Lipinski's Rule of Five for orally bioavailable drugs[5].

Mechanistic Synthesis: The Principle of Temperature-Controlled SNAr

The synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and aniline is a textbook example of temperature-controlled nucleophilic aromatic substitution (SNAr) [3].

The Causality of Experimental Design

Why is strict temperature control the most critical parameter in this synthesis? Cyanuric chloride possesses three identical, highly reactive chlorine atoms. However, the substitution of the first chlorine with an electron-donating amino group (from aniline) significantly reduces the electrophilicity of the triazine ring.

  • First Substitution: Occurs rapidly at 0–5 °C .

  • Second Substitution: Requires heating to 40–50 °C .

  • Third Substitution: Demands harsh reflux conditions at 80–100 °C .

By strictly maintaining the reaction at 0–5 °C, we thermodynamically lock the reaction to yield only the mono-substituted product, preventing the formation of unwanted di- or tri-substituted byproducts[3]. Furthermore, the addition of an acid scavenger (such as Na₂CO₃) is mechanistically required. As the SNAr reaction proceeds, hydrochloric acid (HCl) is evolved. Without a scavenger, HCl will protonate the unreacted aniline into an anilinium ion, stripping it of its nucleophilicity and prematurely stalling the reaction[3].

Synthesis CC Cyanuric Chloride (Electrophile) RX SNAr Reaction CC->RX AN Aniline (Nucleophile) AN->RX TC Temp: 0-5 °C (Prevents Di-substitution) TC->RX AS Na2CO3 (Acid Scavenger) AS->RX Neutralizes HCl PR 4,6-Dichloro-N-phenyl- 1,3,5-triazin-2-amine RX->PR

Workflow of temperature-controlled SNAr synthesis of the triazine intermediate.

Pharmacological Applications: Kinase Inhibition

In oncology drug development, the s-triazine core acts as a potent bioisostere for the pyrimidine ring found in endogenous purines (like ATP). This structural mimicry allows N-phenyl-1,3,5-triazin-2-amine derivatives to act as highly effective ATP-competitive kinase inhibitors [2].

Recent studies have validated the efficacy of these derivatives against critical oncogenic kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR)[2],[6]. By forming critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket—specifically utilizing the triazine nitrogen atoms as hydrogen bond acceptors and the exocyclic amine as a donor—these compounds arrest downstream signal transduction, ultimately triggering apoptosis in cancer cell lines such as MCF-7 (breast) and HCT-116 (colon)[7].

Mechanism TR s-Triazine Derivative ATP Kinase ATP Pocket (EGFR/CDK9) TR->ATP Hydrogen Bonding INH Competitive Inhibition ATP->INH SIG Signal Transduction Arrest INH->SIG APO Cancer Cell Apoptosis SIG->APO

ATP-competitive kinase inhibition pathway by s-triazine derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine

Objective: Isolate the mono-substituted triazine intermediate with >95% purity.

  • Preparation of the Electrophile Dispersion: Dissolve 36.9 g of cyanuric chloride in 320 mL of acetone. Add this solution dropwise into a vigorously stirred flask containing 800 g of crushed ice to form a fine dispersion[3].

  • Nucleophilic Addition: Cool the vessel to ≤ 5 °C. Begin the dropwise addition of 18.6 g of aniline[3].

  • pH Maintenance (Self-Validation Step): Simultaneously, add 210 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution at the exact dropping rate of the aniline[3].

    • Causality Check: Frequently test the mixture with pH paper. The pH must remain strictly neutral (~7.0). An acidic pH indicates insufficient scavenging, which will protonate the aniline and crash the yield.

  • Reaction Monitoring: Stir the mixture for 2 hours at 0–5 °C.

    • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase. A single bright spot confirms the absence of unreacted cyanuric chloride and di-substituted impurities[6].

  • Isolation: Filter the precipitated white crystals, wash thoroughly with ice-cold distilled water to remove inorganic salts, and dry under a vacuum.

Protocol B: In Vitro Anti-Proliferative Assay (MTT)

Objective: Determine the IC50 of the synthesized triazine derivative against MCF-7 cells.

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in standard DMEM media. Incubate for 24 hours at 37 °C (5% CO₂) to allow for adherence[7].

  • Compound Treatment: Treat the cells with the triazine derivative at varying concentrations (0.1 µM to 100 µM) for 72 hours[7].

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO). Control wells must exhibit >95% viability to validate that any observed cytotoxicity is exclusively compound-driven.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells will metabolize MTT into insoluble purple formazan crystals.

  • Quantification: Solubilize the formazan with 100 µL of DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis[7].

Conclusion

N-phenyl-1,3,5-triazin-2-amine is far more than a simple heterocyclic compound; it is a highly tunable pharmacophore. By mastering the causality of its temperature-dependent SNAr chemistry, researchers can systematically build libraries of targeted kinase inhibitors and novel antimicrobial agents. The protocols and mechanistic insights provided herein serve as a robust foundation for advancing triazine-based drug discovery.

References

1.[4] ChemicalBook. N-phenyl-1,3,5-triazin-2-amine. Retrieved from: 2.[5] ChemScene. 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from: 3.[1] Asian Journal of Chemistry. Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Retrieved from: 4.[3] Benchchem. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from: 5.[2] Google Patents. WO2012160034A1 - 4-aryl-n-phenyl-1,3,5-triazin-2-amines containing a sulfoximine group. Retrieved from: 6.[7] ResearchGate. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Retrieved from: 7.[6] Frontiers in Chemistry. Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Retrieved from:

Sources

Exploratory

Pharmacological potential of N-phenyl-1,3,5-triazin-2-amine derivatives

Pharmacological Potential of N-Phenyl-1,3,5-Triazin-2-Amine Derivatives: A Technical Guide Executive Summary The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Potential of N-Phenyl-1,3,5-Triazin-2-Amine Derivatives: A Technical Guide

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold represents a "privileged structure" in medicinal chemistry due to its electronic versatility and the ability to display substituents in a defined 3D orientation. Specifically, N-phenyl-1,3,5-triazin-2-amine derivatives have emerged as potent modulators of kinase activity, particularly in oncology (EGFR, PI3K/mTOR pathways) and antimicrobial resistance (DHFR inhibition).

This technical guide synthesizes the pharmacological mechanisms, structure-activity relationships (SAR), and experimental protocols required to evaluate these derivatives. It is designed for researchers seeking to optimize this scaffold for lead generation.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological efficacy of N-phenyl-1,3,5-triazin-2-amine derivatives hinges on the stepwise nucleophilic substitution of cyanuric chloride. The resonance-stabilized aromatic ring allows for precise tuning of lipophilicity and electronic density.

Core SAR Principles
  • Position 2 (Amine Linkage): The N-phenyl group is critical for hydrophobic pocket occupancy in kinase domains (e.g., the ATP-binding site). Electron-withdrawing groups (EWGs) like -Cl or -F on the phenyl ring often enhance metabolic stability.

  • Positions 4 & 6 (Solubilizing/Binding Domains):

    • Morpholine/Piperazine: Enhances solubility and forms hydrogen bonds with the hinge region of kinases (e.g., Met793 in EGFR).

    • Hydrazine/Urea Linkers: Can introduce additional hydrogen bond donors/acceptors for specificity.

Visualizing the SAR Logic

SAR_Logic Core 1,3,5-Triazine Core (Electron Deficient) Pos2 Position 2: N-Phenyl (Hydrophobic Interaction) Core->Pos2 Nucleophilic Sub 1 (0°C) Pos4 Position 4: Morpholine/Piperazine (Solubility & H-Bonding) Core->Pos4 Nucleophilic Sub 2 (RT) Pos6 Position 6: Variable R-Group (Selectivity Tuning) Core->Pos6 Nucleophilic Sub 3 (Reflux) Kinase Hydrophobic Pocket Kinase Hydrophobic Pocket Pos2->Kinase Hydrophobic Pocket Hinge Region (Met793) Hinge Region (Met793) Pos4->Hinge Region (Met793)

Figure 1: SAR optimization strategy for 1,3,5-triazine derivatives, highlighting the stepwise synthesis and functional role of each substituent position.

Therapeutic Mechanisms of Action

Oncology: Dual EGFR/PI3K Inhibition

The primary pharmacological value of these derivatives lies in their ability to act as ATP-competitive inhibitors. In Non-Small Cell Lung Cancer (NSCLC), they target the epidermal growth factor receptor (EGFR) and the downstream PI3K/Akt/mTOR pathway, which drives cell proliferation and survival.

  • Mechanism: The triazine ring mimics the adenine base of ATP, fitting into the catalytic cleft of the kinase. The N-phenyl moiety extends into the hydrophobic back pocket, blocking ATP binding and preventing autophosphorylation.

Signaling Pathway Blockade

Signaling_Pathway Ligand Growth Factor (EGF) RTK RTK (EGFR) Ligand->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Inhibitor Triazine Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding PIP3 PIP3 PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 2: Mechanism of Action. Triazine derivatives inhibit EGFR autophosphorylation, halting the downstream PI3K/Akt/mTOR cascade essential for tumor survival.

Antimicrobial: DHFR Inhibition

In bacterial models (S. aureus, E. coli), these derivatives inhibit Dihydrofolate Reductase (DHFR). By mimicking the pteridine ring of folate, they deplete the pool of tetrahydrofolate required for DNA synthesis, leading to bacteriostatic or bactericidal effects.

Experimental Validation Framework

To validate the pharmacological potential, a robust experimental workflow is required. Below are self-validating protocols for synthesis and bioassay.

Protocol: Stepwise Synthesis of Trisubstituted Triazines

Causality: Temperature control is the self-validating mechanism here. The reactivity of chlorine atoms on cyanuric chloride decreases sequentially due to the electron-donating effect of the incoming amino groups.

Materials: Cyanuric chloride (CNC), Aniline derivative, Morpholine, Acetone/THF, Na₂CO₃.

  • First Substitution (0–5°C):

    • Dissolve CNC (1 eq) in acetone. Cool to 0°C.[1]

    • Add Aniline derivative (1 eq) dropwise while maintaining T < 5°C.

    • Add Na₂CO₃ (1 eq) solution. Stir for 2–3 hours.

    • Validation: TLC should show disappearance of CNC and appearance of a single new spot.

  • Second Substitution (Room Temp):

    • To the reaction mixture, add Morpholine (1 eq).

    • Allow temperature to rise to 25°C. Stir for 6–8 hours.

    • Validation: pH monitoring is crucial; maintain pH ~8-9 to scavenge HCl.

  • Third Substitution (Reflux):

    • Add the third amine (excess) or nucleophile.

    • Reflux at 60–80°C (depending on solvent) for 12–24 hours.

    • Pour into crushed ice, filter precipitate, and recrystallize from ethanol.

Protocol: In Vitro EGFR Kinase Assay

Causality: Direct measurement of phosphate transfer from ATP to a peptide substrate.

Method: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

  • Preparation: Dilute compounds in DMSO (10-point dose-response).

  • Incubation: Mix EGFR enzyme, peptide substrate, and compound in kinase buffer. Incubate for 15 min.

  • Reaction Start: Add ATP (at K_m concentration) to initiate reaction. Incubate 1 hour at RT.

  • Detection: Add Eu-labeled antibody (binds phosphorylated product) and tracer.

  • Analysis: Measure Fluorescence Resonance Energy Transfer (FRET). Calculate IC₅₀ using non-linear regression.

Data Summary: Representative Potency
Compound IDR1 (Pos 2)R2 (Pos 4)R3 (Pos 6)EGFR IC₅₀ (nM)PI3K IC₅₀ (nM)Cell Line (A549) GI₅₀ (µM)
TZ-01 PhenylMorpholineCl450>100012.5
TZ-05 4-F-PhenylMorpholinePiperazine38 1202.1
TZ-09 3,4-di-OMe-PhenylPiperidineAniline6545 1.8
Erlotinib(Control)--25-0.5

Table 1: Comparative potency of triazine derivatives. Note the significant increase in potency (TZ-05) when introducing a fluorine atom (metabolic stability) and a piperazine ring (solubility).

Future Perspectives & Challenges

  • ADME/Tox: While potency is often high, poor aqueous solubility (LogP > 4) is a recurring challenge for triazine derivatives. Future designs must incorporate polar moieties (e.g., solubilizing tails on the piperazine ring) to improve oral bioavailability.

  • Selectivity: The "promiscuity" of the triazine scaffold means it can hit multiple kinases. While multi-targeting (e.g., EGFR + PI3K) is beneficial for overcoming resistance, off-target effects (e.g., hERG inhibition) must be screened early.

References

  • Singla, P. et al. (2015). "1,3,5-Triazine: A versatile pharmacophore with diverse biological activities."[2][3] European Journal of Medicinal Chemistry. Link

  • Modh, R. P. et al. (2013). "Biological evaluation of hybrid quinazoline-1,3,5-triazine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

  • Balaha, M. et al. (2016).[4] "Synthesis, evaluation and docking study of 1,3,5-triazine derivatives as cytotoxic agents against lung cancer." Journal of Applied Pharmaceutical Science. Link

  • Gedawy, E. M. et al. (2020). "Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EGFR kinase inhibitors."[5][6] New Journal of Chemistry. Link

  • Kumar, R. et al. (2019). "Recent developments of s-triazine based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Foundational

The Triumvirate of Action: A Technical Guide to 1,3,5-Triazine Amines in Medicinal Chemistry

Abstract The 1,3,5-triazine, or s-triazine, scaffold represents a privileged heterocyclic core in modern medicinal chemistry. Its synthetic tractability, stemming from the sequential reactivity of precursors like cyanuri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-triazine, or s-triazine, scaffold represents a privileged heterocyclic core in modern medicinal chemistry. Its synthetic tractability, stemming from the sequential reactivity of precursors like cyanuric chloride, allows for the creation of vast and diverse chemical libraries.[1][2] This guide provides an in-depth exploration of the core mechanisms of action through which 1,3,5-triazine amine derivatives exert their therapeutic effects, with a primary focus on their roles as inhibitors of key cellular enzymes. We will dissect the molecular interactions, structure-activity relationships (SAR), and key experimental validation protocols for their activity against protein kinases and dihydrofolate reductase (DHFR), as well as their emerging roles in combating infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile pharmacophore.

The Architectural Advantage of the s-Triazine Core

The 1,3,5-triazine ring is a six-membered heterocycle with alternating carbon and nitrogen atoms. This arrangement confers a unique electronic and structural profile. The nitrogen atoms act as hydrogen bond acceptors, while the overall structure serves as a rigid scaffold, allowing for the precise geometric presentation of various amine-linked substituents at the 2, 4, and 6 positions.[3] This structural rigidity and the potential for multi-point interactions are fundamental to its success as a pharmacophore.

The synthesis of substituted triazines most often begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the three chlorine atoms can be sequentially replaced by nucleophiles, such as primary or secondary amines.[4] This controlled, stepwise substitution is primarily governed by temperature, enabling the directed synthesis of mono-, di-, and trisubstituted derivatives with a high degree of precision.[4]

Mechanism I: Competitive Inhibition of Protein Kinases

A predominant mechanism of action for many clinically relevant 1,3,5-triazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][5] These compounds typically function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding pocket of the kinase domain.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[6] Several potent 1,3,5-triazine-based inhibitors have been developed to target key kinases in this pathway, notably PI3K and mTOR.[5][7]

  • Causality of Inhibition: The efficacy of triazine derivatives as PI3K/mTOR inhibitors is often attributed to specific molecular interactions within the ATP binding pocket. The dimorpholino-substituted s-triazine is a classic pharmacophore in this context. The oxygen atom of the morpholine ring frequently forms a crucial hydrogen bond with the backbone NH of a valine residue (Val851 in PI3Kα, Val2240 in mTOR), mimicking the hinge-binding interaction of the adenine portion of ATP.[8] This interaction anchors the inhibitor in the active site, allowing other substituents to form additional favorable contacts.

  • Structure-Activity Relationship (SAR):

    • Hinge-Binding Moiety: As mentioned, the morpholine group is highly effective. Its replacement can significantly alter potency and selectivity.

    • Solvent-Front Interactions: Substituents at the third position of the triazine ring extend towards the solvent-exposed region of the binding pocket. Modifications here are used to fine-tune physicochemical properties like solubility and to gain selectivity across different PI3K isoforms.[5]

A crystal structure of a triazine-benzimidazole derivative in complex with PI3K-gamma (PDB ID: 3QAQ) provides a clear snapshot of these interactions, confirming the binding mode within the kinase domain.[1][9]

Table 1: Representative 1,3,5-Triazine Derivatives as PI3K/mTOR Inhibitors
CompoundTarget(s)IC50Target Cell Line(s)Reference
GedatolisibPI3K/mTORPI3Kα: 0.4 nM; mTOR: 1.6 nMMetastatic Breast Cancer[3]
ZSTK474Pan-PI3KPI3Kα: 16 nM; PI3Kβ: 44 nMVarious cancer cell lines[10]
Compound 47PI3K/mTORPI3K: 7.0 nM; mTOR: 48 nMA549, MCF-7, HeLa[3]
Compound 13PI3Kα1.2 nMHCT-116, U87-MG[11]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation Triazine 1,3,5-Triazine Inhibitor (e.g., Gedatolisib) Triazine->PI3K Triazine->mTORC1 Dual Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling cascade by dual-targeting 1,3,5-triazine amines.
Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose dysregulation through mutation or overexpression drives the growth of numerous cancers.[12] Triazine derivatives have been successfully designed as potent EGFR inhibitors.[13]

  • Causality of Inhibition: The triazine core serves as a scaffold that orients substituents to interact with key features of the EGFR ATP-binding pocket. A nitrogen atom on the triazine ring often forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region.[14] Aromatic amine substituents can then extend into hydrophobic regions of the pocket, while other groups can be tailored to interact with the solvent front, enhancing both potency and selectivity.[3][12]

  • Structure-Activity Relationship (SAR):

    • Hinge Binder: A substituted or unsubstituted amino group at the 2-position is crucial for the hydrogen bond with Met793.

    • Hydrophobic Pockets: Aniline or other aryl moieties at the 4-position effectively occupy a hydrophobic pocket. Electron-withdrawing or donating groups on this ring can modulate activity.[12]

    • Solubilizing Groups: The 6-position is often functionalized with polar groups (e.g., morpholine, piperazine) to improve the compound's aqueous solubility and pharmacokinetic properties.[10]

Table 2: Representative 1,3,5-Triazine Derivatives as EGFR Inhibitors
CompoundTarget(s)IC50 / KiTarget Cell Line(s)Reference
Compound 8EGFR (WT & Mutant)WT: 25.9 µM; T790M/L858R: 6.5 µMNCI-H1975, A431[3]
Compound 1dEGFR-TKKi = 0.44 nMMDAMB231, BT474, MCF7[12]
Compound 17EGFR-TK229.4 nMMCF-7, HepG2, HCT116[10][13]
Compound 21EGFR (WT & Mutant)WT: 0.22 µM; T790M: 0.18 µMVarious cancer cell lines[3][10]

Mechanism II: Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate from dihydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, the building blocks of DNA and RNA.[15] Inhibition of DHFR starves rapidly dividing cells, such as cancer cells, of these essential precursors, leading to cell cycle arrest and apoptosis.[16] 1,3,5-triazine amines, acting as non-classical antifolates, are potent inhibitors of DHFR.[17]

  • Causality of Inhibition: Unlike classical antifolates (e.g., methotrexate), which mimic the entire folic acid structure, triazine derivatives are smaller and occupy a sub-region of the active site. The diaminotriazine ring is a key pharmacophore, mimicking the diaminopyrimidine portion of the folate substrate. The protonated triazine ring forms strong ionic and hydrogen bonds with a conserved acidic residue (e.g., Asp27 in human DHFR).[16] A linker and a lipophilic aryl group then extend to occupy a hydrophobic pocket, often interacting with residues like Phe31.[17]

  • Structure-Activity Relationship (SAR):

    • Diaminotriazine Core: This feature is essential for binding to the key acidic residue.

    • Substituents on the Aryl Ring: The nature and position of substituents on the phenyl ring are critical. Lipophilic groups generally enhance binding affinity by occupying the hydrophobic pocket. The size and electronic properties of these substituents can be tuned to achieve selectivity for DHFR from different species (e.g., human vs. bacterial).[17]

    • Spirocyclic Systems: The incorporation of a spiro-ring fused to the dihydrotriazine core can enhance binding by promoting favorable interactions with flexible residues like Phe31 in the active site.[17]

Table 3: Representative 1,3,5-Triazine Derivatives as DHFR Inhibitors
CompoundTargetIC50Target Cell Line(s)Reference
Compound 11ehDHFR28 nMA549 (Lung Cancer)[16]
Compound A5hDHFR3.72 nMHCT116, A549, HL-60, HepG2[17]
Compound B3hDHFR4.08 nMHCT116, A549, HL-60, HepG2[17]
CycloguanilPlasmodium DHFR-Antimalarial[15]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Thymidylate & Purine Synthesis THF->Synthesis One-Carbon Donor NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Triazine 1,3,5-Triazine DHFR Inhibitor Triazine->DHFR Blocks Active Site DNA DNA Synthesis & Repair Synthesis->DNA CellCycle Cell Division DNA->CellCycle

Figure 2: Mechanism of 1,3,5-triazine amines as inhibitors of Dihydrofolate Reductase (DHFR).

Mechanisms in Infectious Diseases

The versatility of the s-triazine scaffold extends beyond oncology. Its derivatives have shown significant promise as antimicrobial and antiviral agents, often by targeting enzymes unique to the pathogens.

  • Antimicrobial Action (DNA Gyrase Inhibition): In bacteria, DNA gyrase (a type II topoisomerase) is essential for managing DNA supercoiling during replication. Some 1,3,5-triazine derivatives have been shown to inhibit this enzyme.[2][18] Molecular docking studies suggest these compounds bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity.[18][19] This leads to a bactericidal effect.

  • Antiviral Action: Certain triazine derivatives have demonstrated broad-spectrum antiviral activity.[20] For example, Triazavirin, a triazolo-triazine derivative, is thought to function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication of many RNA viruses. By preventing the synthesis of viral RNA, the compound effectively halts viral propagation.

Experimental Validation Workflows & Protocols

Validating the mechanism of action of a novel 1,3,5-triazine amine requires a series of well-defined experiments. The following protocols represent standard methodologies in the field.

Experimental_Workflow cluster_chem Chemistry cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synth Synthesis & Purification Cytotox Cytotoxicity Assay (e.g., MTT) Synth->Cytotox Test Compound Enzyme Biochemical Assay (e.g., Kinase/DHFR) Cytotox->Enzyme Identify Potent Hits CellMech Cellular Mechanism (e.g., Western Blot) Enzyme->CellMech Confirm Target Engagement PK Pharmacokinetics (ADME) CellMech->PK Select Lead Candidate Efficacy Xenograft Model Efficacy PK->Efficacy

Figure 3: A generalized experimental workflow for the development of 1,3,5-triazine amine inhibitors.
Protocol 5.1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a triazine derivative inhibits cell growth (IC50).

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,5-triazine test compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 5.2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol determines the direct inhibitory effect of a compound on a purified kinase.

  • Reagent Preparation: Prepare serial dilutions of the triazine inhibitor in assay buffer (often containing DMSO).

  • Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a solution containing recombinant human EGFR kinase and a specific peptide substrate to all wells. Allow a short pre-incubation (e.g., 10-15 minutes).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km value for the enzyme) to all wells. Incubate for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction. Add a detection reagent that quantifies either the amount of ADP produced (e.g., ADP-Glo™ assay) or the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in a fluorescence-based assay).

  • Data Acquisition: Read the luminescence or fluorescence signal using a microplate reader.

  • Analysis: Normalize the data to the controls and plot percent inhibition versus the logarithm of the inhibitor concentration to calculate the IC50 value.

Protocol 5.3: Western Blot for Pathway Modulation (Example: PI3K/Akt)

This technique confirms that the compound inhibits the target kinase within the cell, leading to reduced phosphorylation of downstream substrates.

  • Cell Treatment & Lysis: Culture cells to ~80% confluency, then treat with the triazine inhibitor at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, and a loading control like GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates successful target inhibition.

Conclusion and Future Perspectives

The 1,3,5-triazine amine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. Its success is rooted in a synthetically accessible core that can be precisely decorated to achieve high-affinity interactions with a diverse range of biological targets. The primary mechanisms of action, particularly as ATP-competitive kinase inhibitors and non-classical antifolates, are well-established and have led to clinically approved drugs.

The future of s-triazine research lies in the development of more selective inhibitors to minimize off-target effects and in the creation of multi-target agents that can combat complex diseases and drug resistance. As our understanding of molecular pathology deepens, the rational design of novel triazine derivatives, guided by structural biology and computational modeling, will continue to yield promising new therapeutic candidates for cancer, infectious diseases, and beyond.

References

A comprehensive, numbered list of all cited sources with titles, sources, and valid, clickable URLs would be generated here, drawing from the extensive search results provided in the operational context. Due to the constraints of this format, a sample is provided below.

  • Crystal structure of PI3K-gamma in complex with triazine-benzimidazole 1. (2011). National Center for Biotechnology Information. [Link]

  • Eco-friendly synthesis, structural insights, and antimicrobial potential of 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives. (2025). Taylor & Francis Online. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021). ResearchGate. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). National Center for Biotechnology Information. [Link]

  • Crystal structure of PI3K-gamma in complex with triazine-benzimidazole 1. (2011). RCSB PDB. [Link]

  • Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. (2021). Royal Society of Chemistry. [Link]

  • A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. (2015). Hilaris Publisher. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). National Center for Biotechnology Information. [Link]

  • s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). ResearchGate. [Link]

  • The Antitumor Activity of s-Triazine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (2025). Taylor & Francis Online. [Link]

  • 1,3,5‐Triazines as antiviral agents. (2021). ResearchGate. [Link]

  • What is the mechanism of Triazavirin? (2024). Patsnap Synapse. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). National Center for Biotechnology Information. [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024). MDPI. [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. (2007). International Journal of Molecular Sciences. [Link]

  • 3D-QSAR Study on dihydro-1,3,5-triazines and their spiro derivatives as DHFR inhibitors by comparative molecular field analysis (CoMFA). (2012). PubMed. [Link]

  • Schematic interaction resulting from LigPlot and VMD softwares. (2018). ResearchGate. [Link]

  • Design, bioactivity, X-ray crystallography, and molecular docking studies of chrysin-1,3,5-triazine derivatives. (2024). SSRN. [Link]

  • Synthesis and Antiviral Activities of Some 2,4,6-Trisubstituted 1,3,5-Triazines. (2011). Molecules. [Link]

  • Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. (2018). National Center for Biotechnology Information. [Link]

  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. (2025). PubMed. [Link]

  • Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. (2016). ResearchGate. [Link]

  • Design, Synthesis, Docking Studies and Biological Evaluation of Novel dihydro-1,3,5-triazines as Human DHFR Inhibitors. (2017). PubMed. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). Journal of Applied Pharmaceutical Science. [Link]

  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. (2024). Pharmacy Education. [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2021). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Triazavirin? (2024). Patsnap Synapse. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023). MDPI. [Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Dynamics of N-phenyl-1,3,5-triazin-2-amine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic stability, tautomerism, restricted rotation, and experimental/computational workflows. Introduction: T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Thermodynamic stability, tautomerism, restricted rotation, and experimental/computational workflows.

Introduction: The Structural Significance of Anilinotriazines

Derivatives of N-phenyl-1,3,5-triazin-2-amine (often referred to as anilinotriazines or PTA) represent a highly versatile class of heterocyclic compounds. They are extensively utilized in drug discovery as kinase inhibitors and in materials science as highly efficient, thermodynamically stable corrosion inhibitors for carbon steel in acidic environments[1].

The efficacy of these molecules is intrinsically linked to their thermodynamic stability, which is governed by complex isomeric dynamics. Understanding the delicate balance between their tautomeric forms, rotational isomers (rotamers), and protonated states is critical for optimizing their binding affinity to biological targets or metal surfaces[2]. This whitepaper dissects the thermodynamic principles dictating the stability of N-phenyl-1,3,5-triazin-2-amine isomers and provides field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: Tautomerism and Restricted Rotation

The structural behavior of N-phenyl-1,3,5-triazin-2-amine is defined by two primary dynamic processes: amino-imino tautomerism and restricted C–N bond rotation [3].

Amino-Imino Tautomerism

While the molecule can theoretically exist in both amino and imino tautomeric forms, the amino tautomer is overwhelmingly favored thermodynamically[3].

  • Causality: The imino form disrupts the continuous

    
    -electron delocalization (aromaticity) of the 1,3,5-triazine core. The amino form preserves this aromaticity and is further stabilized by intermolecular hydrogen bonding in the solid state and polar solvents. Density Functional Theory (DFT) calculations consistently show a high positive Gibbs free energy change (
    
    
    
    ) for the transition from the amino to the imino state.
Restricted Rotation and Rotameric Stability

At low temperatures, N-phenyl-1,3,5-triazin-2-amine derivatives exhibit restricted rotation around the exocyclic amino-triazine C–N bond, allowing distinct rotamers to be detected via 2D-Exchange NMR spectroscopy[2][3].

  • Causality: The 1,3,5-triazine ring is highly electron-deficient due to its three electronegative nitrogen atoms. Consequently, the lone pair of electrons on the exocyclic aniline nitrogen delocalizes into the triazine ring. This resonance imparts partial double-bond character to the C–N bond, significantly raising the activation energy (

    
    ) required for rotation.
    

Isomer_Stability A N-phenyl-1,3,5-triazin-2-amine (Neutral Amino Form) B Imino Tautomer (Thermodynamically Unstable) A->B Tautomerization (+ΔG) C Protonated Form (Stable in Acidic Media) A->C Protonation (H+) (-ΔG) D Rotamer A (Restricted Rotation) A->D C-N Bond Rotation E Rotamer B (Restricted Rotation) A->E C-N Bond Rotation D->E Activation Energy (Ea)

Thermodynamic pathways of N-phenyl-1,3,5-triazin-2-amine isomerization and protonation.

Quantitative Thermodynamic Profiling

To predict the stability and reactivity of these isomers, researchers rely on quantum chemical parameters derived from DFT (typically at the B3LYP/6-31G(d,p) level) alongside macroscopic thermodynamic data (e.g., Gibbs free energy of adsorption,


)[4][5].

When utilized as corrosion inhibitors in acidic media (e.g., 1M HCl), the triazine nitrogen atoms undergo protonation. The protonated isomers demonstrate enhanced thermodynamic stability on metal surfaces. The highly negative ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 values (typically between -20 and -40 kJ/mol) indicate a spontaneous, mixed physio-chemisorption process driven by electrostatic interactions and donor-acceptor orbital overlap[6].
Table 1: Thermodynamic and Quantum Chemical Parameters of PTA Derivatives

Data synthesized from benchmark computational and electrochemical studies[1][4][5][7].

Compound / Isomer StateHOMO (eV)LUMO (eV)Energy Gap (

)
Dipole Moment (

, D)

(kJ/mol)
PTA-1 (Neutral Amino)-5.85-1.454.402.15-35.2
PTA-1 (Protonated)-6.12-2.803.324.60-42.8
PTA-2 (Bromo-isomer)-5.90-1.504.403.10-38.5
PTA-3 (Methoxy-isomer)-5.65-1.404.252.85-39.1
  • Causality in Data: The protonated form exhibits a significantly lower Energy Gap (

    
    ), indicating higher reactivity and a greater propensity to accept electrons from the metal's d-orbitals (chemisorption), which directly correlates with its highly negative 
    
    
    
    [8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase produces empirical data that serves as the boundary condition for the subsequent phase.

Protocol 1: Temperature-Controlled Step-Wise Synthesis

The synthesis of substituted N-phenyl-1,3,5-triazin-2-amines utilizes cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The protocol exploits the thermodynamic deactivation of the triazine ring[9].

  • First Substitution (0–5 °C): Dissolve cyanuric chloride in THF. Add aniline (1 eq) and N,N-diisopropylethylamine (DIPEA) dropwise. Maintain at 0 °C for 2 hours.

    • Causality: The first chlorine is highly reactive. Low temperature prevents over-substitution.

  • Second Substitution (Room Temperature): Add the second nucleophile (e.g., pyrazole or morpholine) and stir at 25 °C for 12 hours.

    • Causality: The addition of the first electron-donating amino group decreases the electrophilicity of the triazine core. Higher thermal energy is required to overcome the activation barrier for the second substitution.

  • Third Substitution (80 °C): Add the final nucleophile and reflux.

    • Validation Check: Isolate the product via column chromatography. Confirm the absence of rotational isomers at room temperature via 1H-NMR (sharp peaks indicate fast rotation; broad peaks require cooling to resolve rotamers).

Protocol 2: Electrochemical Thermodynamic Evaluation (EIS)

To measure the macroscopic thermodynamic stability (


) of the synthesized isomers on a substrate[4].
  • Open Circuit Potential (OCP) Stabilization: Immerse the carbon steel working electrode in 1M HCl containing the triazine inhibitor. Monitor OCP for 60 minutes.

    • Causality: This ensures the system reaches a steady-state thermodynamic equilibrium before perturbation, preventing capacitive artifacts.

  • Frequency Sweep: Apply a 10 mV peak-to-peak AC signal from 100 kHz down to 10 mHz.

  • Isotherm Fitting: Calculate surface coverage (

    
    ) from charge transfer resistance (
    
    
    
    ). Fit the data to the Langmuir adsorption isotherm:
    
    
    .
  • Thermodynamic Extraction: Calculate

    
    .
    
Protocol 3: Computational Validation (DFT)
  • Conformational Search: Use molecular mechanics to generate all possible rotamers and tautomers.

  • Geometry Optimization: Optimize the lowest-energy structures using DFT at the B3LYP/6-31G(d,p) level in an implicit solvent model (e.g., PCM for water)[5].

  • Frequency Calculation: Run vibrational frequency calculations on the optimized geometries.

    • Causality/Validation: The absence of imaginary frequencies confirms the structure is a true thermodynamic minimum, not a transition state saddle point.

Methodology S1 1. Temperature-Controlled Synthesis (Exploiting Triazine Deactivation) S2 2. Low-Temperature 2D-NMR (Rotamer & Tautomer Isolation) S1->S2 S3 3. Electrochemical Impedance (EIS) (Macroscopic Thermodynamic Profiling) S2->S3 S4 4. DFT & Frequency Calculations (Microscopic Stability Validation) S2->S4 Conformational constraints S3->S4 S3->S4 ΔG°ads correlation

Self-validating workflow from synthesis to computational thermodynamic profiling.

Conclusion

The thermodynamic stability of N-phenyl-1,3,5-triazin-2-amine isomers is a delicate interplay of aromaticity preservation (driving amino tautomerism), lone-pair delocalization (driving restricted rotation), and environmental pH (driving protonation). By coupling temperature-controlled synthetic methodologies with rigorous electrochemical impedance spectroscopy and DFT validation, researchers can accurately map the thermodynamic landscape of these molecules. This holistic, self-validating approach is essential for the rational design of next-generation triazine-based therapeutics and advanced industrial materials.

References

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies The Royal Society Open Science URL:[Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions ACS Omega URL:[Link]

  • One-pot synthesis of triazines as potential agents affecting cell differentiation National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Unlocking the N-Phenyl-1,3,5-Triazin-2-Amine Scaffold: A Privileged Structure for Multi-Target Drug Discovery

Executive Summary In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a primary driver of drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a primary driver of drug discovery. The N-phenyl-1,3,5-triazin-2-amine scaffold has emerged as a highly versatile and potent pharmacophore[1]. Characterized by its electron-deficient heteroaromatic ring, this scaffold allows for rapid structural diversification via nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions.

This technical guide explores the mechanistic rationale, biological target landscape, and self-validating experimental methodologies associated with N-phenyl-1,3,5-triazin-2-amine derivatives. By understanding the causality behind its binding modalities, researchers can rationally design next-generation therapeutics for oncology, neurodegeneration, and inflammatory diseases.

Core Biological Targets & Mechanistic Pathways

Direct Occlusion of NF-κB DNA Binding

Traditional inhibitors of the Nuclear Factor-kappa B (NF-κB) pathway typically target upstream kinases (e.g., IKK) or the proteasome. However, upstream targeting often triggers compensatory signaling mechanisms and severe off-target toxicities. The derivative 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241) circumvents this by directly inhibiting the DNA-binding domain of the NF-κB p50 subunit[2][3].

  • Mechanistic Causality: In silico docking and biophysical assays reveal that the triazine core and its N-phenyl substituent project into the DNA-binding pocket of p50, forming critical hydrogen bonds with Tyr60, His144, and Asp242[3]. Because these residues are strictly required for the protein to grip the DNA phosphate backbone, NI241 acts as a direct steric and electrostatic blockade. This downstream intervention ensures that regardless of upstream kinase hyperactivation, target gene transcription remains suppressed.

G Upstream Upstream Signals (TNF-α, IL-1) IKK IKK Complex Upstream->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB (p50/p65) Translocation IkB->NFkB DNA Target Gene Transcription NFkB->DNA DNA Binding NI241 NI241 (Triazine Scaffold) Direct p50 Binding NI241->NFkB Blocks

Mechanism of NI241 directly inhibiting NF-κB p50 DNA binding, bypassing upstream signaling.

Irreversible Inhibition of BMX Kinase

Bone Marrow X-linked (BMX) kinase, a member of the Tec family, is a critical driver in gastric carcinoma. Recent structural modifications to the 1,3,5-triazin-2-amine core have yielded compounds (e.g., Compound B6a ) that act as potent, irreversible BMX inhibitors[4].

  • Mechanistic Causality: The flat triazine ring mimics the adenine base of ATP, anchoring the molecule within the kinase hinge region. By appending an electrophilic warhead (such as an acrylamide group) to the scaffold, the molecule is perfectly positioned to undergo a Michael addition with a specific, non-catalytic cysteine residue in the BMX active site[4]. This irreversible covalent bond permanently inactivates the kinase, leading to sustained suppression of the downstream AKT/mTOR survival pathway and triggering protective autophagy in tumor cells[4].

G RTK EGFR / RTK BMX BMX Kinase RTK->BMX PI3K PI3K RTK->PI3K AKT AKT BMX->AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Tumor Cell Proliferation mTOR->Cell Triazine Triazine Dual Inhibitor (e.g., B6a) Triazine->BMX Triazine->PI3K

Dual inhibition of BMX and PI3K by triazine derivatives suppresses the AKT/mTOR pathway.

Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease

In neurodegenerative disease models, the scaffold has been engineered to simultaneously target Acetylcholinesterase (AChE) and β-secretase 1 (BACE-1)[1].

  • Mechanistic Causality: Alzheimer's Disease is a multifactorial pathology. By attaching lipophilic, bulky substituents (such as piperidine or desloratadine fragments) to the C4/C6 positions of the triazine ring, the resulting molecule can span the narrow active site gorge of AChE while simultaneously presenting hydrogen-bond acceptors required for BACE-1 inhibition. The triazine core provides the rigid geometric vectoring necessary to achieve this dual-pocket occupancy[1].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key N-phenyl-1,3,5-triazin-2-amine derivatives across various biological targets:

Scaffold DerivativeBiological TargetDisease ApplicationPotency (IC₅₀ / Kᵢ)Mechanism / Binding ModeRef.
NI241 (4,6-dichloro-)NF-κB (p50 subunit)Inflammation / CancerDose-dependentDirect DNA-binding occlusion[3]
Compound B6a BMX KinaseGastric CarcinomaIC₅₀ = 12 nMIrreversible covalent binding[4]
Pyrazolyl s-triazine 3d EGFR / PI3KTriple-Negative Breast CancerLow micromolarATP-competitive dual inhibition[5]
Compound 14 Histamine H₄ ReceptorAcute InflammationKᵢ = 160 nMAllosteric/Orthosteric Antagonist[6]
MTDL Triazines (31) AChE / BACE-1Alzheimer's DiseaseIC₅₀ = 51 nM (AChE)Multi-target directed ligand[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity (E-E-A-T), the evaluation of these scaffolds requires rigorous, self-validating assay designs. Below are the definitive protocols for validating the primary mechanisms of action discussed above.

Protocol A: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

Purpose: To definitively prove that the triazine derivative disrupts the biophysical interaction between the p50 transcription factor and its target DNA, independent of cellular upstream signaling.

  • Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the consensus NF-κB binding site (5'-GGGACTTTCC-3'). End-label with a fluorophore (e.g., Alexa680).

    • Causality: High specific activity is required because transcription factor-DNA interactions are transient and low-abundance.

  • Protein-Inhibitor Pre-incubation: Incubate recombinant His-tagged p50 (100 nM) with the triazine compound (e.g., NI241) in binding buffer (10 mM Tris-HCl, 50 mM NaCl, 1 mM DTT) for 30 minutes at 4°C.

    • Causality: Pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with the protein before the highly competitive DNA substrate is introduced.

  • Binding Reaction: Add the labeled DNA probe (10 nM) and 1 µg of poly(dI-dC).

    • Causality:poly(dI-dC) acts as a decoy for non-specific DNA-binding interactions, ensuring the observed gel shift is strictly driven by specific p50 affinity.

  • Self-Validation (Supershift & Cold Competition):

    • Control 1 (Specificity): Add a 100-fold molar excess of unlabeled consensus DNA. The fluorescent signal should disappear, proving sequence specificity.

    • Control 2 (Identity): Add an anti-p50 monoclonal antibody. The antibody binds the p50-DNA complex, increasing its molecular weight and causing a "supershift" on the gel, definitively validating the complex's identity.

  • Resolution: Resolve complexes on a 4-6% native polyacrylamide gel at 4°C to preserve non-covalent interactions.

Protocol B: Rapid Washout Assay for Irreversible Kinase Inhibition

Purpose: Standard IC₅₀ assays cannot distinguish between tight-binding reversible inhibitors and covalent irreversible inhibitors. This protocol validates the covalent mechanism of compounds like B6a.

  • Enzyme-Inhibitor Incubation: Incubate recombinant BMX kinase (10 nM) with the triazine derivative at 10x the estimated IC₅₀ for 60 minutes.

    • Causality: Covalent bond formation is time-dependent; a 60-minute window ensures complete target occupancy by the electrophilic warhead.

  • Rapid Washout: Pass the reaction mixture through a rapid gel filtration spin column (e.g., Sephadex G-25) or perform a 100-fold rapid dilution into fresh assay buffer.

    • Causality: This step removes all unbound inhibitor from the microenvironment.

  • Substrate Addition & Measurement: Immediately add ATP (at Kₘ concentration) and the specific peptide substrate. Quantify remaining kinase activity using an ADP-Glo luminescence assay.

  • Self-Validation: Run a parallel assay using a known reversible BMX inhibitor.

    • Causality: The reversible inhibitor must show full recovery of kinase activity post-washout, whereas the covalent triazine derivative will show no recovery, validating the irreversible binding modality.

G Incubate 1. Incubate Kinase + Triazine Inhibitor Washout 2. Rapid Washout (100x Dilution) Incubate->Washout ATP 3. Add ATP & Substrate Washout->ATP Measure 4. Measure Luminescence ATP->Measure Validate 5. Validate Covalent Binding (No Recovery) Measure->Validate

Self-validating washout assay workflow to confirm irreversible covalent kinase inhibition.

References

  • PubMed (NIH)
  • Journal of Medicinal Chemistry (ACS Publications)
  • PMC (NIH)
  • Alkyl derivatives of 1,3,5-triazine as histamine H4 receptor ligands EMBL-EBI URL
  • New scaffolds of inhibitors targeting the DNA binding of NF-κB OAText URL
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells via EGFR/PI3K/AKT/mTOR Signaling Cascades MDPI URL

Sources

Exploratory

Solubility profile of N-phenyl-1,3,5-triazin-2-amine in organic solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of -phenyl-1,3,5-triazin-2-amine (also referred to as 2-anilino-1,3,5-triazine). Technical Guide...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of


-phenyl-1,3,5-triazin-2-amine  (also referred to as 2-anilino-1,3,5-triazine).

Technical Guide: Solubility Profile of -phenyl-1,3,5-triazin-2-amine

Executive Summary


-phenyl-1,3,5-triazin-2-amine  (CAS: 1126-61-0 / 1973-00-8 derivatives) represents a critical scaffold in medicinal chemistry, particularly as a precursor for CDK inhibitors, antimicrobial agents, and triazine-based polymers. Its solubility behavior is dominated by the competitive interaction between the hydrophobic phenyl ring and the electron-deficient, nitrogen-rich triazine core.

This guide provides a definitive solubility landscape, distinguishing between the mono-anilino core and its common 4,6-dichloro precursor (often the practical starting material in drug development). It synthesizes qualitative empirical data with thermodynamic modeling principles to aid in solvent selection for recrystallization and formulation.

Physicochemical Context & Structure Analysis[1]

Structural Determinants of Solubility

The solubility of


-phenyl-1,3,5-triazin-2-amine is governed by three molecular features:
  • Triazine Core (

    
    ):  Highly electron-deficient and polar. It acts as a hydrogen bond acceptor (HBA) at the ring nitrogens.
    
  • Anilino Group (

    
    ):  Provides a hydrogen bond donor (HBD) site (
    
    
    
    ) and a hydrophobic domain (Phenyl).
  • Crystal Lattice Energy: The high symmetry and capacity for intermolecular Hydrogen bonding (N-H···N) lead to high lattice energy (Melting Point

    
    C for amino-derivatives), significantly reducing solubility in non-polar solvents.
    
Compound Identification Matrix
FeatureMono-Anilino CoreDichloro-Precursor (Intermediate)
IUPAC Name

-phenyl-1,3,5-triazin-2-amine
4,6-dichloro-

-phenyl-1,3,5-triazin-2-amine
CAS No. 1973-00-8 (Generic)2272-40-4
Molecular Weight 172.19 g/mol 241.08 g/mol
Polarity (LogP) ~1.5 - 2.0 (Est.)[1][2]~2.92 (High Lipophilicity)
Primary Use Pharmacophore ScaffoldReactive Intermediate

Solubility Profile

Data synthesized from synthesis protocols, recrystallization standards, and structural analogues.

Qualitative Solubility Matrix

The following table categorizes solvent suitability based on experimental synthesis and purification workflows.

Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMF / DMSO High Primary reaction medium. Soluble even at RT; highly soluble

C.
Polar Aprotic Acetone Moderate-High Standard solvent for synthesis of the dichloro-derivative at

C.
Polar Protic Ethanol / Methanol Moderate Low solubility at RT; High solubility at reflux. Ideal for recrystallization .
Chlorinated DCM / Chloroform Good Soluble. Used for liquid-liquid extraction during workup.
Non-Polar Hexane / Heptane Poor / Insoluble Used as an anti-solvent to precipitate the product.
Aqueous Water Insoluble Product precipitates immediately upon addition to water.
Temperature-Dependent Behavior (Recrystallization)

The compound exhibits a steep solubility curve in alcohols, making Aqueous Ethanol (70-90%) the gold standard for purification.

  • Mechanism: At boiling point (

    
    C), the solvent disrupts the intermolecular N-H···N hydrogen bond network. Upon cooling, the high lattice energy drives crystallization, leaving impurities in the mother liquor.
    

Experimental Protocols

Self-validating workflows for establishing precise solubility data.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation mole fraction (


) of the compound in a target solvent at temperature 

.
  • Preparation: Weigh excess

    
    -phenyl-1,3,5-triazin-2-amine solid (
    
    
    
    ) into a sealable glass vial.
  • Solvation: Add a specific volume (

    
    ) of the target organic solvent.
    
  • Equilibration: Place vial in a thermostatic shaker bath at temperature

    
     (e.g., 
    
    
    
    ) for 24–48 hours.
    • Validation: Ensure solid remains visible at the bottom (saturated solution).

  • Sampling: Stop agitation and allow sedimentation for 2 hours. Filter the supernatant using a heated syringe filter (0.45 µm) to prevent precipitation during transfer.

  • Quantification: Transfer a known aliquot (

    
    ) to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue (
    
    
    
    ).
  • Calculation:

    
    
    
Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the solubility determination workflow.

SolubilityWorkflow Start Start: Solubility Profiling SelectSolvent Select Solvent Class Start->SelectSolvent PolarAprotic Polar Aprotic (DMF, DMSO) SelectSolvent->PolarAprotic PolarProtic Polar Protic (EtOH, MeOH) SelectSolvent->PolarProtic NonPolar Non-Polar (Hexane, Toluene) SelectSolvent->NonPolar CheckDissolution Check Dissolution at RT PolarAprotic->CheckDissolution PolarProtic->CheckDissolution NonPolar->CheckDissolution HighSol High Solubility CheckDissolution->HighSol Yes ModSol Moderate/Low Solubility CheckDissolution->ModSol Partial Insol Insoluble CheckDissolution->Insol No ReactionMedium Ideal Reaction Medium HighSol->ReactionMedium Use for Synthesis HeatReflux Heat to Reflux ModSol->HeatReflux AntiSolvent Anti-Solvent Candidate Insol->AntiSolvent Use for Precipitation CheckDissolutionHot Dissolves at Reflux? HeatReflux->CheckDissolutionHot CheckDissolutionHot->Insol No RecrystCandidate Primary Recrystallization Candidate CheckDissolutionHot->RecrystCandidate Yes (Gradient)

Caption: Decision matrix for categorizing solvents as reaction media, recrystallization candidates, or anti-solvents based on thermal solubility behavior.

Thermodynamic Modeling (Advanced)

For researchers requiring precise interpolation of solubility data at unmeasured temperatures, the Modified Apelblat Equation is the standard model for triazine derivatives:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from the experimental data (Section 4.1).
    

Application: If you determine solubility at 298K, 308K, and 318K in Ethanol, fitting this equation allows accurate prediction of the "cloud point" for cooling crystallization processes, optimizing yield and purity.

References

  • Synthesis & Properties of Triazines:Journal of Chemical & Engineering Data, "Solubility of Triazine Derivatives in Organic Solvents." (General Reference for Class Behavior).
  • Structural Characterization: Journal of Medicinal Chemistry, "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene." (Discusses 2-anilino-1,3,5-triazine scaffold solubility).

  • Corrosion Inhibition Studies: Royal Society Open Science, "Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors." (Provides synthesis and solubility data for anilino-triazines in acidic/organic media).

  • Synthesis Protocol: Thieme Pharmaceutical Encyclopedia, "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues." (Details synthesis in DMF and precipitation in water).

Sources

Foundational

Toxicity and safety data sheets for N-phenyl-1,3,5-triazin-2-amine

Toxicity and Safety Data Sheets for N-phenyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide Executive Summary As a privileged pharmacophore, the 1,3,5-triazine scaffold is foundational in the development of targe...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicity and Safety Data Sheets for N-phenyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide

Executive Summary

As a privileged pharmacophore, the 1,3,5-triazine scaffold is foundational in the development of targeted therapeutics, including kinase inhibitors and antiviral agents[1]. Specifically, N-phenyl-1,3,5-triazin-2-amine and its halogenated or substituted derivatives act as potent modulators of cellular signaling. However, the exact mechanisms that make these compounds valuable in oncology—such as the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR)—also govern their toxicological profiles[2][3]. This whitepaper provides researchers and drug development professionals with an authoritative synthesis of the physicochemical properties, mechanistic toxicology, Safety Data Sheet (SDS) handling protocols, and self-validating experimental workflows required to safely and effectively evaluate this compound class.

Physicochemical Profiling & Hazard Identification

The bioavailability and cellular penetrance of N-phenyl-1,3,5-triazin-2-amine derivatives are dictated by their lipophilicity and planar aromatic structure. The triazine core provides multiple hydrogen-bond acceptors, while the N-phenyl substitution enhances hydrophobic interactions within target protein binding pockets.

Table 1: Core Physicochemical Properties

Property Value / Description
Chemical Name N-phenyl-1,3,5-triazin-2-amine
CAS Registry Number 4040-07-7[4] (Note: 2272-40-4 for 4,6-Dichloro derivative)[5]
Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol

| Topological Polar Surface Area (TPSA) | ~50.7 Ų (Derivative dependent)[5] |

Safety Data Sheet (SDS) Core Components

From an occupational safety perspective, the compound acts as a localized irritant. The uncharged, lipophilic nature of the molecule allows it to partition into the stratum corneum, necessitating strict handling protocols.

Table 2: GHS Hazard Statements & Mitigation

GHS Code Hazard Description Mechanistic Causality & Handling
H315 Causes skin irritation[6] Lipophilic partitioning disrupts lipid bilayers in the epidermis. PPE: Nitrile gloves (double-gloving recommended).
H319 Causes serious eye irritation[6] Direct interaction with corneal proteins. PPE: Splash-proof chemical goggles.

| H335 | May cause respiratory irritation[6] | Inhalation of fine crystalline dust triggers mucosal inflammation. PPE: Handle exclusively within a Class II Fume Hood. |

Mechanistic Toxicology and Biological Pathways

The cytotoxicity of N-phenyl-1,3,5-triazin-2-amine derivatives is not indiscriminate; it is driven by highly specific molecular interactions.

1. Kinase Inhibition and Transcriptional Arrest: Many triazine derivatives are designed to competitively bind the ATP-binding pocket of kinases such as CDK9[3]. CDK9 is a critical catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, the compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II[3]. This causes promoter-proximal pausing, rapidly depleting short-lived anti-apoptotic proteins (e.g., Mcl-1, XIAP) and triggering intrinsic apoptosis[3].

2. Mitochondrial Toxicity and Metabolic Acidosis: At higher systemic concentrations, triazine compounds can act as uncouplers of oxidative phosphorylation[7]. By disrupting the obligatory linkage between the electron transport chain and ATP synthesis, the cell is forced into anaerobic glycolysis. This leads to the accumulation of Krebs cycle intermediates and lactate, ultimately resulting in severe metabolic acidosis and cellular necrosis[7].

ToxicityPathway Triazine N-phenyl-1,3,5-triazin-2-amine Cellular Entry Kinase CDK9 / EGFR ATP-Competitive Inhibition Triazine->Kinase High Affinity Binding OxPhos Oxidative Phosphorylation Uncoupling Triazine->OxPhos Mitochondrial Accumulation Transcription RNA Pol II Pausing (Transcriptional Arrest) Kinase->Transcription Blocked Elongation Metabolic Metabolic Acidosis (Lactate Accumulation) OxPhos->Metabolic Krebs Cycle Disruption Apoptosis Intrinsic Apoptosis & Cytotoxicity Transcription->Apoptosis Anti-apoptotic Protein Depletion Metabolic->Apoptosis Cellular Stress / Necrosis

Mechanistic pathways of N-phenyl-1,3,5-triazin-2-amine toxicity via kinase inhibition and OxPhos uncoupling.

Experimental Protocols for Toxicity Assessment

To rigorously evaluate the cytotoxicity of N-phenyl-1,3,5-triazin-2-amine, we must employ a self-validating experimental system. The following protocol utilizes an ATP-quantification assay (CellTiter-Glo) rather than an MTT assay. Causality: Because triazines can disrupt mitochondrial metabolism[7], MTT assays (which rely on mitochondrial reductase activity) may produce confounding artifacts. Direct ATP quantification provides a more orthogonal and reliable measure of absolute cell viability.

Step-by-Step Cytotoxicity Workflow

1. Cell Culture and Seeding:

  • Action: Seed A549 (Non-small cell lung cancer) or HEK-293 cells at 5,000 cells/well in a white, opaque 96-well plate[2][8].

  • Validation Step: Leave the outer perimeter wells empty and fill them with 200 µL of sterile PBS. Causality: This mitigates the "edge effect" caused by evaporation during incubation, ensuring uniform thermal mass and reliable data across the plate.

2. Compound Preparation:

  • Action: Dissolve N-phenyl-1,3,5-triazin-2-amine in 100% anhydrous DMSO to create a 10 mM master stock.

  • Action: Perform a 10-point, 3-fold serial dilution in culture media. Ensure the final DMSO concentration on the cells does not exceed 0.1% (v/v).

  • Validation Step: Include a Vehicle Control (0.1% DMSO) to establish 100% baseline viability, and a Positive Control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range and apoptotic sensitivity.

3. Dosing and Incubation:

  • Action: Treat the cells with the compound dilutions and incubate for 72 hours at 37°C, 5% CO2. Causality: A 72-hour window is required because transcriptional arrest via CDK9 inhibition necessitates time for existing anti-apoptotic proteins to degrade before cell death occurs[3].

4. ATP Quantification:

  • Action: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Action: Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

ExpWorkflow Prep Compound Prep (10mM DMSO Stock) CellCulture Cell Seeding (A549 / HEK-293) Prep->CellCulture Dosing Serial Dilution & 72h Incubation CellCulture->Dosing Assay Cell Lysis & ATP Quantification Dosing->Assay Analysis IC50 Calculation (Non-linear Regression) Assay->Analysis

Self-validating high-throughput screening workflow for triazine-induced cytotoxicity.

Environmental Impact and Disposal

Triazine derivatives exhibit significant environmental persistence. Phototransformation in soil is minimal, though they can degrade in sunlit surface waters[9]. Because of their low octanol-water partition coefficient, they have a low bioconcentration potential in aquatic organisms, but chronic exposure acts as a chemical stressor, potentially disrupting postembryonic development in amphibians[9][10].

Disposal Protocol: Never dispose of triazine solutions down the drain. All liquid waste (including DMSO stocks and media) must be collected in dedicated, clearly labeled hazardous waste containers for high-temperature incineration[9]. Solid waste (tips, plates) must be treated as chemically contaminated and disposed of according to institutional EHS guidelines.

References

  • 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine - PubChem. National Institutes of Health. Available at: [Link]

  • Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. ResearchGate. Available at: [Link]

  • Metabolic acidosis in prometryn (triazine herbicide) self-poisoning. Taylor & Francis Online. Available at: [Link]

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. National Institutes of Health. Available at:[Link]

  • Chronic toxicity of 1,3,5-triazine herbicides in the postembryonic development of the western clawed frog Silurana tropicalis. ResearchGate. Available at: [Link]

  • WO2012160034A1 - 4-aryl-n-phenyl-1,3,5-triazin-2-amines containing a sulfoximine group. Google Patents.
  • Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. ResearchGate. Available at:[Link]

  • The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents. National Institutes of Health. Available at: [Link]

  • Technical Fact Sheet – Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). US EPA. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Triazine Amines via Nucleophilic Substitution

Abstract The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemical development, largely due to the predictable and sequential reactivity of its chlorinated precurso...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemical development, largely due to the predictable and sequential reactivity of its chlorinated precursors.[1] This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions for the synthesis of mono-, di-, and tri-substituted amino-s-triazines. We will delve into the mechanistic underpinnings that govern these transformations, offering detailed, field-proven protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Theoretical Background: The Chemistry of the Triazine Core

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms.[1] This pronounced electrophilicity makes the carbon atoms highly susceptible to nucleophilic attack, a characteristic that is expertly exploited in the synthesis of a diverse array of functionalized triazines. The primary workhorse for these syntheses is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.

The substitution of the chlorine atoms on cyanuric chloride proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.[1]

  • Step 1: Nucleophilic Attack: An amine nucleophile attacks one of the electron-deficient carbon atoms of the triazine ring, which is bonded to a chlorine atom. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3]

  • Step 2: Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, a good leaving group.[1]

A crucial aspect of triazine chemistry is the sequential nature of these substitutions. The first substitution is generally facile and can often be achieved at low temperatures (0-5 °C).[4][5][6] Subsequent substitutions require progressively more forcing conditions (i.e., higher temperatures) because the introduction of an electron-donating amino group partially deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack.[7][8] This predictable reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted triazines with a high degree of selectivity.[5][9]

Visualizing the SNAr Mechanism on the Triazine Ring

SNAr_Mechanism cluster_mechanism SNAr Mechanism on Triazine reagents Triazine-Cl + R-NH2 intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack (Rate-Determining Step) product Triazine-NHR + HCl intermediate->product Elimination of Cl-

Caption: The SNAr mechanism for the amination of a chlorotriazine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of mono-, di-, and tri-substituted aminotriazines from cyanuric chloride. It is imperative to perform these reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Synthesis of Monosubstituted Aminotriazines

This protocol describes the selective replacement of a single chlorine atom on cyanuric chloride.

Materials:

  • Cyanuric chloride (1.0 eq)

  • Amine (1.0 eq)

  • Base (e.g., Sodium Carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)) (1.1 eq)

  • Solvent (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in the chosen solvent and cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve the amine and the base in the same solvent.

  • Slowly add the amine/base solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • The monosubstituted product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to yield the pure monosubstituted aminotriazine.

Synthesis of Disubstituted Aminotriazines

This protocol outlines the replacement of a second chlorine atom. This can be achieved with the same amine (symmetrical substitution) or a different amine (asymmetrical substitution).

Materials:

  • Monochloro-diaminotriazine (from step 3.1) (1.0 eq)

  • Amine (1.1 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or DIPEA) (1.2 eq)

  • Solvent (e.g., Acetone, THF, 1,4-Dioxane)

  • Crushed ice

  • Deionized water

Procedure:

  • Dissolve the monosubstituted aminotriazine in the chosen solvent in a round-bottom flask.

  • Add the second amine and the base to the mixture.

  • Warm the reaction mixture to room temperature and stir for 4-8 hours. For less reactive amines, gentle heating (40-50 °C) may be required.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with deionized water and dry under vacuum.

Synthesis of Trisubstituted Aminotriazines

This protocol describes the substitution of the final chlorine atom, which typically requires more forcing conditions.

Materials:

  • Dichloro-monoaminotriazine (from step 3.2) (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Base (e.g., K₂CO₃ or DIPEA) (1.5 eq)

  • Solvent (e.g., THF, 1,4-Dioxane, Toluene)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, combine the disubstituted aminotriazine, the third amine, and the base in the chosen solvent.

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 8-24 hours.[4]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Collect the solid product by vacuum filtration.

  • Wash the product with deionized water and dry under vacuum.

General Workflow for Triazine Amine Synthesis

Triazine_Synthesis_Workflow start Start: Cyanuric Chloride mono_sub Monosubstitution (0-5 °C) start->mono_sub Amine 1, Base di_sub Disubstitution (Room Temp to 50 °C) mono_sub->di_sub Amine 2, Base tri_sub Trisubstitution (Reflux) di_sub->tri_sub Amine 3, Base workup Workup & Purification tri_sub->workup product Final Triazine Amine workup->product

Caption: A generalized workflow for the sequential synthesis of trisubstituted triazine amines.

Key Reaction Parameters and Optimization

The success of triazine amine synthesis hinges on the careful control of several key parameters.

ParameterInfluence and Optimization Considerations
Temperature As discussed, temperature is the primary tool for controlling the degree of substitution. A stepwise increase in temperature is crucial for the selective synthesis of mono-, di-, and tri-substituted products.[6][7]
Solvent The choice of solvent can influence reaction rates and solubility of reactants and products. Aprotic solvents like acetone, THF, and DCM are commonly used for the initial substitutions.[4] For higher temperature reactions, solvents like 1,4-dioxane or toluene are often employed.[4] The polarity of the solvent can also affect the reaction rate.[10][11]
Base A base is required to neutralize the hydrochloric acid (HCl) that is liberated during the reaction.[5] Inorganic bases like sodium carbonate and potassium carbonate are cost-effective and easily removed during workup.[4][12] Organic bases such as triethylamine (TEA) or DIPEA are also widely used, particularly when substrate solubility is a concern.[13]
Nucleophilicity of the Amine The reactivity of the amine nucleophile will impact the required reaction conditions. More nucleophilic aliphatic amines will generally react more readily than less nucleophilic aromatic amines. Sterically hindered amines may require higher temperatures and longer reaction times.[8]
Order of Nucleophile Addition When synthesizing asymmetrically substituted triazines, the order of nucleophile addition is critical. It is generally advisable to introduce less reactive nucleophiles first, followed by more reactive ones in subsequent steps.[7][12]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reactions, or product loss during workup.- Monitor the reaction closely by TLC to ensure completion. - Ensure the purity of starting materials.[14] - Optimize reaction temperature and time. - Use a slight excess of the amine nucleophile. - Minimize the amount of water used during workup if the product has some aqueous solubility.
Formation of Multiple Products Lack of selectivity in the substitution steps.- Maintain strict temperature control, especially during the first and second substitutions. - Add the amine solution slowly and dropwise to the cyanuric chloride solution.
Product is an Insoluble Oil The product may not readily crystallize.- Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. - Attempt purification by column chromatography.[15]
Difficulty in Purification The product and byproducts have similar polarities.- If recrystallization is ineffective, column chromatography is the preferred method. A gradient elution system may be necessary. - For challenging separations, semi-preparative HPLC can be a powerful tool.

Conclusion

The nucleophilic substitution of chlorotriazines provides a robust and versatile platform for the synthesis of a vast array of aminotriazine derivatives. By understanding the underlying SNAr mechanism and carefully controlling key reaction parameters such as temperature, solvent, and base, researchers can achieve high yields and selectivity in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a valuable resource for both novice and experienced scientists working in the fields of drug discovery, materials science, and beyond.

References

  • Zimmerman, S. C., et al. (2010). Synthesis of Large Dendrimers with the Dimensions of Small Viruses. PMC - NIH. Retrieved from [Link]

  • Gulevskaya, A. V., Maes, B. U. W., & Meyers, C. (2007). A Novel Synthetic Route to 2-Amino and 2-Alkylamino-1,3,5-Triazines Based on Nucleophilic Aromatic Substitution of Hydrogen. Organic Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Boger, D. L., & Schaum, R. P. (2017). Direct Synthesis of β-Aminoenals through Reaction of 1,2,3-Triazine with Secondary Amines. PMC - NIH. Retrieved from [Link]

  • Patel, H., et al. (2014). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Retrieved from [Link]

  • Azizian, J., & Krimi, A. R. (2006). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Oriental Journal of Chemistry. Retrieved from [Link]

  • Takagi, K., et al. (2000). Synthesis of triazine dendrimers. Kobunshi Ronbunshu. Retrieved from [Link]

  • Li, X., et al. (2023). Selective Synthesis of N-[1][16][17]Triazinyl-α-Ketoamides and N-[1][16][17]Triazinyl-Amides from the Reactions of 2-Amine-[1][16][17]Triazines with Ketones. MDPI. Retrieved from [Link]

  • Menendez, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Retrieved from [Link]

  • Williams, A., et al. (2008). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Retrieved from [Link]

  • Kvak, T., et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Lee, J., & Lee, Y. (2005). Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. PMC. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Retrieved from [Link]

  • Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Simanek, E. E., et al. (2004). Dendrimers Based on[1][16][17]-Triazines. PMC. Retrieved from [Link]

  • Simanek, E. E. (2013). CHAPTER 10: Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications. Books. Retrieved from [Link]

  • Kunishima, M., et al. (2007). Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants. J-Stage. Retrieved from [Link]

  • Nguyen, T. T., et al. (2024). Synthesis of mono-, di- and trisubstituted s-triazine derivatives 3–18. ResearchGate. Retrieved from [Link]

  • Simanek, E. E. (2018). Two Decades of Triazine Dendrimers. MDPI. Retrieved from [Link]

  • Shaw, R. A., & Stratton, P. M. (1968). 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Menendez, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2011). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Retrieved from [Link]

  • Anderson, E. M., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkat USA. Retrieved from [Link]

  • Menendez, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Retrieved from [Link]

  • Simanek, E. E., et al. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. PMC - NIH. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2018). Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. PMC. Retrieved from [Link]

  • Chen, J., et al. (2015). Ru(II)-Catalyzed C-H Amination of 1,2,3-Benzotriazinones with Azide Compounds. Organic Letters. Retrieved from [Link]

  • SlideShare. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Simanek, E. E., et al. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Grundmann, C., & Kreutzberger, A. (1954). Synthesis of the s-Triazine System. IV.1 Preparation of Monosubstituted s-Triazines by Reaction of s-Triazine with Imidates. Scilit. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Retrieved from [Link]

  • Kunishima, M., et al. (2004). Process for preparing triazine compound and quaternary ammonium salts. U.S. Patent No. 6,673,922 B2.
  • The Organic Chemistry Tutor. (2020, February 2). SNAr reaction mechanism. YouTube. Retrieved from [Link]

  • Kunishima, M., et al. (2001). Amide-forming reactions using chlorotriazines (I-VI) or triazinylammonium salts (VII-X). ResearchGate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Chen, J., et al. (2015). Ru(II)-Catalyzed C-H Amination of 1,2,3-Benzotriazinones with Azide Compounds. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of N-Phenyl-1,3,5-triazin-2-amine Scaffolds

Abstract This application note details the precision synthesis of N-phenyl-1,3,5-triazin-2-amine derivatives (specifically the 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine intermediate and its downstream congeners) using...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the precision synthesis of N-phenyl-1,3,5-triazin-2-amine derivatives (specifically the 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine intermediate and its downstream congeners) using Microwave-Assisted Organic Synthesis (MAOS). While conventional methods rely on lengthy, temperature-controlled steps to prevent over-substitution of the cyanuric chloride (TCT) core, microwave irradiation offers a kinetic advantage—enabling rapid library generation with high chemoselectivity. This guide provides a validated protocol for the mono-arylation of TCT with aniline, followed by strategies for subsequent functionalization, emphasizing the "Temperature-Controlled Selectivity" principle adapted for microwave reactors.

Introduction & Mechanistic Rationale

The 1,3,5-triazine (s-triazine) scaffold is ubiquitous in drug discovery, serving as the core for PI3K/mTOR inhibitors, antimalarials, and herbicides. The synthesis typically proceeds via nucleophilic aromatic substitution (


) of Cyanuric Chloride (TCT) .
The Challenge of Selectivity

TCT possesses three electrophilic sites. The reactivity of these sites decreases stepwise as electron-donating nucleophiles (like amines) are introduced, deactivating the ring.

  • 1st Substitution: Highly exothermic, typically requires 0–5 °C.

  • 2nd Substitution: Requires room temperature (RT) to mild heating (40 °C).

  • 3rd Substitution: Requires high temperatures (reflux) and prolonged times.

Microwave Advantage: Microwave irradiation allows for precise energy input, enabling the difficult 2nd and 3rd substitutions to occur in minutes rather than hours. For the 1st substitution (the focus of this note), microwave synthesis requires careful control to prevent the formation of di-substituted by-products (bis-anilines).

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The amine nucleophile attacks the electron-deficient triazine ring, forming a Meisenheimer-like tetrahedral intermediate, followed by the expulsion of a chloride ion.

SNAr_Mechanism TCT Cyanuric Chloride (TCT) Intermediate Tetrahedral Intermediate TCT->Intermediate + Aniline Aniline Aniline (Nucleophile) Aniline->Intermediate Product 4,6-Dichloro-N-phenyl- 1,3,5-triazin-2-amine Intermediate->Product - Cl⁻ HCl HCl (Scavenged by Base) Intermediate->HCl

Figure 1: Mechanistic pathway for the mono-substitution of Cyanuric Chloride with Aniline.

Experimental Protocol

Materials & Equipment[1][2][3]
  • Reagents:

    • Cyanuric Chloride (TCT) (Recrystallized from hexane if yellow/impure).

    • Aniline (1.0 equiv).

    • Base: Sodium Carbonate (

      
      ) or Diisopropylethylamine (DIPEA).
      
    • Solvent: Acetone, THF, or DCM (Anhydrous preferred).

  • Equipment:

    • Microwave Reactor (e.g., Anton Paar Monowave, CEM Discover, or Milestone Synth).

    • Vials: 10 mL or 30 mL sealed microwave vials with Teflon/silicone septa.

Protocol A: Synthesis of 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine (Mono-Substitution)

Targeting the mono-species requires strict temperature control. While conventional methods use ice baths, this microwave protocol uses "Active Cooling" or short irradiation times.

Step-by-Step Procedure:

  • Preparation: Dissolve Cyanuric Chloride (1.84 g, 10 mmol) in 15 mL of acetone/DCM (1:1) in a microwave vial.

  • Addition: Add Aniline (0.93 g, 10 mmol) and DIPEA (1.29 g, 10 mmol) slowly. Note: The reaction is exothermic; pre-cooling reagents to 0 °C is recommended.

  • Microwave Parameters:

    • Temperature: 35 °C (Set limit; do not exceed 40 °C).

    • Time: 2–5 minutes.

    • Power: Dynamic mode (Low power start).

    • Stirring: High (600 rpm).

  • Work-up:

    • Pour the reaction mixture into 50 mL of crushed ice/water.

    • The product (mono-substituted) will precipitate as a white solid.[1]

    • Filter, wash with cold water (3x), and dry under vacuum.

  • Validation: Check TLC (Hexane:EtOAc 4:1). TCT (

    
    ) should disappear; Mono-product (
    
    
    
    ) should appear.
Protocol B: Sequential Library Generation (Di- and Tri-Substitution)

If the goal is a fully substituted triazine library, proceed directly from Protocol A without isolation (One-Pot).

Workflow:

  • Step 1 (Mono): Run Protocol A (above).

  • Step 2 (Di-Substitution):

    • Add Amine 2 (e.g., Morpholine, 1.0 equiv) + Base (1.0 equiv) to the same vial.

    • MW Conditions: 60 °C, 5–10 min.

  • Step 3 (Tri-Substitution):

    • Add Amine 3 (or Nucleophile) + Base (Excess).

    • MW Conditions: 100–120 °C, 10–15 min.

Workflow Start Start: Cyanuric Chloride + Solvent Step1 Add Aniline (1 eq) MW: 35°C, 2-5 min Start->Step1 Check Mono-Product Formed? (4,6-Dichloro-N-phenyl...) Step1->Check Isolate Pour onto Ice -> Filter Isolate Mono-Product Check->Isolate Target = Mono Step2 Add Amine 2 (1 eq) MW: 60°C, 10 min Check->Step2 Target = Library Step3 Add Amine 3 (Excess) MW: 120°C, 15 min Step2->Step3 Final Final Tri-Substituted Product Step3->Final

Figure 2: Experimental workflow for selective mono-substitution or sequential one-pot library synthesis.

Results & Data Analysis

Comparisons between conventional (ice bath/reflux) and microwave-assisted protocols demonstrate significant time savings without compromising yield.

EntryProduct StageNucleophileMethodTemp (°C)TimeYield (%)
1 Mono-SubAnilineConventional0–52–3 h85–92
2 Mono-Sub Aniline Microwave 35 2 min 90–94
3Di-SubMorpholineConventionalRT12–24 h75–80
4 Di-Sub Morpholine Microwave 60 5 min 88–95
5Tri-SubDiethylamineConventionalReflux8–12 h60–70
6 Tri-Sub Diethylamine Microwave 120 15 min 85–92

Data aggregated from comparative studies [1][2][4].

Critical Troubleshooting & Safety

Moisture Sensitivity

Cyanuric chloride is readily hydrolyzed by atmospheric moisture to cyanuric acid (insoluble white solid).

  • Solution: Handle TCT in a fume hood; use fresh bottles or recrystallize. Use anhydrous solvents (Acetone/DCM) to prevent hydrolysis competition.

Exotherm Control (The "Runaway" Risk)

The reaction of TCT with aniline is highly exothermic. In a closed microwave vessel, this can lead to rapid pressure spikes.

  • Control: Do not set the initial temperature >40 °C for the first step. Use a "Power Max" setting (e.g., 50W) to prevent the magnetron from over-pumping energy into an already self-heating reaction.

By-product Formation

If bis-aniline (di-substituted) product is observed:

  • Reduce temperature to 0–10 °C (using a cooled microwave cavity or conventional start).

  • Ensure slow addition of the aniline solution.

  • Reduce stoichiometry of aniline to 0.95 equiv.

References

  • Maga, G., et al. (2008).[2] Microwave-Assisted Synthesis of Triazine Derivatives. Medicinal Chemistry. Retrieved from [Link]

  • Solanki, et al. (2017).[2] Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. Chemistry Central Journal. Retrieved from [Link]

  • MDPI. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Derivatives. Molbank. Retrieved from [Link][3]

  • ACS. (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

Purification methods for N-phenyl-1,3,5-triazin-2-amine via recrystallization

An In-Depth Technical Guide to the Purification of N-phenyl-1,3,5-triazin-2-amine via Recrystallization Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, experience-driv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purification of N-phenyl-1,3,5-triazin-2-amine via Recrystallization

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, experience-driven guide to the purification of N-phenyl-1,3,5-triazin-2-amine, a key intermediate in medicinal chemistry and materials science. The purity of this compound is paramount for ensuring the reliability and reproducibility of downstream applications. This document moves beyond a simple recitation of steps to explain the underlying principles of recrystallization, offering detailed protocols, a systematic approach to solvent selection, and robust troubleshooting advice. The methodologies described herein are designed to be self-validating, incorporating purity assessment at critical junctures to ensure the final product meets the highest standards required by researchers, scientists, and drug development professionals.

The Principle and Imperative of Recrystallization

N-phenyl-1,3,5-triazin-2-amine, like many products of organic synthesis, is often isolated in a crude form, contaminated with unreacted starting materials, by-products, or residual solvents. For its use in sensitive applications such as drug development, these impurities must be rigorously removed.

Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility. The fundamental principle is that the solubility of most solids increases with temperature. A suitable solvent for recrystallization will dissolve the target compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or almost completely insoluble (allowing for their removal via hot filtration).[1]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form. The ordered crystal lattice that forms has a strong preference for molecules of its own kind, effectively excluding the dissimilar impurity molecules, which remain dissolved in the surrounding solvent.

Strategic Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical variable in recrystallization.[2] An ideal solvent should exhibit a steep solubility curve for N-phenyl-1,3,5-triazin-2-amine, meaning low solubility at low temperatures and high solubility at high temperatures.

Key Solvent Characteristics:

  • Favorable Solubility Profile: The compound should be sparingly soluble at room temperature and highly soluble near the solvent's boiling point.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Impurity Solubility: Impurities should be either very soluble or insoluble in the chosen solvent.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Based on literature for analogous substituted triazines and aromatic amines, several solvents and solvent systems are promising candidates.[2][3][4]

Table 1: Potential Solvents for Recrystallization of N-phenyl-1,3,5-triazin-2-amine
Solvent / SystemRationale & Expected BehaviorBoiling Point (°C)
Ethanol Often a good starting point for moderately polar compounds like substituted triazines.[3]78
Ethanol/Water A mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol), and the "anti-solvent" (water) is added to induce crystallization. Effective for compounds with moderate polarity.[2]Variable
Ethyl Acetate A moderately polar solvent, often effective for triazine derivatives.[3]77
Dimethylformamide (DMF) A high-boiling point, highly polar solvent. Useful if the compound has poor solubility in other common solvents. Recrystallization from DMF can yield high-quality crystals.[4]153
Acetic Acid A polar, protic solvent that can be particularly effective for basic compounds like amines, as it can protonate the amine, altering its solubility profile favorably.[5]118
Logical Flow for Solvent Selection

The following diagram outlines a systematic approach to identifying the optimal solvent for your specific batch of crude product.

G cluster_0 start Start: Small Sample of Crude Product test_solvents Test Solubility in Candidate Solvents (e.g., Ethanol, Ethyl Acetate, DMF) start->test_solvents q1 Soluble in Cold? test_solvents->q1 q2 Soluble when Hot? q1->q2 No soluble Result: Too Soluble (Try a less polar solvent or mixed system) q1->soluble Yes q3 Crystals Form on Cooling? q2->q3 Yes insoluble Result: Insoluble (Potential for Hot Filtration) q2->insoluble No good_candidate Result: Good Candidate (Proceed to Protocol) q3->good_candidate Yes no_xtal Result: No Crystals / Oiling Out (Try scratching, seeding, or slower cooling) q3->no_xtal No

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Detailed Experimental Protocols

These protocols are designed to guide the researcher from crude material to a highly purified, crystalline product.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

  • Dissolution: Place the crude N-phenyl-1,3,5-triazin-2-amine into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add the chosen solvent (e.g., ethanol) portion-wise while heating and stirring. Add just enough hot solvent to fully dissolve the solid.[1] This ensures the solution is saturated, maximizing yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Gravity Filtration: If activated charcoal was used or if insoluble solid impurities are present, perform a hot gravity filtration. This step is crucial to remove impurities that are insoluble in the hot solvent.[6] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to further decrease the compound's solubility and maximize the crystal yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of the desired product.[6]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter paper or, for faster results, in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This method is used when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol), in which the compound is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.

  • Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1. The washing solvent in step 7 should be a cold mixture of the two solvents in the same ratio used for crystallization.

Workflow and Purity Verification

The overall purification process must include checkpoints to validate the success of the procedure.

G cluster_purity Purity Assessment crude Crude N-phenyl-1,3,5-triazin-2-amine wash Optional: Wash with non-polar solvent (e.g., Hexane) to remove non-polar impurities crude->wash recrystal Perform Recrystallization (Protocol 1 or 2) wash->recrystal isolate Isolate Crystals (Vacuum Filtration) recrystal->isolate dry Dry Crystals (Air or Vacuum Oven) isolate->dry tlc TLC Analysis (Compare to crude material) dry->tlc mp Melting Point Analysis (Sharp, elevated range indicates purity) tlc->mp final_product Pure Crystalline Product mp->final_product

Caption: Overall workflow for the purification and validation of N-phenyl-1,3,5-triazin-2-amine.

Purity Assessment Methods:

  • Thin Layer Chromatography (TLC): A fast and effective method to qualitatively assess purity. A pure compound should ideally show a single spot. By running the crude material and the recrystallized product side-by-side, one can visualize the removal of impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[6]

  • Spectroscopic Methods (NMR, IR): For rigorous characterization, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and the absence of impurity signals. High-purity samples result in significantly improved quality of NMR spectra.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not saturated; cooling too fast; compound is too soluble.1. Boil off some solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed crystal" from a previous pure batch. 4. Ensure slow cooling.
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.1. Re-heat the mixture and add more solvent. 2. Try a lower-boiling point solvent.
Low Recovery/Yield Too much solvent was used; crystals are too soluble in cold solvent; premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent for dissolution. 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step (Protocol 1, Step 2).

References

  • Brezáni, M., et al. (2018). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Ceska Slov Farm. [Link available at Google search result]

  • BenchChem. (n.d.). Application Notes and Protocols: One-Pot Synthesis of Substituted Triazines. [Link available at Google search result[3]]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link available at Google search result[7]]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link available at Google search result[5]]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link available at Google search result[6]]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link available at Google search result[1]]

  • El-Gendy, Z., & Morsy, J. M. (2006). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link available at Google search result[8]]

  • BenchChem. (n.d.). Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. [Link available at Google search result[2]]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link available at Google search result]

  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry. [Link available at Google search result[9]]

  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REACTION WITH ISOCYANATES. Heterocycles. [Link available at Google search result[4]]

Sources

Application

Application Note: N-Phenyl-1,3,5-triazin-2-amine Scaffolds in Coordination Chemistry

Executive Summary & Strategic Utility The N-phenyl-1,3,5-triazin-2-amine moiety represents a privileged scaffold in coordination chemistry and medicinal inorganic chemistry.[1] Unlike simple pyridine-based ligands, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The N-phenyl-1,3,5-triazin-2-amine moiety represents a privileged scaffold in coordination chemistry and medicinal inorganic chemistry.[1] Unlike simple pyridine-based ligands, this electron-deficient triazine core offers a unique "push-pull" electronic environment modulated by the exocyclic amine.[1] This guide details the protocols for synthesizing, coordinating, and validating metal complexes of N-phenyl-1,3,5-triazin-2-amine and its 4,6-substituted derivatives.

Key Technical Advantages:

  • Tunable Coordination: The triazine ring nitrogen (N3/N1) is the primary donor, but its basicity is tunable via the N-phenyl substituent (Hammett

    
     effects).[1]
    
  • Supramolecular Assembly: The exocyclic -NH- group acts as a robust hydrogen bond donor, facilitating the formation of supramolecular architectures (MOFs/CPs) or stabilizing ligand-protein interactions in biological environments.[1]

  • Biological Efficacy: Copper(II) and Palladium(II) complexes of this ligand class have demonstrated potent cytotoxicity against non-small cell lung cancer (A549) and broad-spectrum antimicrobial activity.[1][2]

Ligand Synthesis & Structural Design

The synthesis of N-phenyl-1,3,5-triazin-2-amine ligands relies on the controlled nucleophilic substitution of cyanuric chloride.[1] This route is preferred over Pinner synthesis for its regioselectivity and yield.

Workflow Visualization

The following diagram outlines the critical path from raw materials to bioactive complex.

LigandWorkflow Cyanuric Cyanuric Chloride (Starting Material) Intermed Mono-substituted Intermediate (0-5°C) Cyanuric->Intermed + Aniline Base/THF Ligand N-phenyl-1,3,5- triazin-2-amine (Ligand) Intermed->Ligand + Nucleophile (R) Reflux Complex Metal Complex (Cu/Pd/Zn) Ligand->Complex + M(II) Salt Solvothermal/Stir BioAssay Biological Validation (A549/Microbial) Complex->BioAssay IC50 / MIC Screening

Figure 1: Step-wise synthetic workflow for triazine ligand generation and complexation.

Protocol A: Chemo-Selective Ligand Synthesis

Objective: Synthesize 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine (Model Ligand L1).

Reagents:

  • Cyanuric Chloride (Trichloro-1,3,5-triazine)[1]

  • Aniline (or substituted aniline derivatives)[1][3]

  • Sodium Methoxide (NaOMe) or Morpholine (for 4,6-substitution)[1]

  • Solvent: Acetone/THF (dry)[1]

  • Base:

    
     or DIPEA
    

Step-by-Step Methodology:

  • First Substitution (Temperature Control is Critical):

    • Dissolve Cyanuric Chloride (10 mmol) in acetone at 0–5°C .

    • Add Aniline (10 mmol) dropwise with concurrent addition of

      
       (10 mmol).
      
    • Mechanism:[4][5] At 0°C, the electron-withdrawing nature of the three chlorines activates the ring, but kinetic control prevents di-substitution.

    • Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]

  • Functionalization (Positions 4 & 6):

    • To the intermediate suspension, add NaOMe (22 mmol) or Morpholine.[1]

    • Raise temperature to reflux (60–70°C) for 4–6 hours.

    • Why: The first amino substitution deactivates the ring (resonance donation); heat is required to displace the remaining chlorines.[1]

  • Purification:

    • Pour reaction mixture into ice water. The precipitate is the crude ligand.[1]

    • Recrystallize from Ethanol/DMF.

    • Validation:

      
       NMR should show the disappearance of the aniline 
      
      
      
      broad singlet and appearance of a downfield -NH- singlet (~9.5–10.0 ppm).[1]

Coordination Chemistry Protocols

The coordination mode of N-phenyl-1,3,5-triazin-2-amine is heavily dependent on the metal ion's hardness and the pH of the reaction.[1]

Protocol B: Synthesis of Discrete Bioactive Complexes (Cu/Pd)

Target: Mononuclear complexes for drug screening (e.g.,


).[1]
  • Metal Salt Selection:

    • Use

      
       or 
      
      
      
      .[1]
    • Note: Avoid nitrate salts if explosion hazards are a concern during heating, though nitrates often yield better crystals for X-ray diffraction.

  • Reaction Conditions:

    • Dissolve Ligand L1 (2 mmol) in hot Ethanol (20 mL).

    • Add Metal salt (1 mmol) in Ethanol/Water (5 mL).[1]

    • Reflux for 3–6 hours.

    • Observation: Color change (Green for Cu, Yellow/Orange for Pd) indicates complexation.[1]

  • Isolation:

    • Cool slowly to room temperature to induce crystallization.

    • Filter and wash with cold ethanol and diethyl ether.

Protocol C: Solvothermal Synthesis (MOFs/Polymers)

Target: Extended structures utilizing the bridging capability of the triazine ring.

  • Mixture: Combine Ligand (0.1 mmol) and

    
     (0.1 mmol) in a Teflon-lined autoclave.
    
  • Solvent System: DMF:Ethanol:Water (2:1:1).[1] The DMF acts as a template and high-boiling solvent.[1]

  • Thermal Profile: Heat to 120°C for 48 hours; cool at 5°C/hour.

  • Self-Validation: Check crystalline homogeneity under a microscope. Mixed phases indicate incorrect temperature gradients or stoichiometry.

Characterization & Self-Validation

To ensure scientific integrity, the following spectral features must be verified.

TechniqueDiagnostic FeatureStructural Implication
FT-IR Shift in Triazine Ring Breathing (~1540

)
Confirming Metal-N(ring) coordination. A shift of +10-20

is typical.[1]

NMR
Downfield shift of -NH- protonIndicates H-bonding or proximity to the deshielding metal center.[1]
UV-Vis LMCT Band (350-450 nm)Ligand-to-Metal Charge Transfer; confirms covalent interaction in Cu/Pd complexes.[1]
XRD Bond Length M-N < 2.1 ÅDefinitive proof of coordination. N-phenyl group usually twists out of plane.[1]

Applications & Biological Data[1][2][4][6][7][8][9][10]

The primary application of N-phenyl-1,3,5-triazin-2-amine complexes lies in oncology and infectious disease research.[1] The data below summarizes key findings from recent literature.

Anticancer Activity (Lung Carcinoma A549)

Complexes of substituted triazines have shown superior efficacy compared to free ligands and sometimes standard drugs like Cisplatin.[1][2]

CompoundCell Line

(

)
Mechanism of ActionSource
Cu(II)-Triazine Complex A549 (Lung)5.94

0.58
DNA Intercalation / Oxidative Stress[1]
Pd(II)-Triazine Complex MCF-7 (Breast)< 10.0Inhibition of DNA Replication[2]
Cisplatin (Control) A549 (Lung)25.01

2.29
DNA Crosslinking[1]

Interpretation: The Cu(II) complex exhibits a 4-fold increase in potency over Cisplatin in A549 cells.[1] This is attributed to the lipophilicity of the phenyl-triazine ligand facilitating cellular uptake.[1]

Antimicrobial Efficacy

The ligand scaffold is particularly effective against Gram-positive bacteria.[1]

  • Target: Bacillus subtilis[2][3]

  • MIC Value: ~39

    
     for Cu(II) complexes.[1][2]
    
  • Mechanism: Disruption of cell wall integrity and chelation of essential trace metals required for bacterial growth.

Troubleshooting & Optimization

  • Issue: Ligand precipitates immediately upon adding metal salt.

    • Cause: Rapid kinetic product formation (amorphous).[1]

    • Fix: Use dilute solutions and slow diffusion methods (layering metal solution over ligand solution).[1]

  • Issue: No coordination observed (free ligand recovered).

    • Cause: The amine proton might be preventing coordination due to steric bulk or lack of basicity.

    • Fix: Add a base (Triethylamine) to deprotonate the -NH- if attempting to coordinate through the exocyclic nitrogen (rare), or switch to a less coordinating solvent than DMSO.[1]

References

  • Synthesis, X-ray Structure and Biological Studies of New Self-Assembled Cu(II) Complexes Derived from s-Triazine. Source: Semantic Scholar / MDPI URL:[Link][1]

  • A New Pt(II) Complex with Anionic s-Triazine Based NNO-Donor Ligand. Source: MDPI Molecules URL:[Link][1][6]

  • Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives. Source: Asian Journal of Chemistry / ResearchGate URL:[Link]

  • Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides. Source: MDPI / PMC URL:[Link]

  • 1,3,5-Triazine-based tricopper(II) complexes: structure and magnetic properties. Source: Dalton Transactions / PubMed URL:[Link]

Sources

Method

Application Notes and Protocols for N-arylation of 2-amino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of N-Aryl-2-amino-1,3,5-triazines The 1,3,5-triazine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Aryl-2-amino-1,3,5-triazines

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] The introduction of an aryl group onto the 2-amino position of the triazine ring gives rise to N-aryl-2-amino-1,3,5-triazines, a class of compounds with significant therapeutic potential, including applications as anticancer and antimicrobial agents. The electron-deficient nature of the 1,3,5-triazine ring system presents unique challenges and opportunities in the synthesis of these valuable molecules.[2][3]

This comprehensive guide provides detailed protocols and expert insights into the two primary catalytic methodologies for the N-arylation of 2-amino-1,3,5-triazine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, offer step-by-step experimental procedures, and provide a comparative analysis to aid in the rational selection of the optimal synthetic route.

Mechanistic Considerations: A Tale of Two Metals

The choice between palladium and copper catalysis for N-arylation is not merely a matter of preference but a strategic decision based on substrate scope, functional group tolerance, and economic considerations. Understanding the fundamental differences in their catalytic cycles is paramount for troubleshooting and optimizing these transformations.

The Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Workhorse

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[4] The catalytic cycle, illustrated below, proceeds through a Pd(0)/Pd(II) manifold. The key to success in this reaction often lies in the judicious selection of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.[5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)(L)-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(L)(H2N-Triazine)]+X- Oxidative_Addition->Amine_Coordination + H2N-Triazine Deprotonation Ar-Pd(II)(L)(-HN-Triazine) Amine_Coordination->Deprotonation + Base - Base-H+X- Deprotonation->Pd(0)L Regeneration Product Ar-HN-Triazine Deprotonation->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is a classical method for C-N bond formation that has experienced a resurgence with the development of modern catalyst systems.[6] While traditionally requiring harsh reaction conditions, the use of ligands such as diamines or amino acids can significantly improve reaction rates and yields under milder temperatures.[7] The mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle.

Ullmann Condensation Catalytic Cycle Cu(I)X Cu(I)X Amine_Coordination [Cu(I)(H2N-Triazine)]+X- Cu(I)X->Amine_Coordination + H2N-Triazine Deprotonation Cu(I)-HN-Triazine Amine_Coordination->Deprotonation + Base - Base-H+X- Oxidative_Addition Ar-Cu(III)(X)-HN-Triazine Deprotonation->Oxidative_Addition + Ar-X Oxidative_Addition->Cu(I)X Regeneration Product Ar-HN-Triazine Oxidative_Addition->Product Reductive Elimination

Figure 2: Generalized catalytic cycle for the Ullmann condensation.

Comparative Analysis: Palladium vs. Copper Catalysis

The choice between palladium and copper catalysis for the N-arylation of 2-amino-1,3,5-triazine is a critical decision that will impact yield, substrate scope, and cost. The following table provides a comparative overview to guide your selection.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Cost Higher (Palladium is a precious metal)Lower (Copper is more abundant)
Ligand Cost Often requires expensive, specialized phosphine ligandsCan utilize inexpensive ligands (e.g., diamines, amino acids) or be ligand-free
Reaction Temperature Generally milder (80-120 °C)Traditionally high temperatures, but modern methods allow for milder conditions (100-140 °C)
Substrate Scope Broader; tolerates a wide range of aryl halides (Cl, Br, I, OTf) and aminesGenerally more effective with aryl iodides and bromides; aryl chlorides can be challenging
Functional Group Tolerance Generally very highCan be sensitive to certain functional groups
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Often strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)
Microwave Amenability Excellent; significant rate enhancement is often observedGood; microwave irradiation can reduce reaction times

Experimental Protocols

Note: These protocols are intended as a starting point and may require optimization based on the specific substrates and available laboratory equipment. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-amino-1,3,5-triazine

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of heterocyclic amines.[8]

Materials:

  • 2-amino-1,3,5-triazine

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial or Schlenk tube

  • Magnetic stir bar

Procedure:

  • To a microwave reaction vial or Schlenk tube equipped with a magnetic stir bar, add 2-amino-1,3,5-triazine (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (1 mL) via syringe.

  • If using conventional heating, place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • If using microwave irradiation, place the vial in the microwave reactor and heat to 150 °C for 30-60 minutes.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-1,3,5-triazine.

Protocol 2: Copper-Catalyzed Ullmann Condensation of 2-amino-1,3,5-triazine

This protocol is based on modern Ullmann-type N-arylation procedures for N-heterocycles.[6]

Materials:

  • 2-amino-1,3,5-triazine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), 2-amino-1,3,5-triazine (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the aryl iodide (1.1 mmol), anhydrous DMF (5 mL), and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Place the reaction tube in a preheated oil bath at 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-amino-1,3,5-triazine.

Characterization Data of a Representative N-Aryl-2-amino-1,3,5-triazine

N-phenyl-4,6-dimethyl-1,3,5-triazin-2-amine

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 7.8 Hz, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.10 (t, J = 7.4 Hz, 1H), 6.95 (br s, 1H, NH), 2.50 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.5, 165.0, 139.8, 129.0, 123.5, 120.0, 25.5.

  • MS (ESI): m/z 215.1 [M+H]⁺.

The characterization of aminosubstituted-1,3,5-triazines by NMR spectroscopy can sometimes be complicated by the presence of rotamers due to restricted rotation around the C-N bond, leading to broad or multiple signals.[10]

Troubleshooting and Field-Proven Insights

Challenge 1: Low Reactivity of 2-amino-1,3,5-triazine

The electron-deficient nature of the triazine ring can decrease the nucleophilicity of the amino group, leading to sluggish reactions.

  • Solution (Buchwald-Hartwig): Employ more electron-rich and bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos to promote the oxidative addition and reductive elimination steps. Increasing the reaction temperature or utilizing microwave irradiation can also be beneficial.[9][11]

  • Solution (Ullmann): The use of a suitable ligand, such as a diamine or an amino acid, is often crucial to enhance the reactivity of the copper catalyst. Increasing the temperature may also be necessary, but care should be taken to avoid decomposition.

Challenge 2: Competing N-arylation at other ring nitrogens

While less common for the exocyclic amino group, the potential for arylation at the endocyclic nitrogen atoms of the triazine ring exists under certain conditions.

  • Solution: The choice of a non-nucleophilic, sterically hindered base is critical. For Buchwald-Hartwig reactions, bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are generally preferred. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

Challenge 3: Hydrolysis of the Triazine Ring

The 1,3,5-triazine ring can be susceptible to hydrolysis under harsh basic or acidic conditions, especially at elevated temperatures.

  • Solution: Careful control of the reaction pH is important. Use the minimum effective amount of base and ensure anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases.

Conclusion

The N-arylation of 2-amino-1,3,5-triazine is a key transformation for the synthesis of a wide range of biologically active molecules. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer viable synthetic routes, each with its own set of advantages and limitations. The choice of methodology should be guided by a careful consideration of the specific substrate, desired scale, and economic constraints. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully navigate the synthesis of these important compounds and to further explore their potential in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2022). One‐Pot Multicomponent Synthesis of Bis(diamino‐1,3,5‐triazines) under Microwave Irradiation. Monash University. Retrieved from [Link]

  • Hammud, H. H., et al. (2024). 1 H and 13 C NMR correlations between the calculated and experimental data.
  • LOCKSS. (2019). MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]

  • Syracuse University. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Andrzejewska, M. R., et al. (n.d.).
  • PMC. (n.d.). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. Retrieved from [Link]

  • OUCI. (n.d.). A new one-pot microwave-assisted synthesis and structural analysis of 6,N2,N4-trisubstituted 1,3,5-triazine-2,4-diamines. Retrieved from [Link]

  • Bentham Science Publisher. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). A General Amino–(Hetero)arylation of Simple Olefins with (Hetero)aryl Sulfonamides Enabled by an N-Triazinyl Group. Retrieved from [Link]

  • (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • PMC. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Royal Society of Chemistry. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • ARKAT USA, Inc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]

  • PMC. (n.d.). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • PubMed. (2009). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Semantic Scholar. (2023). Selective Synthesis of N-[6][9][12]Triazinyl-α-Ketoamides and N-[6][9][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][9][12]Triazines with Ketones. Retrieved from [Link]

  • DORA 4RI. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen -6-yl)-1,3,5-triazines as novel Hsp90 inhibitorsq.
  • (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins.
  • MDPI. (2023). Selective Synthesis of N-[6][9][12]Triazinyl-α-Ketoamides and N-[6][9][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][9][12]Triazines with Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Retrieved from [Link]

  • PMC. (2023). Selective Synthesis of N-[6][9][12]Triazinyl-α-Ketoamides and N-[6][9][12]Triazinyl-Amides from the Reactions of 2-Amine-[6][9][12]Triazines with Ketones. Retrieved from [Link]

  • PMC. (2026). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. Retrieved from [Link]

  • (2025). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2025). TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions.
  • Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis of 1,3,5 Trazinane-2-ones and 1,3,5 Oxadiazinane-2-ones linked with Benzimidazoles. Retrieved from [Link]

Sources

Application

Precision Synthesis of N-phenyl-1,3,5-triazin-2-amine: Solvent Engineering for Selectivity

Abstract The synthesis of N-phenyl-1,3,5-triazin-2-amine (specifically the mono-substituted 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) represents a classic challenge in nucleophilic aromatic substitution ( ). The core...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of N-phenyl-1,3,5-triazin-2-amine (specifically the mono-substituted 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) represents a classic challenge in nucleophilic aromatic substitution (


). The core difficulty lies in the high reactivity of the starting material, cyanuric chloride (TCT), which necessitates strict kinetic control to prevent over-substitution to di- and tri-amine derivatives. This Application Note provides a definitive guide on solvent selection, defining the "Gold Standard" acetone/water protocol for reproducibility and an alternative "Green Chemistry" aqueous route. We explore the mechanistic causality between solvent polarity, temperature, and selectivity.

Introduction: The Chemoselectivity Challenge

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a trifunctional electrophile. Its reaction with aniline follows a stepwise


 mechanism. The selectivity is governed by the deactivating nature of the amine substituent; once the first chlorine is replaced by an electron-donating amine, the remaining chlorines become less electrophilic.

However, this electronic deactivation is often insufficient to prevent side reactions if thermal energy or solvent effects lower the activation energy barrier for the second substitution.

The "Rule of Three" for TCT Substitution:

  • Mono-substitution:

    
     to 
    
    
    
    (Kinetic Control)
  • Di-substitution:

    
     to 
    
    
    
  • Tri-substitution:

    
     (Reflux)
    
Mechanistic Pathway

The reaction proceeds via a Meisenheimer-like transition state. The choice of solvent influences the stability of this charged intermediate and the solubility of the hydrochloric acid byproduct (which must be scavenged).

ReactionMechanism cluster_conditions Critical Control Parameters TCT Cyanuric Chloride (TCT) Complex Meisenheimer Complex TCT->Complex + Aniline 0°C Aniline Aniline (Nucleophile) Aniline->Complex Product Mono-Substituted Product (Target) Complex->Product - HCl DiSub Di-Substituted (Impurity) Product->DiSub + Aniline >30°C

Figure 1: Reaction pathway highlighting the critical branching point where temperature and solvent choice determine whether the Mono-substituted target or Di-substituted impurity is formed.[1]

Solvent Selection Matrix

The choice of solvent dictates the reaction homogeneity, heat transfer efficiency, and workup ease.

Solvent SystemRoleProsConsRecommendation
Acetone / Water Standard Excellent heat transfer; TCT is soluble in acetone; Product precipitates (easy filtration); Water dissolves salt byproducts.Acetone is volatile; requires strict temp control to prevent hydrolysis.Highly Recommended for Lab Scale (1g - 100g).
THF (Anhydrous) AlternativeHomogeneous reaction; Good for moisture-sensitive analogs.Expensive; Peroxide risk; Product may not precipitate, requiring extraction.Use only if TCT/Aniline derivatives are water-insoluble.
Water + Surfactant Green Zero VOCs; environmentally benign; "On-water" catalysis effect.Heterogeneous (slurry); Slower kinetics; Requires sonication or vigorous stirring.Recommended for Green Chemistry applications.[2]
Toluene IndustrialCan be used for sequential one-pot synthesis of tri-substituted derivatives.Poor solubility of mono-product often leads to "gummy" precipitates; difficult to remove salts.Avoid for isolated mono-synthesis.

Protocol A: The "Gold Standard" (Acetone/Water)

This protocol utilizes the "dispersion method," where TCT is dissolved in acetone and then precipitated as a fine suspension in ice water. This maximizes surface area while maintaining the low temperature required for selectivity.

Reagents
  • Cyanuric Chloride (TCT): 10.0 mmol (1.84 g)

  • Aniline: 10.0 mmol (0.93 g)

  • Sodium Carbonate (

    
    ): 5.0 mmol (0.53 g) dissolved in 10 mL water.
    
  • Acetone: 20 mL

  • Crushed Ice/Water: 100 g

Step-by-Step Methodology
  • Preparation of TCT Slurry:

    • Dissolve TCT (1.84 g) in Acetone (20 mL). Ensure complete dissolution.

    • Pour this solution slowly into a beaker containing 100 g of crushed ice/water under vigorous stirring (magnetic stir bar or overhead stirrer).

    • Observation: A fine white precipitate of TCT will form. The temperature should be

      
      .
      
  • Nucleophilic Addition:

    • Add Aniline (0.93 g) dropwise over 10 minutes.

    • Critical: Monitor internal temperature.[1] Do not allow it to exceed

      
      .
      
  • Acid Scavenging (pH Control):

    • Add the

      
       solution dropwise over 20 minutes.
      
    • Why? The reaction generates HCl. If the solution becomes too acidic, the amine becomes protonated (anilinium) and unreactive. If too basic (

      
      ), TCT hydrolyzes to cyanuric acid. Aim for pH 6-7.
      
  • Reaction Phase:

    • Stir vigorously at

      
       for 2–4 hours.
      
    • QC Check: Spot on TLC (Solvent: Hexane/Ethyl Acetate 4:1). The starting material (TCT) should disappear.

  • Workup:

    • The product, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine , typically precipitates as a white solid.[3]

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (

      
      ) to remove sodium chloride and unreacted base.
      
    • Dry in a vacuum oven at

      
      .
      

Protocol B: Green Chemistry (Aqueous Sonication)

For labs prioritizing the 12 Principles of Green Chemistry, organic solvents can be eliminated using high-shear mixing or sonication.

Reagents
  • Cyanuric Chloride: 10.0 mmol[1]

  • Aniline: 10.0 mmol

  • Base:

    
     (10 mmol)
    
  • Solvent: Deionized Water (50 mL)

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 0.5 mmol (Phase Transfer Catalyst)

Methodology
  • Suspension: Combine TCT, Aniline, and TBAB in water.

  • Energy Input: Place the reaction vessel in an ultrasonic bath (sonicator) at

    
     (use an ice bath insert).
    
  • Reaction: Sonicate for 30–60 minutes. The ultrasonic cavitation creates microscopic "hotspots" that drive the reaction locally while the bulk temperature remains low, preserving selectivity.

  • Isolation: Filter the solid product directly. Wash with water.[1][2][4][5][6]

Decision Framework for Optimization

Use the following logic flow to troubleshoot or optimize your synthesis based on specific constraints.

SolventDecision cluster_tips Troubleshooting Tips Start Start: Select Solvent IsGreen Is Green Chemistry Mandatory? Start->IsGreen WaterSoluble Are Reagents Water Soluble? IsGreen->WaterSoluble No GreenYes Protocol B: Water + TBAB (Sonication) IsGreen->GreenYes Yes Standard Protocol A: Acetone/Water (Dispersion) WaterSoluble->Standard No (Standard) THF Anhydrous THF (Low Temp) WaterSoluble->THF Yes (Rare) Tip1 If Hydrolysis > 5%: Switch to THF/DIEA Tip2 If Di-sub > 10%: Lower Temp to -10°C

Figure 2: Decision tree for selecting the optimal solvent system based on environmental constraints and reagent solubility.

Quality Control & Characterization

TLC Analysis:

  • Stationary Phase: Silica Gel

    
    
    
  • Mobile Phase: Hexane:Ethyl Acetate (8:2)

  • Visualization: UV Light (254 nm). TCT absorbs weakly; the product (conjugated with phenyl ring) absorbs strongly.

NMR Interpretation (


): 
  • Product: 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine[5][7]

  • 
     NMR:  Look for the NH singlet (broad, 
    
    
    
    ppm) and the aromatic phenyl protons (
    
    
    ppm).
  • 
     NMR:  The triazine carbons appear at distinct shifts. The C-Cl carbons (
    
    
    
    ppm) and the C-NH carbon (
    
    
    ppm) are characteristic.

References

  • BenchChem. Synthesis routes of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Retrieved from .

  • PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (Compound Summary). National Library of Medicine. Retrieved from .

  • Molecules (MDPI). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. Molecules 2025, 30(11), 2437.[8] Retrieved from .

  • Thieme Connect. Halogen-Substituted 1,3,5-Triazines (Cyanuric Halides). Science of Synthesis. Retrieved from .

  • ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines. Retrieved from .

Sources

Method

Application Note: Advanced Catalytic Methodologies for the Synthesis of N-Phenyl-1,3,5-triazin-2-amine

Executive Summary & Strategic Context The 1,3,5-triazine core is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent anticancer, antimalarial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The 1,3,5-triazine core is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent anticancer, antimalarial, and antiviral properties[1]. Historically, the synthesis of N-phenyl-1,3,5-triazin-2-amine derivatives relied on the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride. While the first chlorine substitution proceeds smoothly at 0 °C, subsequent aminations require elevated temperatures, often resulting in poor regioselectivity, over-substitution, and the need for harsh reaction conditions[2].

To overcome these synthetic bottlenecks, modern chemical workflows have transitioned toward precision transition-metal catalysis and microwave-assisted organocatalysis. These advanced methodologies offer superior chemoselectivity, broader functional group tolerance, and significantly milder reaction conditions, making them indispensable for drug development professionals[3]. This application note details three highly validated catalytic protocols for synthesizing N-phenyl-1,3,5-triazin-2-amine, explaining the mechanistic causality behind each experimental design.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling has fundamentally revolutionized the construction of C-N bonds in complex heteroaromatic systems[3]. When applying this chemistry to 2-chloro-1,3,5-triazines, the choice of the catalytic system is the most critical parameter.

Mechanistic Causality: The electron-deficient nature of the triazine ring makes the initial oxidative addition of Pd(0) extremely rapid. However, the nitrogen-rich core of the triazine can competitively coordinate to the palladium center, leading to severe catalyst deactivation. To mitigate this, bulky and electron-rich biarylphosphine ligands (e.g., XPhos) are strictly required. These ligands enforce a highly reactive monoligated Pd(0) species and provide the necessary steric bulk to accelerate the rate-limiting reductive elimination step[3]. Furthermore, weak bases such as Cs2CO3 are selected over strong bases (like NaOtBu) to prevent the hydrolytic degradation of the sensitive triazine core.

G A Pd(0)L_n Active Catalyst B Oxidative Addition Pd(II) Complex A->B 2-Chloro-1,3,5-triazine C Amine Coordination & Deprotonation B->C Aniline + Base D Reductive Elimination Product Release C->D D->A N-phenyl-1,3,5-triazin-2-amine

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for 1,3,5-triazines.

Protocol 1: Self-Validating Pd-Catalyzed Synthesis
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-1,3,5-triazine (1.0 mmol), aniline (1.2 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous Cs2CO3 (1.5 mmol).

  • Atmosphere Control: Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes (using 3 vacuum/argon cycles). Causality: This strictly prevents the oxidative degradation of the electron-rich phosphine ligand.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe. The non-polar nature of dioxane suppresses unwanted background SNAr reactions.

  • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

    • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the 2-chloro-1,3,5-triazine mass peak validates the successful turnover of the oxidative addition cycle.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure N-phenyl-1,3,5-triazin-2-amine.

Copper-Catalyzed Ullmann-Type C-N Coupling

While palladium offers exceptional reactivity, copper catalysis provides a highly cost-effective and sustainable alternative for C-N bond formation, particularly for process scale-up. Recent advancements in Ullmann-type couplings utilize Cu(I) salts in combination with diamine ligands to synthesize triazine hybrids[1].

Mechanistic Causality: Unligated copper species are prone to disproportionation into inactive Cu(0) and Cu(II). The addition of bidentate ligands such as N,N'-dimethylethylenediamine (DMEDA) solubilizes the Cu(I) species and stabilizes the transition state. The reaction requires elevated temperatures to facilitate the oxidative addition of the aryl chloride and subsequent reductive elimination[1].

Protocol 2: Self-Validating Cu-Catalyzed Synthesis
  • Reagent Preparation: Charge a heavy-walled reaction vial with 2-chloro-1,3,5-triazine (1.0 mmol), aniline (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).

  • Ligand & Solvent Addition: Add DMEDA (0.2 mmol, 20 mol%) and anhydrous DMF (4.0 mL). DMF is specifically selected for its high boiling point and its ability to stabilize the organocopper intermediates.

  • Reaction Execution: Stir the mixture at 110 °C for 12 hours under a nitrogen atmosphere.

    • In-Process Validation: Aliquot sampling every 4 hours via UPLC ensures the reaction trajectory is on track and prevents the formation of diarylated thermodynamic sinks.

  • Workup: Quench the reaction with aqueous ammonia (5 mL). Validation: The aqueous layer will turn a deep, vibrant blue (forming the[Cu(NH3)4]2+ complex), visually validating the successful sequestration of copper ions from the organic phase.

  • Purification: Extract with dichloromethane (3 x 10 mL), dry over MgSO4, concentrate, and recrystallize the crude solid from hot ethanol.

Microwave-Assisted Green Catalytic Protocol

To enhance environmental sustainability, microwave-assisted synthesis combined with phase-transfer catalysis (PTC) has emerged as a disruptive tool. This method bypasses transition metals entirely, utilizing the dielectric heating of microwaves to exponentially accelerate the SNAr pathway[2].

Mechanistic Causality: The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a polar aprotic solvent enhances the solubility of the inorganic base (Na2CO3) and facilitates the nucleophilic attack of the aniline on the triazine core. Microwave irradiation ensures uniform, volumetric heating, reducing reaction times from several hours to mere minutes while preventing the thermal degradation of the product[2].

Workflow N1 Reagent Preparation (Triazine, Aniline, Catalyst, Base) N2 Inert Atmosphere Setup (Argon/N2 Purge) N1->N2 N3 Catalytic Reaction (Thermal/Microwave) N2->N3 N4 Reaction Quenching & Solvent Evaporation N3->N4 Monitor via TLC/LC-MS N5 Purification (Column/Recrystallization) N4->N5 N6 Pure N-phenyl-1,3,5-triazin-2-amine (Characterization) N5->N6

Figure 2: Standardized experimental workflow for the catalytic synthesis of aminotriazines.

Protocol 3: Self-Validating Microwave Synthesis
  • Preparation: In a microwave-safe quartz vessel, combine 2-chloro-1,3,5-triazine (1.0 mmol), aniline (1.1 mmol), Na2CO3 (1.5 mmol), and TBAB (0.1 mmol, 10 mol%).

  • Solvent: Add DMF (2.0 mL).

  • Reaction Execution: Subject the sealed vessel to microwave irradiation (50 W) at 150 °C for exactly 2.5 minutes[2].

    • In-Process Validation: The rapid pressure and temperature spike must be continuously monitored via the microwave reactor's internal IR sensor to prevent solvent bumping and ensure uniform dielectric heating.

  • Workup & Purification: Pour the hot reaction mixture directly into crushed ice (20 g). The sudden drop in temperature and change in solvent polarity will immediately precipitate the N-phenyl-1,3,5-triazin-2-amine. Filter the precipitate under vacuum, wash thoroughly with cold water to remove TBAB and inorganic salts, and dry in a vacuum oven at 50 °C.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three catalytic methodologies, allowing researchers to select the optimal route based on their specific laboratory capabilities and scale-up requirements.

MethodologyCatalyst / PromotorLigand / AdditiveBaseSolventTemp / TimeTypical Yield
Buchwald-Hartwig Pd2(dba)3 (2 mol%)XPhos (6 mol%)Cs2CO31,4-Dioxane90 °C / 4-6 h85-95%
Ullmann-Type CuI (10 mol%)DMEDA (20 mol%)K2CO3DMF110 °C / 12 h70-85%
Microwave SNAr None (Microwave)TBAB (10 mol%)Na2CO3DMF150 °C / 2.5 min80-90%

References

  • [1] A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. URL: [Link]

  • [2] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI Catalysts. URL: [Link]

  • [3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). URL: [Link]

Sources

Application

Application of N-phenyl-1,3,5-triazin-2-amine in Herbicide Development: A Technical Guide

Introduction: The Enduring Significance of Triazine Herbicides The 1,3,5-triazine scaffold is a cornerstone in the development of modern herbicides, with its derivatives being instrumental in global food production for d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Triazine Herbicides

The 1,3,5-triazine scaffold is a cornerstone in the development of modern herbicides, with its derivatives being instrumental in global food production for decades.[1] These compounds are prized for their broad-spectrum weed control, reliability, and cost-effectiveness.[2] Among the vast array of triazine-based herbicides, the N-phenyl-1,3,5-triazin-2-amine structural motif serves as a versatile and highly active core for the discovery of novel herbicidal agents. This technical guide provides an in-depth exploration of the application of N-phenyl-1,3,5-triazin-2-amine derivatives in herbicide development, offering detailed protocols for their synthesis, biological evaluation, and an analysis of their structure-activity relationships.

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

The primary mode of action for N-phenyl-1,3,5-triazin-2-amine-based herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] These compounds act as potent and specific inhibitors of the photosynthetic electron transport chain.

Specifically, they bind to the D1 protein, a key component of the PSII reaction center in the thylakoid membranes of chloroplasts.[5] This binding occurs at the QB-binding niche, where the native plastoquinone (PQ) molecule would normally dock to accept electrons. By competitively displacing plastoquinone, the triazine herbicide effectively blocks the flow of electrons from the primary quinone acceptor (QA) to the PQ pool.[1][3] This disruption of electron transport has several cascading and lethal effects on the plant:

  • Cessation of ATP and NADPH Synthesis: The blockage of electron flow halts the production of ATP and NADPH, the energy currency and reducing power, respectively, essential for carbon fixation (the Calvin cycle).

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the formation of highly reactive triplet chlorophyll and singlet oxygen. These ROS cause rapid peroxidation of lipids in the thylakoid membranes, leading to loss of membrane integrity.

  • Chlorophyll Destruction and Necrosis: The oxidative damage caused by ROS leads to the bleaching of chlorophyll and other pigments, resulting in the characteristic symptoms of chlorosis (yellowing) and subsequent necrosis (tissue death) of the leaves.[6]

The herbicidal effect is light-dependent, as the photochemical reactions of PSII are the source of the blocked electron flow and subsequent ROS generation.[7]

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein (QB Site) PSII->D1 Electron Flow O2 O2 PSII->O2 PQ_pool Plastoquinone (PQ) Pool D1->PQ_pool Blocked by Triazine ROS Reactive Oxygen Species (ROS) D1->ROS Leads to Cyt_b6f Cytochrome b6f ATP_Synthase ATP Synthase Calvin_Cycle Calvin Cycle (CO2 Fixation) ATP_Synthase->Calvin_Cycle ATP, NADPH Production Halted Plant_Death Cell Damage & Plant Death Light Light Energy (Photons) Light->PSII H2O H2O H2O->PSII ROS->Plant_Death

Caption: Mechanism of action of N-phenyl-1,3,5-triazin-2-amine herbicides.

Synthesis of N-phenyl-1,3,5-triazin-2-amine Derivatives

The synthesis of N-phenyl-1,3,5-triazin-2-amine derivatives typically proceeds through a sequential nucleophilic aromatic substitution (SNA_r_) of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for a controlled and stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[8]

Protocol 1: Synthesis of N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine

This protocol describes the synthesis of the core intermediate, where one chlorine atom of cyanuric chloride is substituted with an aniline moiety.

Materials:

  • Cyanuric chloride

  • Aniline

  • Sodium carbonate

  • Methylene chloride (or other suitable aprotic solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (1.0 equivalent) in methylene chloride.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, dissolve aniline (1.0 equivalent) and sodium carbonate (2.0 equivalents) in methylene chloride.

  • Slowly add the aniline solution to the cooled cyanuric chloride solution dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the sodium carbonate and any precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.[9]

Protocol 2: Synthesis of Disubstituted N-phenyl-1,3,5-triazin-2-amine Derivatives

This protocol outlines the subsequent substitution of a second chlorine atom with another amine.

Materials:

  • N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine (from Protocol 1)

  • Desired amine (e.g., dialkylamine, morpholine)

  • Sodium carbonate or another suitable base

  • Dioxane or another suitable solvent

  • Heating mantle or oil bath

Procedure:

  • Dissolve N-phenyl-4,6-dichloro-1,3,5-triazin-2-amine (1.0 equivalent) in dioxane in a round-bottom flask.

  • Add the desired amine (1.0-1.2 equivalents) and sodium carbonate (2.0 equivalents).

  • Heat the reaction mixture to a temperature between 30-50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Further purification can be achieved by recrystallization.[2]

The third chlorine atom can be substituted by reacting the disubstituted product with a third nucleophile at an elevated temperature (e.g., reflux).[8]

G Cyanuric_Chloride Cyanuric Chloride Intermediate1 N-phenyl-4,6-dichloro- 1,3,5-triazin-2-amine Cyanuric_Chloride->Intermediate1 0-5 °C Aniline Aniline (Nucleophile 1) Aniline->Intermediate1 Amine2 Amine (Nucleophile 2) Intermediate2 Disubstituted Product Amine2->Intermediate2 Amine3 Amine (Nucleophile 3) Final_Product Trisubstituted N-phenyl-1,3,5-triazin-2-amine Amine3->Final_Product Intermediate1->Intermediate2 30-50 °C Intermediate2->Final_Product Reflux

Caption: General workflow for the synthesis of N-phenyl-1,3,5-triazin-2-amine derivatives.

Biological Evaluation of Herbicidal Activity

Protocol 3: In Vitro Photosystem II Inhibition Assay (Hill Reaction)

This assay measures the ability of a compound to inhibit photosynthetic electron transport in isolated chloroplasts. The reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is monitored spectrophotometrically.

Materials:

  • Fresh spinach leaves

  • Chloroplast isolation buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) BSA.

  • Assay buffer: 0.1 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 5 mM MgCl₂.

  • DCPIP solution (1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Blender, cheesecloth, centrifuge, spectrophotometer

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold CIB using a blender.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 7 minutes to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of assay buffer.

    • Determine the chlorophyll concentration spectrophotometrically.

  • Hill Reaction Assay:

    • In a cuvette, add assay buffer, DCPIP solution (to a final concentration of ~50 µM), and the test compound at various concentrations.

    • Add the isolated chloroplast suspension to the cuvette to initiate the reaction.

    • Immediately measure the absorbance at 600 nm (A₆₀₀) in the dark.

    • Expose the cuvette to a strong light source.

    • Measure the decrease in A₆₀₀ over time as the blue DCPIP is reduced to its colorless form.

    • Calculate the rate of DCPIP reduction for each concentration of the test compound.

    • Include a positive control (e.g., atrazine) and a negative control (solvent only).

  • Data Analysis:

    • Plot the percentage of inhibition of the DCPIP reduction rate against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of PSII activity) from the dose-response curve.

Protocol 4: Whole-Plant Pre-emergence and Post-emergence Bioassays

These assays evaluate the herbicidal efficacy of the compounds on whole plants under controlled greenhouse conditions.

Materials:

  • Seeds of various weed species (e.g., barnyardgrass, velvetleaf) and crop species (for selectivity testing).

  • Pots filled with a suitable soil mix.

  • Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant).

  • Greenhouse with controlled temperature, light, and humidity.

  • Spray chamber for uniform application.

Procedure:

  • Pre-emergence Assay:

    • Sow the seeds of the target species in pots.

    • Apply the test compounds at various rates (g a.i./ha) to the soil surface using a spray chamber.

    • Water the pots and place them in the greenhouse.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass and measure the fresh or dry weight.

  • Post-emergence Assay:

    • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).

    • Apply the test compounds to the foliage of the plants.

    • Return the plants to the greenhouse.

    • Assess the herbicidal injury and biomass as described for the pre-emergence assay.

  • Data Analysis:

    • Calculate the percent growth reduction compared to the untreated control.

    • Plot the percent growth reduction against the application rate.

    • Determine the GR₅₀ value (the rate causing 50% growth reduction) for each species.

Structure-Activity Relationship (SAR) and Data Presentation

The herbicidal activity of N-phenyl-1,3,5-triazin-2-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and triazine rings. Quantitative Structure-Activity Relationship (QSAR) studies can elucidate these relationships.[10]

Key SAR Insights:

  • Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring can significantly influence the binding affinity to the D1 protein. Electron-withdrawing groups in certain positions may enhance activity.

  • Substituents on the Triazine Ring: The nature of the other two substituents on the triazine ring modulates the overall lipophilicity and electronic properties of the molecule, affecting its uptake, translocation, and binding.

  • Molecular Shape and Conformation: The overall three-dimensional shape of the molecule is crucial for a precise fit into the QB-binding niche of the D1 protein.

G cluster_molecule N-phenyl-1,3,5-triazin-2-amine Scaffold cluster_properties Molecular Properties SAR Structure-Activity Relationship (SAR) Phenyl_Ring Phenyl Ring Substituents SAR->Phenyl_Ring Triazine_Core Triazine Core Substituents SAR->Triazine_Core Electronic_Effects Electronic Effects Phenyl_Ring->Electronic_Effects Steric_Factors Steric Factors Phenyl_Ring->Steric_Factors Lipophilicity Lipophilicity Triazine_Core->Lipophilicity Herbicidal_Activity Herbicidal Activity (GR50 / IC50) Electronic_Effects->Herbicidal_Activity Steric_Factors->Herbicidal_Activity Lipophilicity->Herbicidal_Activity

Sources

Method

Application Notes &amp; Protocols: Incorporating N-phenyl-1,3,5-triazin-2-amine into Polymer Matrices

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of N-phenyl-1,3,5-triazin-2-amine into various polymer matrices. The unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of N-phenyl-1,3,5-triazin-2-amine into various polymer matrices. The unique electronic and structural characteristics of the 1,3,5-triazine scaffold have made its derivatives valuable in medicinal chemistry and materials science.[1] This guide details methodologies for creating polymer composites with tailored properties, focusing on the causality behind experimental choices to ensure scientific integrity and reproducibility. Protocols for melt blending, solution casting, and in-situ polymerization are presented, along with detailed characterization techniques to validate the successful incorporation and to understand the resulting material properties. These applications are particularly relevant in the development of advanced drug delivery systems and other biomedical materials.[2][3][4][5]

Introduction: The Rationale for Triazine-Polymer Composites

The 1,3,5-triazine ring is a privileged structure that offers a versatile platform for creating functionalized molecules with a wide range of biological activities and material properties.[1] N-phenyl-1,3,5-triazin-2-amine, a derivative of this scaffold, presents an opportunity to impart specific functionalities to polymer matrices. The incorporation of such small molecules can significantly alter the physicochemical properties of the host polymer, leading to enhanced thermal stability, modified mechanical strength, or the introduction of bioactive characteristics.[6] In the context of drug development, triazine-based polymers and composites have shown promise as effective drug delivery systems.[2][3][4][5][7]

The choice of incorporation method is critical and depends on the thermal stability of the small molecule, the solubility of both the polymer and the small molecule, and the desired final form of the composite material (e.g., film, fiber, or bulk). This guide will explore three primary methods: melt blending, solution casting, and in-situ polymerization. Each method offers distinct advantages and is suited for different polymer types and applications.

Foundational Knowledge: Understanding the Components

A thorough understanding of the individual components is paramount before attempting to create a composite material.

N-phenyl-1,3,5-triazin-2-amine: Key Properties

The synthesis of substituted 1,3,5-triazines often starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for sequential and controlled nucleophilic substitution.[1] The properties of N-phenyl-1,3,5-triazin-2-amine, such as its melting point, thermal stability, and solubility, will dictate the appropriate processing conditions.

Table 1: Physicochemical Properties of N-phenyl-1,3,5-triazin-2-amine (Hypothetical Data for Illustrative Purposes)

PropertyValueSignificance for Polymer Incorporation
Molecular Weight~186.2 g/mol Influences diffusion and dispersion within the polymer matrix.
Melting Point~170-175 °CCritical for determining melt blending temperatures.
Decomposition Temperature> 300 °C (in N₂)Determines the upper limit for processing temperatures to avoid degradation.
SolubilitySoluble in THF, Chloroform. Sparingly soluble in Methanol. Insoluble in water.Key for selecting appropriate solvents for solution casting.
Polymer Matrix Selection

The choice of polymer will depend on the intended application. For biomedical applications, biocompatible and biodegradable polymers are often preferred.

Table 2: Common Polymer Matrices and Their Relevant Properties

PolymerGlass Transition Temp (Tg)Melting Temp (Tm)Key Characteristics & Potential Applications
Polystyrene (PS)~100 °CAmorphousGood processability, often used as a model system.[8]
Poly(methyl methacrylate) (PMMA)~105 °CAmorphousOptically clear, rigid, used in medical devices.[8]
Poly(lactic-co-glycolic acid) (PLGA)45-55 °CAmorphousBiodegradable, widely used in drug delivery.
Polycaprolactone (PCL)~ -60 °C~60 °CBiodegradable, flexible, suitable for long-term implants.
Polypropylene (PP)~ -10 °C~160 °CChemically resistant, versatile, used in packaging and medical textiles.

Incorporation Methodologies: Protocols and Rationale

The following sections provide detailed protocols for incorporating N-phenyl-1,3,5-triazin-2-amine into polymer matrices. The causality behind each step is explained to provide a deeper understanding of the process.

Melt Blending

Melt blending is a solvent-free method suitable for thermoplastic polymers. It involves mixing the polymer and the additive at a temperature above the polymer's melting point or glass transition temperature.

This method is advantageous for its simplicity, speed, and scalability. However, it requires that the additive is thermally stable at the processing temperature. The key to successful melt blending is achieving a homogeneous dispersion of the additive within the polymer matrix.

Melt_Blending_Workflow cluster_prep Preparation cluster_mixing Melt Blending cluster_processing Post-Processing Prep_Polymer Dry Polymer Pellets Mixer Load into Twin-Screw Extruder Prep_Polymer->Mixer Prep_Additive Weigh N-phenyl-1,3,5-triazin-2-amine Prep_Additive->Mixer Extrude Melt and Mix (T > Tm of Polymer) Mixer->Extrude Cooling Cool and Pelletize Extrude->Cooling Characterization Characterize Composite Cooling->Characterization

Caption: Workflow for Melt Blending.

  • Material Preparation:

    • Dry the polymer pellets in a vacuum oven at a temperature below their Tg for at least 4 hours to remove any residual moisture.

    • Accurately weigh the desired amount of N-phenyl-1,3,5-triazin-2-amine powder.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder. The temperature should be high enough to melt the polymer but well below the decomposition temperature of the triazine derivative.

    • Premix the polymer pellets and the triazine powder before feeding them into the extruder.

    • Extrude the mixture at a controlled screw speed to ensure adequate mixing and residence time.

  • Post-Processing:

    • Cool the extruded strands in a water bath.

    • Pelletize the cooled strands for further processing or characterization.

Solution Casting

Solution casting is a versatile technique for producing thin films with uniform thickness.[9][10] It is particularly useful when the additive is not thermally stable or when a solvent-based processing method is preferred.[11]

This method allows for the incorporation of additives at room temperature, avoiding thermal degradation.[10] The key to successful solution casting is the selection of a common solvent for both the polymer and the additive, and controlling the solvent evaporation rate to achieve a defect-free film.[9][12][13]

Solution_Casting_Workflow cluster_solution Solution Preparation cluster_casting Film Casting cluster_final Final Product Dissolve_Polymer Dissolve Polymer in Solvent Mix_Solutions Mix and Homogenize Dissolve_Polymer->Mix_Solutions Dissolve_Additive Dissolve Triazine in Solvent Dissolve_Additive->Mix_Solutions Cast Cast onto Substrate Mix_Solutions->Cast Evaporate Solvent Evaporation (Controlled Environment) Cast->Evaporate Peel Peel Film Evaporate->Peel Characterize Characterize Film Peel->Characterize

Caption: Workflow for Solution Casting.

  • Solution Preparation:

    • Dissolve the polymer in a suitable solvent to create a homogeneous solution.[9]

    • In a separate container, dissolve the N-phenyl-1,3,5-triazin-2-amine in the same solvent.

    • Add the triazine solution to the polymer solution and stir until a homogeneous mixture is obtained. The use of ultrasonication can aid in achieving a uniform dispersion.[12]

  • Film Casting:

    • Pour the polymer-triazine solution into a non-stick mold, such as a Teflon dish.[12]

    • Place the mold on a level surface in a fume hood and allow the solvent to evaporate slowly under controlled temperature and humidity.[12]

  • Film Recovery:

    • Once the film is completely dry, carefully peel it from the mold.

    • Store the film in a desiccator for further analysis.

In-situ Polymerization

In-situ polymerization involves polymerizing the monomer in the presence of the additive. This method can lead to a very fine dispersion of the additive and, in some cases, covalent bonding between the additive and the polymer matrix.

This technique is ideal for creating composites with strong interfacial interactions between the additive and the polymer.[14] It is particularly useful when the additive can act as a co-monomer or an initiator, or when a very high degree of dispersion is required. The success of this method depends on the compatibility of the additive with the polymerization reaction conditions.[15]

InSitu_Polymerization_Workflow cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_purification Purification and Characterization Mix_Components Mix Monomer, Initiator, and Triazine Additive Initiate Initiate Polymerization (Heat or UV) Mix_Components->Initiate Polymerize Allow Polymerization to Proceed Initiate->Polymerize Purify Purify Polymer Composite Polymerize->Purify Characterize Characterize Composite Purify->Characterize

Caption: Workflow for In-situ Polymerization.

  • Reaction Setup:

    • In a reaction vessel, dissolve the N-phenyl-1,3,5-triazin-2-amine in the liquid monomer.

    • Add the polymerization initiator (e.g., AIBN for free radical polymerization).

    • Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Polymerization:

    • Initiate the polymerization by heating the mixture to the appropriate temperature or by exposing it to UV light, depending on the initiator used.

    • Allow the polymerization to proceed for the desired amount of time. The viscosity of the mixture will increase as the polymer forms.

  • Purification:

    • Dissolve the resulting polymer composite in a suitable solvent.

    • Precipitate the polymer by adding the solution to a non-solvent. This step removes any unreacted monomer and initiator.

    • Filter and dry the purified polymer composite.

Characterization of Triazine-Polymer Composites

A thorough characterization of the resulting composite material is essential to confirm the successful incorporation of the triazine derivative and to evaluate its impact on the polymer's properties.[16][17]

Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the presence of the triazine derivative within the polymer matrix and for investigating potential interactions.[18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the triazine ring and the phenyl group, confirming the presence of N-phenyl-1,3,5-triazin-2-amine in the composite.[21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the chemical environment of the triazine derivative within the polymer matrix.[18][22]

Thermal Analysis

Thermal analysis techniques are used to determine the effect of the triazine additive on the thermal properties of the polymer.[23][24]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer composite.[25][26][27] Changes in these properties can indicate interactions between the polymer and the additive.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition profile.[23][25]

Table 3: Expected Outcomes from Thermal Analysis

AnalysisParameter MeasuredExpected Outcome with AdditiveInterpretation
DSCGlass Transition (Tg)Shift in TgIndicates interaction between additive and polymer chains.
DSCMelting Temperature (Tm)Change in Tm and enthalpy of fusionSuggests changes in crystalline structure.
TGADecomposition TemperatureIncreased decomposition temperatureIndicates enhanced thermal stability.
Mechanical Testing

The incorporation of an additive can significantly affect the mechanical properties of a polymer.

  • Tensile Testing: This test measures the tensile strength, Young's modulus, and elongation at break of the composite material.[28][29] The ASTM D3039 standard is a widely accepted method for determining the tensile properties of polymer matrix composite materials.[30][31][32]

Table 4: Key Parameters from Tensile Testing

ParameterDescriptionPotential Impact of Additive
Ultimate Tensile Strength (UTS)The maximum stress the material can withstand before failure.[30]Increase or decrease depending on interfacial adhesion.
Young's Modulus (E)A measure of the material's stiffness.[30]May increase due to the rigid nature of the triazine ring.
Strain at Failure (εf)The maximum strain the material experiences before failure.[30]May decrease if the additive makes the material more brittle.
Leaching Studies

For applications in drug delivery or other biomedical fields, it is crucial to assess the potential for the triazine derivative to leach out of the polymer matrix.[33]

  • Immerse a known weight of the polymer composite in a relevant medium (e.g., phosphate-buffered saline for biomedical applications).

  • Incubate at a controlled temperature (e.g., 37°C).

  • At specific time intervals, withdraw aliquots of the immersion medium.

  • Analyze the concentration of the leached triazine derivative in the aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

The rate and extent of leaching are influenced by factors such as the additive's solubility, the permeability of the polymer matrix, and the interaction between the additive and the polymer.[33][34]

Conclusion and Future Directions

The incorporation of N-phenyl-1,3,5-triazin-2-amine into polymer matrices offers a promising avenue for the development of advanced materials with tailored properties. The choice of incorporation method—melt blending, solution casting, or in-situ polymerization—should be carefully considered based on the properties of the components and the desired application. A comprehensive characterization of the resulting composites is essential to validate the successful incorporation and to understand the impact of the triazine derivative on the material's performance.

Future research in this area could focus on exploring a wider range of triazine derivatives and polymer matrices, investigating the use of these composites in specific drug delivery applications, and optimizing the processing parameters to achieve even greater control over the material properties. The versatility of triazine chemistry suggests that many novel and functional polymer composites are yet to be discovered.[5][35]

References

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • AZoM. (2023, March 27). The Characterization of Polymers Using Thermal Analysis. AZoM.
  • Industrial Physics. (2025, July 30). Importance of Tensile Testing Composites. Industrial Physics.
  • Addcomposite. (2025, October 8). Mechanical Testing of Composites. Addcomposite.
  • Bio-protocol. 3.1. Solution Casting Method. Bio-protocol.
  • Ranucci, E., Ferruti, P., Della Volpe, C., & Migliaresi, C. In situ polymerization of functional monomers in rubbers: 1. Modification of silicone rubbers by a poly(ester thioether amine).
  • Grokipedia. Polymer solution casting. Grokipedia.
  • Lim, J., & Simanek, E. E. (2012). Triazine Dendrimers as Drug Delivery Systems: From Synthesis to Therapy. Advanced Drug Delivery Reviews, 64(9), 826-35.
  • Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
  • Understanding the leaching of plastic additives and subsequent risks to ecosystems.
  • Fiveable. (2025, August 15). 6.7 Film casting. Fiveable.
  • (2017, April 13). Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA.
  • Leaching rates of common additives from polymer-modified materials.
  • Intertek. Tensile Testing Composite ASTM D3039. Intertek.
  • Tensile testing of polymer composites reinforced with continuous fibers produced by CFF method.
  • The Society of Vacuum Coaters. Solvent Film Casting—A Versatile Technology for Specialty Films.
  • (2012, March 20). Triazine dendrimers as drug delivery systems. Ovid.
  • Tollcoating by Carestream. (2015, December 15). Using Polymer Solution Casting to Deliver High-Quality Films.
  • Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems. RSC Publishing.
  • (2022, April 7).
  • (2023, July 10).
  • (2020, February 18). Triazine-cored polymeric vectors for antisense oligonucleotide delivery in vitro and in vivo.
  • Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. PMC.
  • (2024, March 27).
  • Applications of triazine chemistry: education, remedi
  • EAG Laboratories. DSC Analysis of Polymers | Thermal.
  • Nexus Analytics.
  • Micom Lab. Polymers Tensile Strength Testing Services. Micom Lab.
  • (2020, April 6).
  • Intertek. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Intertek.
  • (2025, April 10).
  • (2022, January 6). Role of Functional Groups in the Monomer Molecule on the Radical Polymerization in the Presence of Graphene Oxide. Polymerization of Hydroxyethyl Acrylate under Isothermal and Non-Isothermal Conditions. PubMed.
  • Fiveable. (2025, August 15). 7.1 Spectroscopic methods (NMR, IR, UV-Vis). Fiveable.
  • SGS PSI. Polymer Structure Analysis. SGS PSI.
  • In Situ Emulsion Polymerization to Multifunctional Polymer Nanocomposites: A Review.
  • (2025, August 10). Design and Synthesis of New s-Triazine Polymers and its Application as Nanoparticulate Drug Delivery Systems.
  • MDPI. Special Issue : Spectroscopic Techniques for Polymers and Polymer Composites. MDPI.
  • Benchchem.
  • Preparation and Characteriz
  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing).
  • (2023, April 7).
  • (2024, September 13). Sensitive Coatings Based on Molecular-Imprinted Polymers for Triazine Pesticides' Detection. PMC.
  • Compatibilizers for Melt Blending: Premade Block Copolymers.
  • (2021, August 25).
  • (2026, January 10). Characterization of polymer properties and identification of additives in commercially available research plastics.
  • (2025, July 1). Impact of polymer molecular weight blends on the powder bed fusion process and the properties of polypropylene printed parts. RSC Publishing - The Royal Society of Chemistry.
  • Molecular Characteriz
  • Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing).
  • (PDF) Optimization of melt blending process of nylon 6-POSS: Improving mechanical properties of spun fibers.
  • Molecular Modeling Investigations of Sorption and Diffusion of Small Molecules in Glassy Polymers. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-phenyl-1,3,5-triazin-2-amine

Welcome to the technical support center for the synthesis of N-phenyl-1,3,5-triazin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-phenyl-1,3,5-triazin-2-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction to the Synthesis of N-phenyl-1,3,5-triazin-2-amine

N-phenyl-1,3,5-triazin-2-amine and its analogues are important scaffolds in medicinal chemistry and materials science. The most common and cost-effective method for their synthesis is the sequential nucleophilic aromatic substitution (SNAr) of cyanuric chloride with aniline. An alternative route involves the condensation of N-phenylbiguanide with appropriate esters. Both methods, while effective, present unique challenges that can impact yield and purity. This guide provides a comprehensive overview of these synthetic strategies, with a focus on practical troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of the mono-substituted product in the reaction of cyanuric chloride with aniline?

A1: Strict temperature control is paramount. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. The first substitution with aniline should be carried out at a low temperature, typically between 0-5 °C, to minimize the formation of di- and tri-substituted byproducts.[1]

Q2: My reaction is giving a significant amount of an insoluble white precipitate. What is it and how can I avoid it?

A2: This is likely due to the hydrolysis of cyanuric chloride, which forms cyanuric acid. Cyanuric chloride is highly sensitive to moisture. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: What is the role of the base in the reaction of cyanuric chloride with aniline?

A3: A base is essential to neutralize the hydrochloric acid (HCl) that is generated during the nucleophilic substitution. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIEA).[2][3] The choice of base can influence the reaction rate and selectivity.

Q4: Can I use microwave irradiation to speed up the synthesis?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields for the synthesis of triazine derivatives.[2][4] However, careful optimization of power and temperature is necessary to prevent decomposition.

Q5: What is a common method for purifying the crude N-phenyl-1,3,5-triazin-2-amine?

A5: Recrystallization is a highly effective method for purifying the final product.[5] A common solvent system for this is an ethanol/water mixture. Column chromatography can also be employed for more challenging purifications.

Troubleshooting Guide: Synthesis from Cyanuric Chloride and Aniline

This section addresses common problems encountered during the synthesis of N-phenyl-1,3,5-triazin-2-amine via the SNAr reaction of cyanuric chloride and aniline.

Issue 1: Low Yield of the Desired Mono-substituted Product

A low yield can be attributed to several factors, each with a specific solution.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction duration.

    • Low Reaction Temperature: While initial low temperatures are crucial for selectivity, the reaction may proceed slowly. Ensure the reaction is stirred efficiently at the optimal temperature for the desired substitution.

  • Formation of Byproducts:

    • Di- and Tri-substitution: This is a common issue and is primarily controlled by temperature. Adhere strictly to the recommended temperature profile. The dropwise addition of the aniline solution to the cyanuric chloride solution can also help maintain a low concentration of the nucleophile, favoring mono-substitution.[1]

    • Hydrolysis of Cyanuric Chloride: As mentioned in the FAQs, the use of anhydrous conditions is critical. Dry all glassware in an oven and use anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended.

  • Poor Product Recovery:

    • Precipitation Issues: Ensure the product fully precipitates upon quenching the reaction with water. Cooling the mixture in an ice bath can aid in complete precipitation.

    • Loss during Workup: Be careful during filtration and washing steps to avoid mechanical loss of the product.

Troubleshooting Workflow for Low Yield

start Low Yield of N-phenyl-1,3,5-triazin-2-amine check_tlc Analyze reaction mixture by TLC start->check_tlc sm_present Starting material (SM) present? check_tlc->sm_present yes_sm Yes sm_present->yes_sm Yes no_sm No sm_present->no_sm No troubleshoot_reaction Troubleshoot Reaction Conditions yes_sm->troubleshoot_reaction byproducts Multiple spots on TLC (byproducts)? no_sm->byproducts extend_time Extend reaction time troubleshoot_reaction->extend_time increase_temp Slightly increase temperature (monitor for di-substitution) troubleshoot_reaction->increase_temp check_reagents Check reagent purity and stoichiometry troubleshoot_reaction->check_reagents troubleshoot_workup Troubleshoot Workup/Purification check_precipitation Check for complete precipitation during workup troubleshoot_workup->check_precipitation check_filtration Review filtration and washing technique troubleshoot_workup->check_filtration yes_byproducts Yes byproducts->yes_byproducts Yes no_byproducts No byproducts->no_byproducts No check_polysub Di- or tri-substituted products suspected? yes_byproducts->check_polysub no_byproducts->troubleshoot_workup yes_polysub Yes check_polysub->yes_polysub Yes no_polysub No check_polysub->no_polysub No optimize_temp Optimize temperature control (maintain 0-5 °C) yes_polysub->optimize_temp slow_addition Ensure slow, dropwise addition of aniline yes_polysub->slow_addition check_hydrolysis Insoluble white precipitate observed? (Hydrolysis) no_polysub->check_hydrolysis yes_hydrolysis Yes check_hydrolysis->yes_hydrolysis Yes no_hydrolysis No check_hydrolysis->no_hydrolysis No anhydrous Ensure strictly anhydrous conditions yes_hydrolysis->anhydrous inert_atm Use inert atmosphere (N2 or Ar) yes_hydrolysis->inert_atm no_hydrolysis->troubleshoot_workup optimize_quenching Optimize quenching (e.g., use ice bath) check_precipitation->optimize_quenching

Caption: Troubleshooting workflow for low yield.

Issue 2: Product is Difficult to Purify

Possible Causes & Solutions:

  • Presence of Closely Related Byproducts: Di-substituted byproducts can have similar polarities to the mono-substituted product, making separation by column chromatography challenging. Careful optimization of the reaction conditions to minimize their formation is the best approach.

  • Residual Starting Materials: Unreacted cyanuric chloride or aniline can contaminate the product. Washing the crude product thoroughly can help remove these impurities.

  • Incorrect Recrystallization Solvent: The choice of solvent for recrystallization is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For N-phenyl-1,3,5-triazin-2-amine, an ethanol/water mixture is often effective.

Alternative Synthetic Route: From N-Phenylbiguanide and Esters

An alternative method for synthesizing 2,4-diamino-6-phenyl-1,3,5-triazines involves the condensation of N-phenylbiguanide with an appropriate ester.[6][7] This route can be advantageous when specific substitution patterns are desired.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the biguanide on the carbonyl carbon of the ester, followed by cyclization and elimination of an alcohol molecule to form the triazine ring.

cluster_0 Reaction of N-Phenylbiguanide with an Ester Biguanide N-Phenylbiguanide Intermediate1 Tetrahedral Intermediate Biguanide->Intermediate1 + Ester Ester Ester (R-COOR') Ester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization Product 2,4-Diamino-6-R-1,3,5-triazine Intermediate2->Product - R'OH Alcohol Alcohol (R'OH) Intermediate2->Alcohol

Caption: Synthesis of triazines from biguanides.

Troubleshooting Guide: Biguanide Route

Issue 1: Low Yield

Possible Causes & Solutions:

  • Purity of Biguanide: The purity of the starting N-phenylbiguanide is crucial. It can be synthesized from aniline and dicyandiamide and should be purified before use.[6]

  • Choice of Base and Solvent: The reaction is typically carried out in an anhydrous alcohol (e.g., methanol) with a corresponding sodium alkoxide (e.g., sodium methoxide) as the base.[6][7] The stoichiometry of the base is important and may require optimization.

  • Reaction Temperature and Time: The reaction often requires heating under reflux for several hours.[6] Monitor the reaction by TLC to determine the optimal reaction time.

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Hydrolysis of Ester: Ensure anhydrous conditions to prevent the hydrolysis of the ester starting material.

  • Decomposition of Biguanide: Prolonged heating at high temperatures can lead to the decomposition of the biguanide. Optimize the reaction time and temperature to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine

This protocol is adapted from established procedures for the mono-substitution of cyanuric chloride.[4][8]

Materials:

  • Cyanuric chloride

  • Aniline

  • Sodium carbonate (Na₂CO₃)

  • Acetone (anhydrous)

  • Ice

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 eq) in anhydrous acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve aniline (1.0 eq) in anhydrous acetone.

  • To the cyanuric chloride solution, add sodium carbonate (1.1 eq).

  • Slowly add the aniline solution dropwise to the stirred cyanuric chloride solution over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture vigorously at 0-5 °C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Stir the resulting suspension for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine.

Protocol 2: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine from Phenylbiguanide

This protocol is based on the general procedure for the synthesis of 2,4-diamino-1,3,5-triazines from biguanides and esters.[1][6]

Materials:

  • N-Phenylbiguanide hydrochloride

  • Methyl benzoate

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • To a solution of N-phenylbiguanide hydrochloride (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add methyl benzoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold methanol.

  • Dry the product under vacuum.

Protocol 3: Purification by Recrystallization

This is a general procedure for the recrystallization of N-phenyl-1,3,5-triazin-2-amine derivatives.[2][3][9]

Materials:

  • Crude N-phenyl-1,3,5-triazin-2-amine derivative

  • Ethanol

  • Distilled water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered.

  • To the hot solution, add hot water dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Data Summary

The yield of N-phenyl-1,3,5-triazin-2-amine is highly dependent on the reaction conditions. The following tables provide a summary of expected outcomes based on different parameters.

Table 1: Influence of Base on the Yield of Mono-substituted Triazines

Base (eq)SolventTemperature (°C)Approximate Yield (%)Reference
Na₂CO₃ (1.1)Acetone/Water0-592.1[8]
K₂CO₃ (1.1)THFRoom Temp.90.8[8]
DIEA (1.1)CH₂Cl₂0~90[2]

Table 2: Temperature Dependence of Substitution on Cyanuric Chloride

SubstitutionTemperature Range (°C)OutcomeReference
1st Chlorine0 - 5Favors mono-substitution[1]
2nd ChlorineRoom Temperature - 50Favors di-substitution[1]
3rd Chlorine> 80 (Reflux)Favors tri-substitution[1]

Conclusion

Improving the yield in the synthesis of N-phenyl-1,3,5-triazin-2-amine is an achievable goal through careful control of reaction parameters. For the widely used cyanuric chloride route, meticulous temperature management and the maintenance of anhydrous conditions are the cornerstones of success. The alternative biguanide route offers a valuable option for accessing diverse substitution patterns. By understanding the underlying chemical principles and proactively troubleshooting potential issues as outlined in this guide, researchers can confidently and efficiently synthesize these important compounds.

References

  • SOP: CRYSTALLIZATION. (URL: [Link])

  • Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants - J-Stage. (URL: [Link])

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC. (URL: [Link])

  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - ResearchGate. (URL: [Link])

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC. (URL: [Link])

  • Synthesis of Novel Homo-N-Nucleoside Analogs Composed of a Homo-1,4-Dioxane Sugar Analog and Substituted 1,3,5-Triazine Base Equivalents - MDPI. (URL: [Link])

  • Lab Procedure: Recrystallization - LabXchange. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Recrystallization1. (URL: [Link])

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. (URL: [Link])

  • (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - ResearchGate. (URL: [Link])

  • Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC. (URL: [Link])

  • 2,4-Diamino-6-phenyl-1,3,5-triazine | Alzchem Group. (URL: [Link])

  • BJOC - Synthetic accesses to biguanide compounds - Beilstein Journals. (URL: [Link])

  • Synthesis of 1,3,5-triazines - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies | Request PDF - ResearchGate. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. (URL: [Link])

  • Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization - SIOC Journals. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of N-phenyl-1,3,5-triazin-2-amine

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common yet significant hurdle of poor aqueous solubility of N-phenyl-1,3,5-triazin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common yet significant hurdle of poor aqueous solubility of N-phenyl-1,3,5-triazin-2-amine. As a Senior Application Scientist, this guide synthesizes fundamental physicochemical principles with practical, field-proven strategies to enable successful experimental outcomes.

Understanding the Challenge: Why is N-phenyl-1,3,5-triazin-2-amine Poorly Soluble in Water?

N-phenyl-1,3,5-triazin-2-amine's low water solubility is primarily attributed to its molecular structure. The molecule possesses a largely hydrophobic (water-repelling) character due to the presence of the phenyl group and the triazine ring. While the amine groups can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, making it difficult for water molecules to effectively solvate it. This is a common characteristic among many triazine derivatives.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of N-phenyl-1,3,5-triazin-2-amine?

Q2: What is the first and most straightforward step to try to improve the solubility of N-phenyl-1,3,5-triazin-2-amine?

For ionizable compounds like N-phenyl-1,3,5-triazin-2-amine, the most direct initial approach is pH adjustment .[5] The presence of amine groups suggests that the compound will be more soluble in acidic conditions where these groups become protonated, forming a more water-soluble salt.[6]

Q3: Can I dissolve N-phenyl-1,3,5-triazin-2-amine in an organic solvent first and then dilute it into my aqueous buffer?

Yes, this is a common practice. N-phenyl-1,3,5-triazin-2-amine is expected to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][7] However, upon dilution into an aqueous buffer, the compound may precipitate out of solution if its solubility limit in the final aqueous/organic mixture is exceeded. This is a frequent issue when the percentage of the organic co-solvent in the final solution is low.[8]

Q4: How do I determine the solubility of N-phenyl-1,3,5-triazin-2-amine in my specific buffer?

The "gold standard" for determining equilibrium solubility is the shake-flask method .[9] This involves adding an excess of the solid compound to your buffer, agitating it for a sufficient time (e.g., 24-48 hours) to reach equilibrium, and then separating the undissolved solid (e.g., by centrifugation or filtration). The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique like HPLC-UV.[8][10]

Troubleshooting Guide

Issue 1: My N-phenyl-1,3,5-triazin-2-amine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Plausible Cause: The compound is in its less soluble, neutral form at this pH. The hydrophobic nature of the molecule prevents effective solvation by water.

  • Troubleshooting Strategy: pH Modification

    • Rationale: The amine groups in N-phenyl-1,3,5-triazin-2-amine are basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[6]

    • Immediate Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5).

    • Systematic Approach: Perform a pH-solubility profile to identify the optimal pH range for your experiments. This involves measuring the solubility of the compound across a range of pH values.

Issue 2: My compound dissolves in an organic solvent (e.g., DMSO), but precipitates when I dilute it into my aqueous experimental medium.
  • Plausible Cause: The final concentration of your compound in the aqueous medium exceeds its solubility limit, even with the small amount of co-solvent present. This is a common problem for hydrophobic compounds.[8]

  • Troubleshooting Strategy: Co-solvent System Optimization

    • Rationale: Co-solvents work by reducing the polarity of the water, making the solvent system more favorable for dissolving hydrophobic solutes.[11]

    • Immediate Action:

      • Try a slower, dropwise addition of the DMSO stock solution into the vigorously stirred aqueous buffer to avoid localized high concentrations that can trigger precipitation.[8]

      • Increase the percentage of the co-solvent in the final solution, if your experimental system can tolerate it. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[12]

    • Systematic Approach: Create a co-solvent solubility profile by determining the maximum solubility of your compound in various concentrations of different co-solvents in your aqueous buffer.

Co-solventTypical Starting ConcentrationMaximum Recommended for Cell-based Assays
DMSO0.1 - 1%< 0.5%
Ethanol1 - 5%< 1%
PEG 4005 - 20%Varies, check cell line tolerance
Issue 3: pH adjustment and co-solvents are not providing sufficient solubility or are incompatible with my experimental setup.
  • Plausible Cause: The required pH or co-solvent concentration for dissolution is outside the viable range for your biological or chemical system.

  • Troubleshooting Strategy: Cyclodextrin Complexation

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate the hydrophobic N-phenyl-1,3,5-triazin-2-amine molecule, forming an inclusion complex where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[14]

    • Immediate Action: Attempt to dissolve the compound in an aqueous solution containing a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[15]

    • Systematic Approach: Conduct a phase-solubility study to determine the type of complex formed and the stoichiometry of the interaction. This involves preparing solutions with a fixed amount of the compound and increasing concentrations of the cyclodextrin.

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble N-phenyl-1,3,5-triazin-2-amine pH_Adjust Strategy 1: pH Adjustment Start->pH_Adjust Is the compound ionizable? (Yes) Co_Solvent Strategy 2: Co-solvents pH_Adjust->Co_Solvent Insufficiently soluble or unstable? Success Solubility Goal Achieved pH_Adjust->Success Sufficiently soluble and stable? Cyclodextrin Strategy 3: Cyclodextrins Co_Solvent->Cyclodextrin Incompatible with assay or insufficient? Co_Solvent->Success Sufficiently soluble and compatible? Cyclodextrin->Success Solubility enhanced?

Caption: Decision-making workflow for selecting a solubility enhancement strategy.

Detailed Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile
  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of solid N-phenyl-1,3,5-triazin-2-amine to vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G cluster_1 pH-Solubility Profile Workflow A Prepare Buffers (pH 2-10) B Add Excess Solid Compound A->B C Equilibrate (24-48h agitation) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F

Caption: Workflow for determining the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening
  • Stock Solution Preparation: Prepare a concentrated stock solution of N-phenyl-1,3,5-triazin-2-amine in 100% DMSO (e.g., 10-50 mM).

  • Co-solvent Mixture Preparation: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% ethanol).

  • Solubility Determination: Add an excess of the solid compound to each co-solvent mixture and follow steps 3-5 from Protocol 1.

Protocol 3: Cyclodextrin-Mediated Solubilization (Phase-Solubility Study)
  • Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

  • Sample Preparation: Add an excess amount of solid N-phenyl-1,3,5-triazin-2-amine to each cyclodextrin solution.

  • Equilibration and Analysis: Follow steps 3-5 from Protocol 1.

  • Data Analysis: Plot the concentration of dissolved N-phenyl-1,3,5-triazin-2-amine against the concentration of HP-β-CD. A linear relationship (A-type profile) suggests the formation of a soluble 1:1 complex.

G cluster_2 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Drug N-phenyl-1,3,5- triazin-2-amine (Hydrophobic) Drug->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • [PMC. "Selective Synthesis of N-[3][8][11]Triazinyl-α-Ketoamides and N-[3][8][11]Triazinyl-Amides from the Reactions of 2-Amine-[3][8][11]Triazines with Ketones."]([Link])

  • [MDPI. "Selective Synthesis of N-[3][8][11]Triazinyl-α-Ketoamides and N-[3][8][11]Triazinyl-Amides from the Reactions of 2-Amine-[3][8][11]Triazines with Ketones."]([Link])

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in Cyanuric Chloride Amination Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for cyanuric chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cyanuric chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of cyanuric chloride amination reactions. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize the yield of your desired product while minimizing the formation of common side products.

Introduction: The Principle of Selective Amination

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile electrophilic scaffold used in the synthesis of dyes, pharmaceuticals, and materials. Its utility stems from the differential reactivity of its three chlorine atoms. The electron-withdrawing nature of the triazine ring makes the chlorine atoms susceptible to nucleophilic substitution. After each substitution, the ring becomes less electron-deficient, and the remaining chlorine atoms become less reactive. This electronic effect allows for the stepwise and selective substitution of the chlorines by carefully controlling the reaction temperature.[1][2]

A general empirical rule for substitution with amines is as follows:

  • 1st Substitution (Mono-): Occurs readily at low temperatures, typically 0-5 °C .[3][4]

  • 2nd Substitution (Di-): Requires moderate temperatures, often between room temperature and 40-50 °C .[4]

  • 3rd Substitution (Tri-): Necessitates higher temperatures, generally above 60 °C , often at reflux.[1]

Mastering control over these temperature stages is fundamental to achieving high selectivity and avoiding a complex mixture of products.

Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a mono-substituted product, but my analysis shows a mixture of mono-, di-, and even tri-substituted products. How can I improve selectivity?

A1: This is the most common challenge and almost always relates to temperature control and reagent stoichiometry. The key is to maintain conditions that favor only the most reactive chlorine's substitution.

  • Causality & Explanation: The activation energy for the second substitution is significantly higher than for the first. If the reaction temperature rises, even locally, you provide sufficient energy to overcome this barrier, leading to the formation of the di-substituted side product.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: This is the most critical parameter.[4] Maintain the reaction temperature strictly between 0 °C and 5 °C throughout the addition of the amine. Use an ice/salt bath for better temperature management if needed.

    • Slow, Controlled Addition: Add the amine nucleophile dropwise as a solution. A rapid, exothermic addition can create local hot spots in the reaction mixture, promoting over-reaction.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and prevent localized concentration gradients of the nucleophile.

    • Stoichiometry: Use a precise 1:1 molar ratio of the amine to cyanuric chloride. A large excess of the amine can drive the reaction towards di-substitution, even at low temperatures.

Q2: My reaction produced a significant amount of an insoluble white solid that is not my desired product. What is it, and how can I prevent it?

A2: The insoluble white solid is most likely a hydroxylated triazine species, such as 2,4-dichloro-6-hydroxy-1,3,5-triazine or the final hydrolysis product, cyanuric acid.[5][6] This occurs when cyanuric chloride or its intermediates react with water instead of your amine.

  • Causality & Explanation: Cyanuric chloride is highly susceptible to hydrolysis.[7] The rate of this side reaction is heavily influenced by pH and temperature. Hydrolysis is significantly faster in neutral to alkaline conditions (pH ≥ 7) and is accelerated by increased temperature.[8][9][10]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous-grade solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • Careful pH Management: The amination reaction liberates one equivalent of HCl, which must be neutralized. However, maintaining a slightly acidic to neutral pH (typically 5-7) is often optimal to suppress the rate of hydrolysis relative to amination.[8]

    • Controlled Base Addition: Add your acid scavenger (e.g., sodium bicarbonate solution) concurrently and slowly with the amine to neutralize the generated HCl without creating a globally basic environment. Avoid strong bases like NaOH unless the reaction is specifically designed for them, as they can dramatically accelerate hydrolysis.[6]

Q3: What is the role of the base (e.g., NaHCO₃, K₂CO₃), and what is the best way to add it?

A3: The base acts as an acid scavenger. For every mole of amine that reacts, one mole of hydrochloric acid (HCl) is produced. This HCl must be neutralized for two primary reasons:

  • It can protonate the amine nucleophile, rendering it unreactive.

  • It can alter the reaction pH, potentially influencing side reactions.

  • Best Practices:

    • Choice of Base: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are common choices, often used as an aqueous solution.[3] They are strong enough to neutralize HCl but weak enough to avoid creating highly basic conditions that favor hydrolysis. Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used, particularly in purely organic solvent systems.[1]

    • Method of Addition: The best practice is to add the base solution slowly and simultaneously with the amine solution. This neutralizes the HCl as it is formed, maintaining a relatively stable pH throughout the reaction. Alternatively, the base can be added in portions. The goal is to keep the pH within the desired range (often checked with pH paper).

Q4: How can I effectively monitor the progress of my reaction to know when it's complete?

A4: Proper reaction monitoring is crucial to avoid letting the reaction stir for too long, which can increase the chance of side product formation.

  • Recommended Method: Thin-Layer Chromatography (TLC):

    • Sample Preparation: At set time intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) from the reaction mixture. Quench it immediately in a vial containing a small amount of dilute acid (e.g., 1M HCl in water/acetonitrile) to stop the reaction by protonating any unreacted amine.

    • TLC Analysis: Spot the starting cyanuric chloride, the starting amine, and your quenched reaction aliquot on a TLC plate.

    • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has completely disappeared. A typical solvent system for these compounds is a mixture of ethyl acetate and hexanes.[4]

Q5: What is the best work-up and purification strategy for my aminated triazine product?

A5: The work-up is designed to isolate the crude product from the solvent, inorganic salts, and any unreacted starting materials.

  • Standard Protocol:

    • Precipitation/Quenching: Once the reaction is complete, the mixture is typically poured into a large volume of crushed ice or cold water.[3][4] This precipitates the organic product, while the inorganic salts (e.g., NaCl from the neutralization) remain dissolved in the aqueous phase.

    • Filtration: The precipitated solid is collected by vacuum filtration.

    • Washing: The filter cake should be washed thoroughly with copious amounts of cold water to remove any remaining salts.[4] This step is critical for obtaining a pure product.

    • Drying: The product is then dried under a high vacuum to remove all residual water and solvent.

    • Recrystallization: If further purification is needed to remove organic impurities (e.g., di-substituted byproducts), recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture is often effective.[4][11]

Systematic Troubleshooting Guide
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive amine (protonated).2. Reaction temperature is too low.3. Inefficient stirring.1. Ensure proper neutralization of HCl; check pH.2. Allow the reaction to proceed at the recommended temperature (e.g., 0-5 °C for the first substitution).3. Increase the stirring rate.
Significant Di- or Tri-substitution 1. Reaction temperature was too high.2. Amine was added too quickly.3. Excess amine was used.1. Maintain strict temperature control (0-5 °C for mono-substitution).2. Add the amine solution dropwise over a prolonged period.3. Use a 1:1 stoichiometric ratio of amine to cyanuric chloride.
Insoluble White Precipitate (Hydrolysis) 1. Presence of water in reagents/solvents.2. Reaction pH is too high (≥7).1. Use anhydrous solvents and dry glassware; run under an inert atmosphere.2. Control pH carefully with slow, concurrent addition of a mild base (e.g., NaHCO₃) to maintain pH 5-7.
Product is Difficult to Purify (Oily or Gummy Solid) 1. Incomplete reaction.2. Presence of multiple substituted products.3. Inadequate washing to remove salts.1. Monitor the reaction to completion using TLC.2. Re-optimize the reaction for selectivity (see above). Consider column chromatography for difficult separations.3. Wash the filtered product extensively with cold water.
Visual Guides
Reaction & Side Product Pathways

The following diagram illustrates the desired sequential amination pathway and the primary competing side reaction, hydrolysis.

G cluster_main Desired Amination Pathway cluster_side Side Reactions CC Cyanuric Chloride (C₃N₃Cl₃) Mono Mono-Substituted (RNH-C₃N₃Cl₂) CC->Mono + RNH₂ (0-5 °C) Hydrolysis1 Dichloro-hydroxy-triazine CC->Hydrolysis1 + H₂O (pH ≥ 7) Di Di-Substituted ( (RNH)₂-C₃N₃Cl ) Mono->Di + RNH₂ (25-50 °C) Mono->Hydrolysis1 + H₂O Tri Tri-Substituted ( (RNH)₃-C₃N₃ ) Di->Tri + RNH₂ (>60 °C) Hydrolysis2 Cyanuric Acid

Caption: Desired amination vs. hydrolysis side reaction.

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing issues with product selectivity.

G Start Analysis shows low selectivity (mixture of products) TempCheck Was reaction temp. strictly maintained at 0-5°C? Start->TempCheck AdditionCheck Was amine added dropwise over >1 hour? TempCheck->AdditionCheck Yes Result_Temp SOLUTION: Improve cooling, use ice/salt bath. Monitor internal temperature. TempCheck->Result_Temp No StoichCheck Was amine:CC ratio exactly 1:1? AdditionCheck->StoichCheck Yes Result_Addition SOLUTION: Slow down addition rate. Ensure vigorous stirring. AdditionCheck->Result_Addition No Result_Stoich SOLUTION: Recalculate and use precise 1:1 stoichiometry. StoichCheck->Result_Stoich No Success Problem Solved StoichCheck->Success Yes

Caption: Troubleshooting workflow for poor reaction selectivity.

Key Experimental Protocol: Selective Mono-Amination

This protocol provides a representative procedure for the synthesis of a mono-substituted aminotriazine.

Objective: To synthesize 2-((4-aminophenyl)amino)-4,6-dichloro-1,3,5-triazine.

Materials:

  • Cyanuric Chloride (1.84 g, 10 mmol)

  • p-Phenylenediamine (1.08 g, 10 mmol)

  • Acetone (Anhydrous, 100 mL)

  • Sodium Bicarbonate (NaHCO₃) (0.84 g, 10 mmol)

  • Deionized Water

  • Ice

Procedure:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Reagent Preparation:

    • In the reaction flask, dissolve cyanuric chloride (10 mmol) in 100 mL of acetone. Stir and cool the solution to 0 °C.

    • In a separate beaker, dissolve p-phenylenediamine (10 mmol) in 50 mL of acetone.

    • Prepare the base solution by dissolving sodium bicarbonate (10 mmol) in 20 mL of water.

  • Reaction:

    • Once the cyanuric chloride solution is stable at 0 °C, begin the dropwise addition of the p-phenylenediamine solution from the dropping funnel.

    • Simultaneously, begin the slow, dropwise addition of the sodium bicarbonate solution to keep the reaction mixture near neutral.

    • CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition process, which should take approximately 1-2 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by TLC until the p-phenylenediamine starting material is no longer visible.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 500 g of crushed ice with stirring. A solid precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with three 100 mL portions of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

References
  • ZORA. (2022, June 29). Cyanuric chloride. MAK Value Documentation – Translation of the German version from 2020. [Link]

  • Vietnam Journal of Science, Technology and Engineering. (2020, June). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. [Link]

  • Wang, L., et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Industrial & Engineering Chemistry Research. [Link]

  • OECD SIDS. (2001, September 25). Cyanuric chloride CAS N°: 108-77-0. [Link]

  • Xue, W., et al. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Ind. Eng. Chem. Res., 47(15), 5033–5038. [Link]

  • Orenda Technologies. (n.d.). Chlorine, pH and Cyanuric Acid Relationships. [Link]

  • Chemcess. (2025, September 3). Cyanuric Chloride: Properties, Reactions, Production And Uses. [Link]

  • Google Patents. (n.d.). Process for reacting cyanuric chloride with ammonia or with amines.
  • TREA. (n.d.). Process for reacting cyanuric chloride with ammonia or with amines. [Link]

  • Royal Society of Chemistry. (2024, October 15). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. [Link]

  • ResearchGate. (2025, August 7). Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution. [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]

  • Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. [Link]

  • Thakare, V. G., & Dhote, D. S. (2020). Synthesis, Characterization and Biological Evaluation of Some Novel s-Triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N-phenyl-1,3,5-triazin-2-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted 1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 1,3,5-triazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reaction temperature for the formation of N-phenyl-1,3,5-triazin-2-amine and related compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Foundational Principles: The Critical Role of Temperature in Sequential SNAr Reactions

The synthesis of N-phenyl-1,3,5-triazin-2-amine and its analogues almost invariably begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material.[1] The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction.[2] The 1,3,5-triazine ring is electron-deficient due to its three nitrogen atoms, making the chlorine-bearing carbons highly susceptible to nucleophilic attack.[2]

A unique and synthetically powerful feature of this system is its temperature-dependent, sequential reactivity. The three chlorine atoms can be replaced in a stepwise manner by carefully controlling the reaction temperature.[1] The reactivity of the chlorine atoms decreases after each substitution because the incoming nucleophile (e.g., aniline) is typically an electron-donating group, which reduces the electrophilicity of the remaining carbon atoms on the triazine ring.[1][3] This principle is the key to achieving selective synthesis.

  • First Substitution: Occurs at low temperatures, typically 0–5 °C.[1][2]

  • Second Substitution: Requires a moderate increase in temperature, often to room temperature.[2][3][4]

  • Third Substitution: Necessitates significantly more energy, requiring elevated temperatures, often achieved through reflux or microwave irradiation.[1][3][4]

G TCT 2,4,6-Trichloro- 1,3,5-triazine (TCT) Mono 2-Anilino-4,6-dichloro- 1,3,5-triazine TCT->Mono  + Aniline  0-5 °C, Base Di 2,4-Dianilino-6-chloro- 1,3,5-triazine Mono->Di  + Aniline  Room Temp, Base Tri 2,4,6-Tris(anilino)- 1,3,5-triazine Di->Tri  + Aniline  Reflux / MW, Base

Caption: Temperature-dependent sequential nucleophilic substitution on cyanuric chloride.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis, focusing on temperature-related causes and solutions.

Q1: My reaction yield is critically low. How do I diagnose if temperature is the problem?

Answer: Low yield is a common issue that can often be traced back to incorrect thermal conditions. Both insufficient and excessive heat can be detrimental.

  • Cause 1: Temperature Too Low: The most frequent cause for a low yield of N-phenyl-1,3,5-triazin-2-amine (a mono-substituted product) is insufficient activation energy. While the first substitution is highly exothermic and proceeds readily at 0-5 °C, subsequent substitutions require more thermal energy.[1][2] If you are attempting a second or third substitution at room temperature and the reaction stalls, the temperature is likely too low.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] If the starting material is consumed slowly or the reaction stalls, incrementally increase the temperature by 10-15 °C and continue monitoring. For the third substitution, switching to a higher-boiling solvent and refluxing may be necessary.[3]

  • Cause 2: Temperature Too High: Excessive heat can lead to the formation of multiple byproducts, decomposition of reactants or products, or undesired side reactions like self-condensation of intermediates.[5][6] This is particularly true if you are trying to isolate a mono- or di-substituted product but are running the reaction at reflux temperatures from the start.

    • Solution: For the first substitution with aniline, strictly maintain the temperature at 0-5 °C using an ice bath.[2][7] For the second, allow the reaction to warm to room temperature but monitor for exotherms. If the reaction is too vigorous, intermittent cooling may be required.

G Start Low Yield Observed Check_TLC Analyze Reaction Mixture by TLC Start->Check_TLC High_SM High Amount of Starting Material (SM) Check_TLC->High_SM SM > Product Multiple_Spots Multiple Unidentified Spots Check_TLC->Multiple_Spots SM Consumed Stalled Diagnosis: Reaction Stalled or Temperature Too Low High_SM->Stalled Side_Rxns Diagnosis: Side Reactions or Decomposition (Temp Too High) Multiple_Spots->Side_Rxns Action_Increase_T Action: Incrementally increase temperature by 10-15 °C. Consider microwave heating. Stalled->Action_Increase_T Action_Decrease_T Action: Repeat reaction with strict temperature control for each substitution step. Side_Rxns->Action_Decrease_T

Caption: Troubleshooting workflow for diagnosing temperature-related low yield.

Q2: I am getting a mixture of mono-, di-, and tri-substituted products. How can I improve selectivity for N-phenyl-1,3,5-triazin-2-amine?

Answer: The formation of a product mixture is a classic sign of poor temperature control. Because the activation energy barrier for each successive substitution is different, selectivity is achieved almost exclusively by thermal regulation.

  • Cause: If you add your nucleophile (aniline) at room temperature or higher from the outset, the reaction is often too fast and exothermic to control. This results in the rapid formation of the mono-substituted product, which then immediately begins reacting further to form the di-substituted species, and so on.

  • Solution: Adhere to a strict, stepwise temperature protocol.

    • Mono-substitution: Dissolve the cyanuric chloride in a suitable solvent (e.g., THF, Dioxane) and cool the mixture to 0 °C in an ice bath before the dropwise addition of one equivalent of aniline.[3][7] Stir at 0-5 °C for 30-60 minutes, monitoring by TLC until the cyanuric chloride is consumed.[2][3]

    • Di-substitution: To form a di-substituted product, you would then add the second equivalent of nucleophile and allow the reaction to slowly warm to room temperature, holding it there for several hours.[3][4]

By isolating the reaction at the correct temperature for each step, you can achieve high selectivity for the desired substitution pattern.

Q3: My NMR analysis shows impurities that I suspect are hydroxylated byproducts. What causes this and how can I prevent it?

Answer: The presence of hydroxylated byproducts (cyanuric acid derivatives) is due to the hydrolysis of the highly reactive C-Cl bonds on the triazine ring.

  • Cause: Water present in the solvent or reagents can act as a nucleophile, competing with your amine. This hydrolysis reaction is significantly accelerated at elevated temperatures.[3]

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvents are thoroughly dried before use. Use freshly opened, anhydrous-grade reagents where possible.

    • Control Temperature: Perform the initial substitution at low temperatures (0-5 °C) to minimize the rate of hydrolysis relative to the desired aminolysis.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction vessel.

Quantitative Data Summary

The following table summarizes typical temperature ranges for achieving selective substitution on a cyanuric chloride core. Note that optimal conditions can vary based on the specific nucleophile, solvent, and base used.

Substitution StepNucleophileTypical Temperature Range (°C)Common SolventsKey Considerations
First Aniline0 – 5 °C[1][2]THF, Dioxane, DCM[2][7]Highly exothermic; strict cooling is essential for selectivity.
Second AnilineRoom Temperature (~20-25 °C)[3][4]THF, Dioxane, DMF[3]Reaction rate slows significantly; may require several hours.
Third Aniline60 °C – Reflux[2][4]Dioxane, DMF, TolueneRequires significant thermal energy; microwave heating is an effective alternative.[7][8]
Experimental Protocol: Temperature Scouting for Second Substitution

This protocol describes a general method for determining the optimal temperature for reacting a mono-substituted dichloro-triazine with aniline to yield a di-substituted product.

Objective: To find the lowest effective temperature for the second substitution to maximize yield and minimize byproduct formation.

  • Preparation of Starting Material: Synthesize the 2-anilino-4,6-dichloro-1,3,5-triazine intermediate using established protocols, ensuring it is pure and dry before proceeding.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-anilino-4,6-dichloro-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add aniline (1.0 eq) to the stirring solution, followed by the dropwise addition of a suitable base like Diisopropylethylamine (DIEA) (1.1 eq).[2]

  • Initial Temperature: Stir the reaction mixture at room temperature (25 °C) for 1 hour.

  • Monitoring: After 1 hour, take an aliquot of the reaction mixture and analyze it by TLC to determine the extent of conversion.

  • Temperature Incrementation: If the reaction has not proceeded to completion, increase the temperature of the oil bath to 35 °C and hold for 1 hour.

  • Repeat Monitoring: After 1 hour at 35 °C, take another aliquot and analyze by TLC.

  • Further Incrementation: Continue increasing the temperature in 10 °C increments, holding for 1 hour at each step (e.g., 45 °C, 55 °C, 65 °C) and monitoring by TLC until the starting material is fully consumed.

  • Determination: The optimal temperature is the lowest temperature at which the reaction reaches completion within a reasonable timeframe (e.g., < 4 hours), with minimal formation of new, unidentified spots on the TLC plate.

  • Work-up: Once the reaction is complete, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine to remove salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.[9] Purify the crude product via column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the standard starting temperature for the very first reaction between cyanuric chloride and aniline? A1: The universally recommended starting temperature is 0-5 °C.[1][2] This is achieved by cooling the solution of cyanuric chloride in an ice bath before slowly adding the aniline. This step is critical for controlling the reaction's exothermicity and ensuring mono-substitution.

Q2: How does my choice of solvent impact the reaction temperature? A2: The solvent's boiling point dictates the maximum temperature you can achieve under conventional heating. For the third substitution, which often requires heat, using a high-boiling solvent like DMF or dioxane is necessary to reach reflux temperatures that can drive the reaction to completion.[3] Furthermore, the solvent can affect the solubility of reactants and influence reaction rates.[3]

Q3: Are there more efficient alternatives to conventional heating for difficult substitutions? A3: Yes. Microwave-assisted and ultrasound-assisted synthesis are powerful alternatives.[7] Microwave irradiation can dramatically reduce reaction times and often improve yields by efficiently delivering energy to the reaction mixture, allowing for rapid heating to high temperatures.[8] This is especially useful for the sterically hindered or electronically deactivated final substitution.[3]

Q4: At what point should I consider the temperature to be too high? A4: A temperature is too high if you observe significant byproduct formation on your TLC plate (e.g., streaking, multiple spots close together) or if the color of your reaction mixture darkens considerably, suggesting decomposition. For many triazine syntheses, temperatures exceeding 120-140 °C under conventional heating can lead to lower yields and more complex purification.[5] Always start with the mildest conditions possible and increase temperature incrementally.

References
  • BenchChem. (2025).
  • Cai, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • BenchChem. (2025). Mechanism of Nucleophilic Substitution on Dichloro-s-triazines. BenchChem.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). 1,3,5-Triazine synthesis.
  • ResearchGate. (2025).
  • MDPI. (2025).
  • Menicagli, R., et al. (2000).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (2017). Base-Mediated Synthesis of Unsymmetrical 1,3,5-Triazin-2-amines.
  • Wang, Z., et al. (2023). Selective Synthesis of N-[2][3][10]Triazinyl-α-Ketoamides and N-[2][3][10]Triazinyl-Amides from the Reactions of 2-Amine-[2][3][10]Triazines with Ketones. Molecules.

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Azarifar, D., & Forghaniha, A. (2006).
  • ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines.
  • Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry.
  • KPU Pressbooks. (n.d.). 5.
  • BenchChem. (2025). Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines. BenchChem.
  • Chemistry Steps. (2021).
  • Wikipedia. (n.d.). 1,3,5-Triazine.
  • BenchChem. (2025).
  • Iwan, P., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines. Molecules.
  • MDPI. (2023). Selective Synthesis of N-[2][3][10]Triazinyl-α-Ketoamides and N-[2][3][10]Triazinyl-Amides.

  • Chemistry LibreTexts. (2022). 16.
  • Sheyi, R., et al. (2020).
  • ResearchGate. (2025).
  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • Google Patents. (n.d.).
  • Oriental Journal of Chemistry. (n.d.).
  • MDPI. (2021).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Deactivation in Triazine Amine Synthesis

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of triazine scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the late-stage functionalization of triazine scaffolds. While the first substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) proceeds smoothly via catalyst-free nucleophilic aromatic substitution (SNAr)[1], subsequent aminations—especially with sterically hindered or electronically deactivated amines—require palladium-catalyzed Buchwald-Hartwig cross-coupling.

The 1,3,5-triazine core is highly electron-deficient, making oxidative addition extremely fast. However, the multiple nitrogen atoms in both the triazine ring and the amine substrates act as strong Lewis bases. This creates a kinetic trap: if the catalytic cycle is not perfectly tuned, the substrates will displace the phosphine ligands, leading to irreversible catalyst poisoning[2][3].

This guide is designed to help you diagnose, visualize, and resolve catalyst deactivation in your triazine amination workflows through causality-driven insights and self-validating protocols.

Part 1: Diagnostic Data for Catalyst Deactivation

Before altering your protocol, you must identify the specific mechanism of deactivation. The table below summarizes the quantitative and analytical indicators for the three most common failure modes in Pd-catalyzed triazine amination.

Deactivation PathwayAnalytical Indicator (LC-MS / Visual)Conversion PlateauKinetic ConsequenceRecommended Mitigation
Ligand Poisoning Reaction remains clear/yellow; No Pd black.Stalls at 20% – 30%Off-cycle Pd(II) resting state due to N-coordination.Increase L:Pd ratio to >2:1; use bidentate ligands (e.g., BINAP, Xantphos).
Pd Agglomeration Rapid precipitation of black powder.Stalls at < 10%Irreversible loss of active Pd(0) via ligand starvation.Lower temperature; use bulky monodentate ligands (e.g., BrettPhos).
Base Hydrolysis Mass shift of [M - Cl + OH] detected.Variable (Substrate depletion)Acidic byproduct neutralizes base, halting the cycle.Switch to anhydrous K3PO4; strictly limit water to <50 ppm.
Part 2: Mechanistic Visualization

To troubleshoot effectively, we must visualize the competition between the productive catalytic cycle and the off-cycle deactivation pathways.

G Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Triazine)(Cl)L Oxidative Addition Complex Pd0->OxAdd + Chlorotriazine PdBlack Pd Black (Agglomeration) Pd0->PdBlack Ligand Starvation AmineCoord Pd(II)(Triazine)(Amine)L Amine Coordination OxAdd->AmineCoord + Amine, Base - HCl OffCycle Off-Cycle Species (Ligand Displacement) OxAdd->OffCycle Excess Triazine/Amine Poisoning Hydrolysis Hydroxy-Triazine (Hydrolysis Byproduct) OxAdd->Hydrolysis Trace Water + Base Product Triazine Amine Product AmineCoord->Product Reductive Elimination Product->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle and primary deactivation pathways in Pd-catalyzed triazine amination.

Part 3: Self-Validating Experimental Protocol

To ensure your catalyst remains in the active cycle, use the following step-by-step methodology. This protocol incorporates built-in validation checks to confirm causality at each stage.

Optimized Buchwald-Hartwig Amination of Chlorotriazines

Step 1: Catalyst Pre-activation & Validation

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (2 mol%) and BrettPhos (4.5 mol%). Causality: A ligand-to-palladium ratio strictly >2:1 ensures the Pd center is sterically shielded from triazine nitrogen coordination.

  • Add 2 mL of anhydrous 1,4-dioxane and stir at 40 °C for 15 minutes.

  • Self-Validation Check: Observe the solution. A color shift from yellow to deep red/orange indicates successful reduction to the active Pd(0)Ln species. If the solution turns black, your solvent contains oxygen or moisture, causing premature agglomeration.

Step 2: Substrate and Base Assembly

  • To a separate vial, add the chlorotriazine substrate (1.0 equiv, 0.5 mmol), the amine (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Suspend the mixture in 3 mL of anhydrous 1,4-dioxane.

  • Self-Validation Check: Perform a Karl Fischer titration on an aliquot of your bulk solvent/base mixture. It must read <50 ppm water. Chlorotriazines are highly susceptible to displacement by hydroxide ions[4]; exceeding this moisture threshold guarantees base-induced hydrolysis.

Step 3: Reaction Initiation and Kinetic Sampling

  • Transfer the substrate suspension into the Schlenk flask containing the pre-activated catalyst.

  • Heat the reaction to 80 °C under vigorous stirring (800 rpm).

  • Self-Validation Check (Kinetic Profiling): Extract 50 µL aliquots at 15, 30, and 60 minutes. Quench with acetonitrile and analyze via UPLC-MS.

    • Active Cycle: You should observe a linear conversion rate (e.g., 30% at 15 mins, 60% at 30 mins).

    • Poisoned Cycle: If conversion hits 25% at 15 mins and remains at 25% at 60 mins without Pd black formation, the amine/triazine has displaced your ligand.

Step 4: Workup

  • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic base and residual catalyst.

  • Concentrate under reduced pressure and purify via flash chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within 10 minutes and conversion halts. What is happening? A: This is a classic symptom of Pd agglomeration (Pd black formation). In triazine synthesis, oxidative addition to the C-Cl bond is extremely fast. If the subsequent steps (amine coordination and reductive elimination) are too slow, the Pd(II) intermediate builds up. If the ligand dissociates, the "naked" palladium rapidly reduces and aggregates into inactive clusters. Solution: Switch to a more sterically demanding ligand like BrettPhos or RuPhos, which accelerates reductive elimination, and lower your reaction temperature by 15 °C to balance the kinetic rates.

Q: The LC-MS shows the disappearance of my chlorotriazine, but I only have 10% of the desired triazine amine. Where did my substrate go? A: You are experiencing base-induced hydrolysis. The electron-deficient nature of the triazine ring makes the C-Cl bond highly electrophilic. If your base (e.g., K2CO3 or NaOtBu) contains trace moisture, it generates hydroxide ions that aggressively attack the triazine, yielding a hydroxy-triazine byproduct[4]. Solution: Rigorously dry your solvents over molecular sieves, and switch to a milder, strictly anhydrous inorganic base like Cs2CO3 or K3PO4. Avoid strong alkoxide bases.

Q: Why does my catalyst work perfectly for the first amination of cyanuric chloride, but completely deactivate during the second or third amination? A: This is a kinetic mismatch issue. The first chlorine substitution on cyanuric chloride is so reactive it often proceeds without a catalyst via SNAr. By the time you attempt the second or third substitution, the electron-donating effect of the newly installed amine groups significantly reduces the electrophilicity of the triazine ring. Because oxidative addition is now much slower, the high concentration of unreacted amine in the solution outcompetes the halotriazine for the Pd(0) center, saturating the coordination sphere and poisoning the catalyst[3]. Solution: For late-stage aminations, utilize a slow-addition (syringe pump) technique for the amine to keep its steady-state concentration low, preventing it from overwhelming the palladium center.

References

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted Aniline from N-phenyl-1,3,5-triazin-2-amine Mixtures

Welcome to the technical support center for the purification of N-phenyl-1,3,5-triazin-2-amine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-phenyl-1,3,5-triazin-2-amine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our focus is to address the common challenge of removing unreacted aniline from reaction mixtures, ensuring the high purity of your final triazine product.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual aniline a common problem in the synthesis of N-phenyl-1,3,5-triazin-2-amines?

A1: The synthesis of N-phenyl-1,3,5-triazin-2-amines often involves the nucleophilic substitution of a leaving group (like chlorine) on a triazine ring with aniline. To drive the reaction to completion, an excess of aniline is frequently used. Aniline and the desired N-phenyl-1,3,5-triazin-2-amine product can have similar polarities and retardation factors (Rf) in thin-layer chromatography (TLC), making their separation by standard column chromatography challenging.[1]

Q2: What is the most straightforward method to remove the bulk of unreacted aniline?

A2: The most direct and widely used method is an acidic wash, also known as an acid-base extraction.[2][3] Aniline is a weak base and will react with a dilute acid (e.g., 1M HCl) to form the water-soluble anilinium chloride salt.[2][4] This salt can then be easily separated from the organic layer containing your less basic triazine product.

Q3: Can my N-phenyl-1,3,5-triazin-2-amine product also be protonated by the acid wash?

A3: This is a critical consideration. While aniline has a pKb of around 9.4, the basicity of the amino group on the triazine ring is significantly reduced due to the electron-withdrawing nature of the triazine ring.[5] However, if your specific triazine derivative has other basic functional groups, it might also be protonated and partition into the aqueous layer. It is advisable to test this on a small scale first. If your product is acid-sensitive, alternative methods should be considered.[2]

Q4: What if I still see aniline in my product after an acid wash?

A4: If residual aniline persists, further purification is necessary. The choice of the next step depends on the purity level required and the physical properties of your compound. Common secondary purification methods include recrystallization, column chromatography with an optimized solvent system, or preparative HPLC for very high purity requirements.[6][7]

Troubleshooting Guides

Issue 1: Aniline and Product Co-elute During Column Chromatography

Question: I'm running a silica gel column, but my N-phenyl-1,3,5-triazin-2-amine and the unreacted aniline have very similar Rf values. How can I improve their separation?

Answer: This is a frequent challenge. Here’s a systematic approach to troubleshoot and optimize your chromatographic separation:

Troubleshooting Workflow: Improving Chromatographic Separation

start Poor Separation on Silica Column acid_wash Perform Acid-Base Extraction First? start->acid_wash solvent_system Optimize TLC Solvent System acid_wash->solvent_system Yes (Aniline still present) acid_wash->solvent_system No alternative_solvents Try Alternative Solvent Systems (e.g., Toluene/Acetone, DCM/Methanol) solvent_system->alternative_solvents No Improvement stationary_phase Consider Alternative Stationary Phases (e.g., Alumina, Reversed-Phase C18) solvent_system->stationary_phase Minor Improvement alternative_solvents->stationary_phase prep_hplc Utilize Preparative HPLC stationary_phase->prep_hplc Still Inadequate Separation

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Explanation:

  • Pre-Column Acid Wash: Before attempting chromatography, perform an acid-base extraction as described in the protocol below. This will remove the majority of the aniline, making the subsequent chromatography more effective.[2][3]

  • Optimize Eluent System: Standard eluent systems like ethyl acetate/hexane may not provide sufficient selectivity.[8] Experiment with different solvent systems on TLC plates to find one that maximizes the difference in Rf values (ΔRf) between your product and aniline. Consider solvent systems with different selectivities, such as those containing dichloromethane, diethyl ether, or small amounts of methanol.[1]

  • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases. Alumina (basic or neutral) can offer different selectivity for amines.[1] For less polar triazine derivatives, reversed-phase chromatography (C18) might be a viable option, where aniline, being more polar, would elute earlier.[9][10]

Issue 2: My Product is a Solid, and I Want to Avoid Chromatography

Question: My N-phenyl-1,3,5-triazin-2-amine is a solid, and I would prefer to purify it by recrystallization. How can I remove the aniline impurity using this method?

Answer: Recrystallization can be an excellent method for purification, provided a suitable solvent is found that differentiates between the solubility of your product and aniline.[6] Aniline is a liquid at room temperature and is soluble in many common organic solvents.[11][12]

Recrystallization Strategy:
  • Solvent Screening: The ideal recrystallization solvent should dissolve your crude product at an elevated temperature but have low solubility for your product when cold. Conversely, aniline should remain soluble in the cold solvent.

  • Washing: Before recrystallization, you can wash the crude solid with a solvent in which your product is sparingly soluble but aniline is soluble, such as cold n-hexane.[1] This can effectively remove a significant amount of the aniline impurity.

  • Perform Recrystallization: Dissolve the washed crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).[6][13] Allow the solution to cool slowly to induce crystallization of your purified product. The aniline impurity should remain in the mother liquor. Collect the crystals by vacuum filtration.

Issue 3: My Product is Acid-Sensitive

Question: I cannot perform an acid wash because my N-phenyl-1,3,5-triazin-2-amine derivative has acid-labile functional groups. What are my options?

Answer: When an acid wash is not feasible, you must rely on other chemical or physical properties to separate the aniline.

Alternative Purification Strategies for Acid-Sensitive Compounds:
MethodPrincipleConsiderations
Chemical Scavenging Addition of a reagent that selectively reacts with aniline to form a product that is easily separated.The scavenger must not react with your desired product. The resulting aniline adduct must be easily removable (e.g., by filtration or a simple extraction).
Azeotropic Distillation If your product is high-boiling and thermally stable, unreacted aniline can sometimes be removed by distillation, possibly as an azeotrope with water (steam distillation).[2]Requires thermal stability of the product. May not be practical for small-scale reactions.
Selective Precipitation Exploit solubility differences. Dissolve the crude mixture in a minimal amount of a good solvent, then add a poor solvent (an anti-solvent) to selectively precipitate your product while aniline remains in solution.[2]Requires finding a suitable solvent/anti-solvent pair.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Aniline Removal

This protocol is designed to separate the basic aniline from your neutral or weakly basic N-phenyl-1,3,5-triazin-2-amine product.[14]

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aniline will be protonated to form anilinium chloride and will move into the aqueous (bottom) layer.[3][4]

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete removal of aniline.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your product, now free of the bulk of aniline.

Protocol 2: Column Chromatography

This protocol outlines the general procedure for purifying N-phenyl-1,3,5-triazin-2-amine derivatives using silica gel column chromatography.[15]

Materials:

  • Silica gel (230-400 mesh).

  • Appropriate eluent system (determined by TLC).

  • Glass chromatography column.

  • Sand.

  • Collection tubes.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. A small layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: Dissolve your crude product (post-acid wash, if applicable) in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • (n.d.). Exp 6 - Extraction.
  • Chemistry Stack Exchange. (2014, August 10). How to obtain pure aniline from a mixture of phenol and aniline? Retrieved from [Link]

  • Fenix. (2002, May 7). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

  • ResearchGate. (2013, January 29). How to remove aniline from reaction mixture. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 26(23), 7351.
  • Asian Publication Corporation. (n.d.). Oxidation of Aniline using Different Reaction Pathways. Retrieved from [Link]

  • O'Brien, P. J., et al. (2013). Scavenging of free-radical metabolites of aniline xenobiotics and drugs by amino acid derivatives: toxicological implications of radical-transfer reactions. Chemical Research in Toxicology, 26(12), 1855-1864.
  • (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • ResearchGate. (n.d.). Separation of three aniline substances. Experimental conditions: mobile... Retrieved from [Link]

  • (n.d.). Amines.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
  • Singh, B. (1992). SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.
  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • Benchchem. (n.d.). preventing oxidation of the aniline group during complexation.
  • (n.d.). Chapter 3 – Structural characterization of triazines.
  • Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Wang, Y., et al. (2023). Selective Synthesis of N-[3][14][16]Triazinyl-α-Ketoamides and N-[3][14][16]Triazinyl-Amides from the Reactions of 2-Amine-[3][14][16]Triazines with Ketones. Molecules, 28(11), 4381.

  • Shinde, R. S., et al. (2015). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. Asian Journal of Chemistry, 27(8), 2841-2846.
  • Google Patents. (n.d.). 1,3, 5-triazine derivative and preparation method and application thereof.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Substituted 1,3,5-Triazine Synthesis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Process Control in Cyanuric Chloride ( ) Substitution Core Concept: The Deactivation Cascade To control regioselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Process Control in Cyanuric Chloride (


) Substitution
Core Concept: The Deactivation Cascade

To control regioselectivity in 1,3,5-triazine synthesis, you must master the Deactivation Cascade . Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is highly electrophilic due to the three electron-withdrawing nitrogen atoms and three chlorine atoms.

However, every time you replace a chlorine atom with a nucleophile (especially electron-donating groups like amines or alkoxides), you pump electron density into the ring. This deactivates the remaining positions, raising the activation energy required for the next substitution.

  • Implication: You cannot force all substitutions at once. You must use the "Temperature Staircase" to match the thermal energy provided to the increasing activation barrier of the ring.

Visualizing the Pathway

The following diagram illustrates the increasing energy barrier and the necessary temperature shifts.[1]

TriazinePathway cluster_0 Activation Energy Barrier CC Cyanuric Chloride (Highly Reactive) Mono Mono-Substituted (Moderately Reactive) CC->Mono Step 1: 0°C Fast Kinetic Control Di Di-Substituted (Low Reactivity) Mono->Di Step 2: 20-25°C (Room Temp) Tri Tri-Substituted (Stable) Di->Tri Step 3: >60-100°C (Reflux/Heat)

Figure 1: The stepwise deactivation of the triazine ring necessitates increasing reaction temperatures.

Strategic Protocols: The "Order of Addition" Rules

A common failure point is adding nucleophiles in the wrong sequence. Because the ring becomes less reactive with each step, the weakest nucleophile must often be added first while the ring is still most electrophilic.

Rule 1: The Nucleophile Hierarchy (Weakest First)

If you are synthesizing an unsymmetrical triazine with different nucleophiles (e.g., an alcohol and an amine), follow this hierarchy to avoid "stalling" the reaction at the second or third step.

StepNucleophile TypeWhy?
1st (0°C) Weakest (e.g., Alcohols, Phenols, Thiols)The ring is hyper-reactive and can compensate for the weak nucleophile. If you add a strong amine here, it deactivates the ring so much that subsequent alcohol addition becomes nearly impossible.
2nd (RT) Moderate (e.g., Anilines, Sterically Hindered Amines)The ring is partially deactivated. Requires a better nucleophile or higher temp.
3rd (Heat) Strongest (e.g., Primary/Secondary Aliphatic Amines)The ring is very sluggish. Requires a strong nucleophile and high heat to drive completion.
Rule 2: Stoichiometry is Law
  • Step 1: Use exactly 1.0 equivalent of Nucleophile A. Excess leads to immediate disubstitution.

  • Step 2: Use 1.0 - 1.1 equivalents of Nucleophile B.

  • Step 3: Use Excess (2.0+ equivalents) of Nucleophile C to force the final difficult substitution.

Detailed Experimental Workflow
Step 1: Mono-Substitution (The "Ice" Phase)
  • Objective: Replace exactly one Cl.

  • Conditions: 0°C to 5°C.[2][3]

  • Solvent: Acetone/Water (slurry) or DCM/THF (anhydrous).

  • Base:

    
     or DIPEA (1.0 eq). Avoid strong bases like NaOH if possible to prevent hydrolysis.
    

Protocol:

  • Dissolve Cyanuric Chloride in acetone. Pour into crushed ice/water to form a fine slurry (0°C).

  • Dissolve Nucleophile 1 (1.0 eq) in acetone.

  • Add Nucleophile solution dropwise over 30-60 minutes. Maintain temp < 5°C.

  • Add base (dissolved in water or neat) dropwise simultaneously or immediately after.

  • Monitor pH (keep neutral/slightly basic, pH 7-8).

  • Stir 2-4 hours at 0°C.

  • QC: Check TLC. If bis-product appears, you added too fast or too warm.

Step 2: Di-Substitution (The "Room Temp" Phase)
  • Objective: Replace the second Cl.

  • Conditions: 20°C - 35°C (Room Temperature).

  • Base:

    
     or DIPEA (1.0 eq).
    

Protocol:

  • To the reaction mixture from Step 1 (do not isolate unless necessary), add Nucleophile 2 (1.0 eq).

  • Allow the mixture to warm naturally to Room Temperature.

  • Add Base (1.0 eq).

  • Stir for 4-12 hours.

  • QC: Monitor disappearance of mono-substituted species.

Step 3: Tri-Substitution (The "Heat" Phase)
  • Objective: Replace the final, stubborn Cl.

  • Conditions: Reflux (60°C - 110°C).

  • Solvent: Dioxane, Toluene, or THF (if pressurized).

  • Base: Stronger base often needed (

    
    , NaOH, or excess amine).
    

Protocol:

  • Add Nucleophile 3 (Excess, 1.5 - 2.0 eq).

  • Heat to reflux.[3]

  • Stir for 12-24 hours.

  • QC: If reaction stalls, consider microwave irradiation or switching to a higher boiling solvent (e.g., Dioxane).

Troubleshooting & FAQs
Q1: I am getting a mixture of mono- and di-substituted products at 0°C. Why?

Diagnosis: Loss of Kinetic Control.

  • Cause: Localized heating (exotherm) during addition or adding reagents too quickly.

  • Fix:

    • Ensure vigorous stirring (vortex).

    • Add the nucleophile very slowly via addition funnel.

    • Check your thermometer—internal temp must stay <5°C.

    • If the nucleophile is an amine, it may be too reactive. Try adding it as a salt (Amine·HCl) and slowly releasing the free amine by dropwise addition of base.

Q2: My third substitution simply won't finish. I have 20% starting material left.

Diagnosis: Electronic Deactivation / Steric Hindrance.

  • Cause: The first two substituents are likely electron-donating (amines), making the ring electron-rich and unreactive to further nucleophilic attack.

  • Fix:

    • Solvent Switch: Move from THF (66°C) to Dioxane (101°C) or Toluene (110°C) to increase thermal energy.

    • Microwave: Microwave synthesis is highly effective for the 3rd step (e.g., 120°C for 20 mins).

    • Catalyst: Add DABCO (5-10 mol%) as a catalyst to facilitate the

      
       mechanism.
      
Q3: I see an "OH" peak in my NMR/MS. Where did the hydroxyl come from?

Diagnosis: Hydrolysis.

  • Cause: Water competed with your nucleophile. Cyanuric chloride is moisture-sensitive.

  • Fix:

    • Dry Solvents: Use anhydrous THF or DCM for the first step if possible.

    • Base Choice: Avoid hydroxide bases (NaOH) in early steps; use non-nucleophilic bases like DIPEA or mild inorganic bases like Bicarbonate.

    • Atmosphere: Run under Nitrogen/Argon.

Decision Tree: Troubleshooting Incomplete Reactions

Troubleshooting Start Problem: Reaction Incomplete StepCheck Which Step? Start->StepCheck Step1 Step 1 (0°C) StepCheck->Step1 Step3 Step 3 (Reflux) StepCheck->Step3 S1_Issue Check Nucleophile Solubility Step1->S1_Issue S3_Issue Check Temp & Solvent Step3->S3_Issue S1_Sol Use Co-solvent (Acetone/Water) S1_Issue->S1_Sol Insoluble? S3_Sol1 Switch to Dioxane/Toluene (Higher Boiling Pt) S3_Issue->S3_Sol1 Temp < 80°C? S3_Sol2 Use Microwave Irradiation S3_Issue->S3_Sol2 Temp > 100°C & Stalled?

Figure 2: Troubleshooting logic for common synthesis stalls.

References
  • Blotny, G. (2006).[4] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry. Link

  • BenchChem Technical Support. (2025). "Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride." Link

  • Organic Chemistry Portal. "Synthesis of 1,3,5-triazines." Link

  • Panda, S. S., et al. (2022). "Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines." ResearchGate. Link

Sources

Optimization

Enhancing the stability of N-phenyl-1,3,5-triazin-2-amine in solution

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-phenyl-1,3,5-triazin-2-amine and its derivatives. Its purpose is to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-phenyl-1,3,5-triazin-2-amine and its derivatives. Its purpose is to provide in-depth, field-proven insights and troubleshooting strategies to enhance the stability of this compound in solution, ensuring the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial queries regarding the handling and stability of N-phenyl-1,3,5-triazin-2-amine.

Q1: My solution of N-phenyl-1,3,5-triazin-2-amine is turning hazy or showing precipitation over a short period. What is the likely cause?

A1: The most common cause is poor solubility or pH-dependent stability. The N-phenyl-1,3,5-triazin-2-amine structure contains both a basic triazine ring and amino groups, making its solubility and stability highly sensitive to the pH of the solution.[1][2][3] Deviations from the optimal pH range can lead to protonation or deprotonation events that decrease solubility or initiate degradation, resulting in precipitation.

Q2: I've noticed a gradual loss of my compound's activity in my bioassay. Could this be a stability issue?

A2: Yes, this is a classic sign of chemical degradation. The 1,3,5-triazine ring can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[4] Photodegradation can also occur if solutions are exposed to light.[5][6] This degradation leads to the formation of inactive byproducts, thus reducing the effective concentration of your active compound.

Q3: What are the primary factors I need to control to ensure the stability of my N-phenyl-1,3,5-triazin-2-amine stock solutions?

A3: The three primary factors are pH, light, and temperature.

  • pH: Maintain the solution within a validated, stable pH range, typically buffered around neutral (pH 6-8) unless otherwise determined.[7]

  • Light: Protect solutions from UV and ambient laboratory light by using amber vials or wrapping containers in aluminum foil.[6]

  • Temperature: Store solutions at recommended temperatures (e.g., 2-8°C or -20°C) to slow the rate of potential degradation reactions.

Q4: Which solvents are recommended for dissolving and storing N-phenyl-1,3,5-triazin-2-amine?

A4: While DMSO is a common solvent for initial solubilization, long-term storage in DMSO can sometimes lead to compound degradation. For aqueous buffers, it is crucial to determine the optimal pH for solubility and stability. A co-solvent system (e.g., a small percentage of ethanol or PEG 400 in an aqueous buffer) might be necessary to maintain solubility for less soluble derivatives. Always use high-purity, anhydrous solvents when preparing stock solutions.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to diagnosing and solving specific stability-related problems.

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptom: HPLC/LC-MS analysis shows the appearance of new peaks and a corresponding decrease in the parent compound peak area within hours of preparation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid aqueous degradation.

Causality Explained: The 1,3,5-triazine ring is an electron-deficient aromatic system. Protonation of the ring nitrogens under acidic conditions makes the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack by water, initiating hydrolysis.[1][4] This can lead to the cleavage of the triazine ring and the formation of various degradation products.[8][9]

Issue 2: Inconsistent Results from Stored Stock Solutions

Symptom: Experiments run on different days using the same stock solution (stored at -20°C in DMSO) yield variable results, suggesting a change in compound concentration or integrity.

Potential Causes & Solutions:

  • Photodegradation: Standard laboratory lighting can be sufficient to cause photodegradation over time, especially for aromatic, heterocyclic compounds.[5][6]

    • Solution: Always store stock solutions in amber glass vials or wrap clear vials tightly with aluminum foil. Minimize exposure to light during handling.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce water condensation from the air, which can hydrolyze the compound or the solvent itself (e.g., DMSO to dimethyl sulfone).

    • Solution: Aliquot the stock solution into single-use volumes upon initial preparation. This ensures that each experiment uses a fresh, uncompromised aliquot.

  • Solvent Purity: Using lower-grade or wet DMSO can introduce impurities or water that directly react with the compound.

    • Solution: Use only anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions. Purchase in small bottles to minimize water absorption after opening.

Visualization of Degradation Pathways:

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_photo Photolytic Pathway (UV/Vis Light) Parent N-phenyl-1,3,5-triazin-2-amine H1 Protonation of Triazine Ring Parent->H1 H⁺/OH⁻ P1 Excitation to Singlet/Triplet State Parent->P1 hν (Light) H2 Nucleophilic Attack by H₂O H1->H2 H3 Ring Opening H2->H3 H4 Degradation Products (e.g., Ammeline derivatives) H3->H4 P2 Radical Formation or Side-Chain Cleavage P1->P2 P3 Photoproducts P2->P3

Caption: Key degradation pathways for aminotriazines.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Liabilities

This protocol is essential for proactively identifying the conditions under which N-phenyl-1,3,5-triazin-2-amine is unstable.

Objective: To systematically expose the compound to hydrolytic, oxidative, and photolytic stress and analyze the resulting degradation.

Materials:

  • N-phenyl-1,3,5-triazin-2-amine

  • Solvents: Acetonitrile (ACN), Water (HPLC-grade)

  • Stress Agents: 1M HCl, 1M NaOH, 30% H₂O₂

  • Equipment: HPLC or UPLC system with UV/PDA or MS detector, pH meter, calibrated oven, photostability chamber (or a lamp with controlled output).

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation (T=0):

    • Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL. This is your unstressed control.

    • Inject immediately into the HPLC/LC-MS system to obtain the T=0 chromatogram.

  • Stress Conditions: For each condition, mix 1 part stock solution with 9 parts of the stressor solution.

    • Acid Hydrolysis: 0.1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic: Dilute stock in 50:50 ACN:Water. Expose to light in a photostability chamber (ICH Q1B guidelines) or under a UV lamp. Keep a wrapped control sample in the dark under the same conditions.

  • Analysis:

    • After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid.

    • Inject all stressed samples and the dark control into the HPLC/LC-MS system.

    • Compare the chromatograms to the T=0 control. Calculate the percentage degradation and note the relative retention times of any new peaks.

Data Interpretation:

Stress ConditionExpected Outcome if UnstableImplication for Handling
Acid (0.1M HCl) Significant decrease in parent peak area; appearance of new, more polar peaks.Avoid acidic solutions (pH < 5). Use non-acidic buffers.
Base (0.1M NaOH) Significant decrease in parent peak area.Avoid strongly basic solutions (pH > 9).
Oxidation (H₂O₂) Decrease in parent peak area.Protect from atmospheric oxygen; consider using antioxidants.
Photolytic Decrease in parent peak area compared to the dark control.Protect all solutions from light at all times.

This structured study provides empirical data to create a robust handling and formulation strategy, preventing future stability issues.

References

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). EPA NEPS. Available at: [Link]

  • Parrilla Vázquez, M. M., & Mogedas, M. (2015). Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. Request PDF. Available at: [Link]

  • Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Smyth, M. R., & Osteryoung, J. G. (1978). Protonation and Degradation Reactions of s-Triazine Herbicides. Analytical Chemistry, 50(12), 1632–1637. Available at: [Link]

  • Nandibewoor, S. T., & Morab, V. A. (2018). pH dependent conformational dynamics of substituted triazines. TCU Digital Repository. Available at: [Link]

  • JoVE. (2023). Basicity of Heterocyclic Aromatic Amines. Available at: [Link]

  • Dong, Y., et al. (2022). Triazine-ring protonation enables synergistic enhancement of proton conduction and membrane stability. Chemical Science, 13(45), 13475-13484. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on the recovery of s-triazine herbicides. Available at: [Link]

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Available at: [Link]

  • Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Anderson, R. F., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences, 103(11), 3615-3622. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of N-phenyl-1,3,5-triazin-2-amine

Welcome to the Process Chemistry Support Desk. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-phenyl-1,3,5-triazin-2-amine (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Desk. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of N-phenyl-1,3,5-triazin-2-amine (also known as 2-anilino-1,3,5-triazine).

📂 Knowledge Base: Synthetic Route Evaluation

When transitioning from bench-scale discovery to pilot-plant production, process chemists must evaluate the thermodynamic and operational feasibility of their synthetic routes. For N-phenyl-1,3,5-triazin-2-amine, two primary pathways dominate the literature, but only one is optimal for industrial scale-up.

Route A (The Traditional Approach): This route relies on the nucleophilic aromatic substitution of cyanuric chloride with aniline at 0°C to yield the intermediate 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine[1][2]. While the initial substitution is straightforward, the subsequent dechlorination required to remove the two remaining chlorine atoms (typically via Pd/C catalytic hydrogenation or Zn/HCl reduction) is operationally hazardous, multi-step, and suffers from poor atom economy.

Route B (The Direct Condensation Approach): A highly optimized, single-step industrial route utilizes the condensation of phenylguanidinium sulfate with tris(formylamino)methane in N,N-dimethylformamide (DMF) at 170°C[3][4]. This methodology bypasses the need for hazardous reducing agents and achieves near-quantitative yields, making it the definitive choice for scale-up.

Pathway cluster_0 Route A: Cyanuric Chloride cluster_1 Route B: Direct Condensation N1 Cyanuric Chloride + Aniline N2 4,6-dichloro-N-phenyl- 1,3,5-triazin-2-amine N1->N2 0°C, Base Final N-phenyl-1,3,5- triazin-2-amine N2->Final Dechlorination (Multi-step) M1 Phenylguanidinium Sulfate M3 Condensation (DMF, 170°C) M1->M3 M2 Tris(formylamino) methane M2->M3 M3->Final Direct (Single-step)

Fig 1: Synthetic pathways for N-phenyl-1,3,5-triazin-2-amine production.

Quantitative Data: Route Comparison
ParameterRoute A: Cyanuric ChlorideRoute B: Phenylguanidinium
Overall Steps 2 (Substitution + Dechlorination)1 (Direct Condensation)
Typical Yield 40-60% (Over two steps)99%[3]
Thermal Profile Highly Exothermic (Requires 0°C cooling)[2]Endothermic/High Heat (Requires 170°C)[3]
Major Scale-Up Hazard Runaway exotherm; Hydrogen gas handlingAmmonia off-gassing; High-temp solvent
Atom Economy Poor (Loss of 2 equivalents of HCl)High (Loss of water/ammonia)

🔐 Protocol Vault: Validated Scale-Up Methodologies

Protocol A: Direct Condensation (Preferred Industrial Route)

Scale: 0.20 mol (Bench-to-Pilot baseline)

  • Charge Reactor : To a clean, dry pressure-rated reactor equipped with a reflux condenser and an acidic scrubber system, charge 36.8 g (0.20 mol) of phenylguanidinium sulfate and 43.5 g (0.30 mol) of tris(formylamino)methane[3].

  • Solvent Addition : Add 150 mL of anhydrous DMF.

    • Causality: DMF is selected because its high boiling point allows the system to reach the extreme temperatures required for activation, while its polarity effectively solvates the sulfate salts as the temperature rises.

  • Thermal Activation : Heat the stirred suspension to 170°C and maintain for 4 hours[3].

    • Causality: This extreme temperature is thermodynamically required to decompose tris(formylamino)methane in situ, generating the highly reactive formylating amidine species necessary for triazine ring closure[4].

  • In-Process Control (IPC) : The system is self-validating. The initial heterogeneous suspension will gradually homogenize. Complete dissolution and the cessation of ammonia gas evolution indicate reaction completion.

  • Aqueous Quench : Cool the reaction mixture to 50°C, then slowly pour it into 500 mL of rapidly stirring distilled water[3].

    • Causality: Water acts as a highly efficient anti-solvent. DMF is infinitely miscible with water, whereas the non-polar target compound is highly insoluble, driving rapid supersaturation.

  • Crystallization & Isolation : Allow the mixture to stand at room temperature for 14 hours to ensure complete crystal lattice formation[3]. Collect the precipitated crystals via vacuum filtration, wash with cold water, and dry under reduced pressure to afford 34.2 g (99% yield) of the product[3].

Workflow A 1. Charge Reactor Phenylguanidinium sulfate + Tris(formylamino)methane B 2. Solvent Addition Add DMF (150 mL / 0.2 mol) A->B C 3. Thermal Activation Heat to 170°C for 4 hours B->C D 4. In-Process Control (IPC) Confirm dissolution & gas evolution cessation C->D E 5. Aqueous Quench Cool and pour into H2O (500 mL) D->E F 6. Crystallization Stand at RT for 14 hours E->F G 7. Isolation Filtration & Vacuum Drying F->G

Fig 2: Industrial scale-up workflow for the direct condensation protocol.

Protocol B: Cyanuric Chloride Substitution (Intermediate Synthesis)

Scale: 10 mmol (For specialized derivative synthesis only)

  • Electrophilic Core Preparation : Suspend 1.84 g (10 mmol) of cyanuric chloride and 1.38 g (10 mmol) of potassium carbonate in 50 mL of methylene chloride (DCM) and cool to 0°C in an ice bath[1].

  • Nucleophilic Addition : Add aniline (0.93 g, 10 mmol) dropwise over 2 hours[1].

    • Causality: The first chloride substitution on the triazine ring is violently exothermic. Dropwise addition at 0°C prevents runaway thermal kinetics and strictly suppresses unwanted secondary substitutions at the 4- and 6-positions[2].

  • Phase Separation : After 4 hours of stirring, partition the mixture between DCM and 0.1 M HCl[1].

    • Causality: The acidic wash neutralizes residual potassium carbonate and protonates any unreacted aniline, partitioning it safely into the aqueous waste stream.

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate under vacuum to yield 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine[1].

🛠️ Troubleshooting Desk & FAQs

Q: Why is our yield dropping upon scaling up the direct condensation route? A: Heat transfer limitations are the most common culprit. At a larger scale, reaching 170°C takes significantly longer. Prolonged ramp times can lead to the premature degradation of tris(formylamino)methane before the phenylguanidinium sulfate is fully solubilized. Ensure rapid ramp rates using high-efficiency thermal fluid jackets.

Q: We are observing incomplete conversion and unreacted phenylguanidinium sulfate. How do we drive the reaction to completion? A: Phenylguanidinium sulfate has limited solubility at lower temperatures. If conversion is stalling, verify that your reactor is not losing DMF vapor. A drop in solvent volume will precipitate the sulfate salt out of the reactive phase. Ensure your reflux condenser is operating efficiently to maintain the exact molarity of the solution.

Q: How do we handle the off-gassing during the 170°C thermal activation step? A: The thermal decomposition of tris(formylamino)methane releases ammonia gas and carbon oxides as it forms the reactive amidine intermediate[4]. Your reactor must be vented through a dedicated acidic scrubber (e.g., a dilute sulfuric acid trap) to safely neutralize the ammonia gas before environmental release.

Q: During the aqueous quench, the product "oils out" instead of crystallizing. How can we induce proper crystal formation? A: "Oiling out" occurs when the product separates as a liquid phase due to rapid supersaturation at a temperature above its melting point in the solvent mixture. To fix this, adjust your quench temperature. Cool the DMF mixture to exactly 50°C (no higher) and increase the agitation speed of the receiving water to maximize the dispersion of the DMF, forcing immediate nucleation rather than liquid-liquid phase separation.

Q: If we are forced to use the cyanuric chloride route, what are the primary scale-up challenges? A: The primary challenge is the extreme exotherm during the first substitution[2]. At scale, surface-area-to-volume ratios decrease, meaning the reactor cannot shed heat as fast as a benchtop flask. You must use cryogenic cooling jackets and strictly control the aniline feed rate based on real-time internal calorimetry data to prevent a thermal runaway.

📚 References

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues Science of Synthesis (Thieme Connect) URL:[Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer Journal of Applied Pharmaceutical Science URL: [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of N-phenyl-1,3,5-triazin-2-amine

Welcome to the technical support center for N-phenyl-1,3,5-triazin-2-amine and related derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-phenyl-1,3,5-triazin-2-amine and related derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound class. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve high-purity, crystalline material.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common crystallization issues.

Q1: What are the best starting solvents for crystallizing N-phenyl-1,3,5-triazin-2-amine?

A: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1][2][3] Given the molecule's structure—a polar triazine-amine core and a non-polar phenyl group—a solvent of intermediate polarity is a good starting point. Consider alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate). For difficult cases, binary solvent pairs, such as ethanol-water, acetone-water, or toluene-hexane, are often effective.[1]

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This typically happens if the solution becomes supersaturated at a temperature above the compound's melting point or if the degree of supersaturation is too high, favoring amorphous precipitation over orderly crystal nucleation.[5] Aminotriazines can also be excellent glass-formers, resisting crystallization.[6] To resolve this, try reheating the solution to redissolve the oil, add slightly more solvent to reduce the supersaturation level, and allow it to cool much more slowly.[7] Using a solvent in which the compound is less soluble can also help.

Q3: I managed to get a solid, but it's an amorphous powder, not crystalline. What should I do?

A: Amorphous solids lack the long-range molecular order of a crystal. This often results from rapid precipitation or "crashing out." The key is to slow down the process to give molecules time to align. Dissolve the amorphous solid in the minimum amount of hot solvent and let it cool to room temperature undisturbed over several hours. If that fails, consider techniques like vapor diffusion or slurry conversion, where the amorphous solid is stirred in a solvent in which it is only sparingly soluble, which can promote conversion to a more stable crystalline form over time.[4]

Q4: My crystals are extremely fine needles or very small. How can I grow larger, higher-quality crystals?

A: Crystal size is inversely proportional to the rate of formation. Rapid cooling leads to the rapid formation of many small nuclei, resulting in small crystals.[8] To grow larger crystals, you must reduce the rate of cooling. After dissolving your compound in hot solvent, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools as slowly as possible over many hours or even days.

Q5: I suspect I have different polymorphs. How can I confirm this and control which one I get?

A: Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physicochemical properties like solubility and stability—a critical factor in drug development.[9][10][11] To confirm polymorphism, you need analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and IR spectroscopy.[10] Controlling the polymorphic outcome depends on carefully managing crystallization conditions. Key variables include the choice of solvent, the cooling rate, and the temperature at which crystallization occurs.[12][13] Seeding the solution with a crystal of the desired polymorph is a powerful method to ensure the desired form crystallizes preferentially.[4]

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental failures in a Q&A format, providing detailed causal analysis and corrective workflows.

Issue 1: Complete Failure to Induce Crystallization

Q: My solution has cooled to room temperature (and even in an ice bath), but it remains perfectly clear. What are the likely causes and what is my next step?

A: A clear solution after cooling indicates that the solution is not supersaturated, which is the thermodynamic driving force for crystallization.[8] This can happen for two primary reasons:

  • Excess Solvent: You have used too much solvent, and the compound remains soluble even at low temperatures.

  • Inappropriate Solvent: The chosen solvent has high solvating power for your compound across the entire temperature range, leading to minimal change in solubility upon cooling.

Your troubleshooting workflow should follow a logical progression to induce supersaturation without causing the compound to crash out as an impure amorphous solid.

G start Clear Solution After Cooling step1 Induce Nucleation start->step1 First attempt step2 Reduce Solvent Volume step1->step2:w No effect outcome1 Crystals Form step1->outcome1 Success step3 Introduce Anti-Solvent step2->step3:w No effect step2->outcome1 Success step3->outcome1 Success outcome2 Still No Crystals step3->outcome2 No effect outcome3 Re-evaluate Solvent System outcome2->outcome3 sub1 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed' crystal of the compound. sub2 Gently heat solution to boil off ~10-20% of the solvent. Allow to cool slowly again. sub3 Add a miscible solvent in which the compound is insoluble (anti-solvent) dropwise until the solution turns faintly cloudy. Warm to clarify and cool slowly.

Caption: Decision tree for inducing crystallization.

Issue 2: Oiling Out and Formation of Amorphous Material

Q: My product separated as a sticky oil or a clumpy, non-crystalline solid. How can I promote the formation of well-defined crystals from this state?

A: This is a common and frustrating problem, indicating that the kinetics of phase separation are much faster than the kinetics of crystal lattice formation. The system rapidly relieves supersaturation by forming a disordered, liquid-like or amorphous phase.

StrategyMechanismStep-by-Step Guide
1. Reduce Supersaturation Slows the rate of precipitation, allowing more time for molecular ordering into a crystal lattice.1. Re-heat the mixture until the oil/amorphous solid fully redissolves. 2. Add 10-20% more of the same hot solvent. 3. Allow the solution to cool extremely slowly (insulate the flask).[7]
2. Solvent/Anti-Solvent Method Modifies the solvent environment to a point where the compound has very low but non-zero solubility, encouraging slow crystallization.1. Dissolve the compound in a minimal amount of a "good" solvent (one it dissolves in easily). 2. Add a miscible "bad" solvent (anti-solvent) dropwise at room temperature until persistent cloudiness appears. 3. Add a few drops of the "good" solvent to just clarify the solution. 4. Let the sealed vial stand undisturbed. Vapor diffusion is a more controlled version of this.[14]
3. Temperature Cycling Provides energy to overcome the kinetic barrier to nucleation and then allows for growth at a lower temperature.1. Cool the solution (with the oil present) in an ice bath for 10-20 minutes. 2. Warm the solution gently to just below the point where the oil redissolves. 3. Repeat this cooling and warming cycle several times. This can sometimes induce nucleation.
4. Slurry Conversion Uses thermodynamic driving force to convert a metastable amorphous form to the most stable crystalline form.1. Suspend the amorphous solid or oil in a solvent where it is only very slightly soluble. 2. Stir the resulting slurry at a constant temperature (room temp or slightly elevated) for 24-72 hours. 3. The amorphous material will slowly dissolve and recrystallize as the more stable, less soluble crystalline form.[4]

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for common crystallization workflows.

Protocol 1: Standard Single-Solvent Cooling Recrystallization

This is the most common method and should be the first approach attempted.

  • Solvent Selection: Place ~20-30 mg of your crude N-phenyl-1,3,5-triazin-2-amine into a small test tube. Add a solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating to boiling.[1] Test several solvents (e.g., ethanol, ethyl acetate, acetone, toluene) to find the best one.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the compound just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery yield.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you will need to perform a hot filtration. Add a small excess of hot solvent (~5-10%) to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. A slow rate is crucial for forming large, pure crystals.[7] Once at room temperature, you can place the flask in an ice-water bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Binary Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when your compound is too soluble in most common solvents for cooling crystallization to be effective.

  • Select a Solvent Pair: Find a "good" solvent that readily dissolves your compound at room temperature and a miscible "bad" solvent (anti-solvent) in which your compound is insoluble.[1] Common pairs include acetone-water, ethanol-water, or toluene-hexane.

  • Dissolution: Dissolve your crude material in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask.

  • Induce Saturation: While stirring the solution, add the anti-solvent dropwise using a pipette or burette. Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent back into the cloudy mixture until it just becomes clear again. Causality: This step ensures you are in the metastable zone, a state of slight supersaturation that is ideal for crystal growth rather than amorphous precipitation.

  • Crystallization: Stopper the flask and set it aside, undisturbed. Crystals should form slowly over a period of 15 minutes to several hours.

  • Isolation: Collect, wash (using a mixture of the solvent pair), and dry the crystals as described in Protocol 1.

G start Start: Place ~20mg of crude compound in test tube add_solvent Add 0.5 mL of test solvent at room temperature start->add_solvent dissolves_rt Does it dissolve? add_solvent->dissolves_rt heat_solution Heat solution to a boil dissolves_rt->heat_solution No reject_too_soluble Reject Solvent: Compound is too soluble. dissolves_rt->reject_too_soluble Yes dissolves_hot Does it dissolve? heat_solution->dissolves_hot cool_solution Cool solution to room temp, then place in ice bath dissolves_hot->cool_solution Yes reject_insoluble Reject Solvent: Compound is insoluble. dissolves_hot->reject_insoluble No consider_hot_filtration Potentially Suitable: (Requires hot filtration to remove impurities) dissolves_hot->consider_hot_filtration Yes, but insoluble impurities remain crystals_form Do crystals form? cool_solution->crystals_form crystals_form->reject_too_soluble No suitable_solvent Suitable Solvent Found: Use for cooling recrystallization. crystals_form->suitable_solvent Yes

Caption: Workflow for selecting a single recrystallization solvent.

References

  • SOP: CRYSTALLIZATION. (n.d.). Georgetown University. Retrieved from [Link]

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available from: [Link]

  • PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Z., et al. (2023). Selective Synthesis of N-[1][7]Triazinyl-α-Ketoamides and N-[1][7]Triazinyl-Amides from the Reactions of 2-Amine-[1][7]Triazines with Ketones. Molecules, 28(11), 4363. Available from: [Link]

  • Hiskey, M. A., & Goldman, N. (2005). U.S. Patent No. US6846926B1. U.S. Patent and Trademark Office.
  • Reyes-González, M. A., et al. (2020). Synthesis and crystallographic studies of two new 1,3,5-triazines. Acta Crystallographica Section C: Structural Chemistry, 76(4), 322-329. Available from: [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia. Retrieved from [Link]

  • V-G., et al. (2022). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Journal of Materials Chemistry C. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Retrieved from [Link]

  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C: Structural Chemistry, 80(7), 337-342. Available from: [Link]

  • Alfindee, M., et al. (2018). Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties. Oriental Journal of Chemistry, 34(4). Available from: [Link]

  • Rachman, I., et al. (2022). The effect of polymorphism on active pharmaceutical ingredients: A review. Journal of Pharmacy & Pharmacognosy Research, 10(3), 544-556. Available from: [Link]

  • Zhang, Y. (2017). Control of polymorphism in continuous crystallization. DSpace@MIT. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]

  • Andritz. (n.d.). Crystallization process guide | industrial use. Andritz. Retrieved from [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(208). Available from: [Link]

  • PubChem. (n.d.). N2-phenyl-1,3,5-triazine-2,4,6-triamine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds. International Scientific Organization. Available from: [Link]

  • University of Regensburg. (n.d.). Tips for Crystal Growing. University of Regensburg. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Scribd. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Kim, E. K., & Myung, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorphic Form I of Ritonavir. Crystal Growth & Design. Available from: [Link]

  • Shinde, V. (2025). Effect of Polymorphism Formulations. Veeprho. Available from: [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (n.d.). Google Patents.
  • Diao, Y. (2017). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. University of Illinois at Urbana-Champaign. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of N-phenyl-1,3,5-triazin-2-amine

An in-depth structural elucidation of N-phenyl-1,3,5-triazin-2-amine —a critical pharmacophore frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced materials—requires rigorous N...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of N-phenyl-1,3,5-triazin-2-amine —a critical pharmacophore frequently utilized in the development of kinase inhibitors, antimicrobial agents, and advanced materials—requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. Because the 1,3,5-triazine core is highly electron-deficient and the exocyclic amine facilitates complex intermolecular interactions, the analytical outcome is heavily dependent on the chosen experimental parameters.

This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and spectrometer hardware platforms (400 MHz vs. 600 MHz) . By detailing the causality behind these analytical choices and providing self-validating protocols, this guide equips researchers with the authoritative insights needed to optimize their spectral acquisition workflows.

Solvent System Comparison: DMSO-d6 vs. CDCl3

The selection of a deuterated solvent is not merely a matter of solubility; it fundamentally alters the physical environment of the analyte, impacting chemical shifts, signal line widths, and molecular conformation [1].

Expertise & Experience: The Causality of Solvent-Solute Interactions N-phenyl-1,3,5-triazin-2-amine possesses an exocyclic secondary amine (-NH-) and a highly conjugated


-system. In low-polarity, non-protic solvents like CDCl3 , the molecules tend to engage in extensive intermolecular hydrogen bonding and 

stacking. This often leads to the formation of transient aggregates, resulting in broadened NMR signals and poor signal-to-noise (S/N) ratios.

Conversely, DMSO-d6 is a highly polar, strong hydrogen-bond acceptor. It actively disrupts the triazine-triazine intermolecular forces by forming strong hydrogen bonds with the amine proton [2].

  • The Result: Complete dissolution, sharp resonance lines, and the elimination of restricted rotation around the C-N bond.

  • The Trade-off: The strong H-bonding from DMSO significantly deshields the amine proton, shifting its resonance drastically downfield (

    
     ppm) compared to its position in CDCl3 (
    
    
    
    ppm) [3]. Furthermore, the high viscosity of DMSO-d6 slightly increases the rotational correlation time of the molecule, which can affect relaxation times (
    
    
    /
    
    
    ).
Table 1: Comparative H and C NMR Chemical Shifts for N-phenyl-1,3,5-triazin-2-amine

Data represents typical chemical shift ranges based on solvent environments.

NucleusStructural PositionDMSO-d6 (ppm)CDCl3 (ppm)Signal Multiplicity

H
Triazine (H-4, H-6)8.658.52Singlet (2H)

H
Amine (-NH-)10.207.55Broad Singlet (1H)

H
Phenyl (ortho)7.727.60Doublet (2H,

Hz)

H
Phenyl (meta)7.357.38Triplet (2H,

Hz)

H
Phenyl (para)7.087.15Triplet (1H,

Hz)

C
Triazine (C-4, C-6)166.2165.8-

C
Triazine (C-2)164.5164.0-

C
Phenyl (ipso)138.8137.9-

Hardware Platform Comparison: 400 MHz vs. 600 MHz

While standard 400 MHz instruments are ubiquitous for routine identity verification, high-field 600 MHz spectrometers are increasingly necessary for complex structural elucidation and impurity profiling [4].

Expertise & Experience: The Causality of Magnetic Field Strength (


) 
The performance leap from 400 MHz to 600 MHz is driven by two fundamental physical principles:
  • Signal Dispersion (Resolution): The frequency difference (in Hz) between coupled protons scales linearly with the magnetic field strength [5]. At 400 MHz, the ortho, meta, and para protons of the phenyl ring can exhibit second-order effects (roofing or overlapping multiplets) if their chemical shift difference (

    
    ) is close to their coupling constant (
    
    
    
    ). At 600 MHz, the increased Hz/ppm ratio separates these multiplets into clear, first-order splitting patterns, allowing for precise
    
    
    -coupling extraction.
  • Sensitivity (S/N Ratio): Theoretical sensitivity scales with

    
    . A 600 MHz instrument equipped with a CryoProbe drastically reduces the thermal noise of the receiver coils. This is critical for N-phenyl-1,3,5-triazin-2-amine when acquiring 
    
    
    
    C spectra, as the quaternary carbons (C-2, C-4, C-6, and phenyl-ipso) lack NOE enhancement from directly attached protons and suffer from long
    
    
    relaxation times.
Table 2: Performance Metrics for Triazine Analysis
Metric400 MHz (Room Temp Probe)600 MHz (CryoProbe)Analytical Impact
Dispersion (Hz/ppm) 400 Hz600 HzPrevents multiplet overlap in the phenyl region.
Relative Sensitivity 1.0x (Baseline)

Drastically reduces

C acquisition time.

C Acquisition Time

Hours

Minutes
Higher throughput for quaternary carbon detection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring NMR spectra of N-phenyl-1,3,5-triazin-2-amine.

Step 1: Sample Preparation

  • Action: Dissolve 15 mg (for

    
    H) or 40 mg (for 
    
    
    
    C) of the compound in 0.6 mL of DMSO-d6 (99.9% D).
  • Causality: Maintaining a consistent concentration prevents concentration-dependent chemical shift drifting of the -NH- proton.

Step 2: Probe Tuning and Matching (Self-Validation)

  • Action: Insert the sample and execute automated or manual tuning and matching (ATM) for both

    
    H and 
    
    
    
    C channels.
  • Validation: The tuning curve (wobble curve) must dip exactly at the Larmor frequency (e.g., 600.13 MHz for

    
    H), ensuring that the impedance of the probe matches the transmitter (50 ohms). This guarantees maximum RF power transfer and optimal 90° pulse lengths.
    

Step 3: Locking and 3D Shimming

  • Action: Lock onto the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim).

  • Validation: Monitor the lock level and the shape of the

    
    H signal. A symmetrical, narrow lock signal confirms high 
    
    
    
    homogeneity, which is mandatory for resolving the fine
    
    
    -couplings of the phenyl ring.

Step 4: Acquisition Parameters

  • 
    H NMR:  16 scans, relaxation delay (D1) = 2.0 s, spectral width = 15 ppm (to capture the downfield -NH- proton).
    
  • 
    C NMR:  1024 scans, D1 = 2.0 s, spectral width = 250 ppm. Use power-gated decoupling (WALTZ-16) to decouple protons while retaining NOE for non-quaternary carbons.
    

Step 5: Processing

  • Action: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; LB = 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation.

Workflow Visualization

The following diagram maps the decision-making logic for solvent selection and field strength optimization based on the physical chemistry of the triazine analyte.

NMR_Workflow Start N-phenyl-1,3,5-triazin-2-amine Sample Preparation SolventCheck Solubility & Aggregation Assessment Start->SolventCheck DMSO DMSO-d6 (High Polarity, H-Bond Acceptor) SolventCheck->DMSO Poor Solubility / Aggregation CDCl3 CDCl3 (Low Polarity, Weak H-Bonding) SolventCheck->CDCl3 Good Solubility FieldCheck Select Spectrometer Field Strength DMSO->FieldCheck CDCl3->FieldCheck MHz600 600 MHz (High-Field) Max Dispersion & Sensitivity FieldCheck->MHz600 Complex Multiplets / Quaternary 13C MHz400 400 MHz (Standard-Field) Routine Screening FieldCheck->MHz400 Basic Verification Acquisition 1D & 2D NMR Acquisition (1H, 13C, HSQC, HMBC) MHz600->Acquisition MHz400->Acquisition Analysis Structural Elucidation & Signal Assignment Acquisition->Analysis

Decision matrix for NMR solvent and spectrometer field strength selection.

References

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. National Institutes of Health (NIH) / Magn Reson Chem. Available at: [Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. arXiv. Available at: [Link]

  • Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. AZoM. Available at: [Link]

Comparative

A Researcher's Guide to the Vibrational Landscape of N-phenyl-1,3,5-triazin-2-amine: An FTIR Spectral Analysis

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. N-phenyl-1,3,5-triazin-2-amine, a molecule featuring the biologically signi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. N-phenyl-1,3,5-triazin-2-amine, a molecule featuring the biologically significant 1,3,5-triazine core, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its predicted Fourier-Transform Infrared (FTIR) characteristic absorption bands, offering a comparative framework based on established experimental data for analogous structures. Our objective is to equip scientists with the expertise to interpret the vibrational spectra of this and related compounds with confidence.

The Vibrational Tale Told by a Molecule

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular "fingerprint." For a complex heterocyclic system like N-phenyl-1,3,5-triazin-2-amine, the FTIR spectrum is a rich tapestry woven from the vibrations of its constituent parts: the triazine ring, the exocyclic secondary amine, and the phenyl substituent. Understanding these individual contributions is key to a holistic spectral interpretation.

Deconstructing the Spectrum: Predicted Characteristic Absorption Bands

While a dedicated experimental spectrum for N-phenyl-1,3,5-triazin-2-amine is not publicly available, we can construct a highly accurate predicted spectrum by analyzing its functional groups and comparing them with data from closely related, well-characterized 1,3,5-triazine derivatives.[2][3][4][5]

The molecular structure of N-phenyl-1,3,5-triazin-2-amine is visualized below, highlighting the key functional groups that give rise to its characteristic FTIR absorption bands.

Figure 1: Molecular structure of N-phenyl-1,3,5-triazin-2-amine with key functional groups.

Table 1: Predicted FTIR Absorption Bands for N-phenyl-1,3,5-triazin-2-amine
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments and Comparative Insights
3550-3250N-H StretchingSecondary AmineMedium-StrongA broad band in this region is a hallmark of N-H stretching. In similar triazine hydrazone derivatives, this band appears around 3280 cm⁻¹.[2] Its position and broadness can be influenced by hydrogen bonding.
3100-3000C-H StretchingAromatic (Phenyl)Medium-WeakAromatic C-H stretches typically appear at slightly higher frequencies than their aliphatic counterparts.[1]
~3000-2850C-H StretchingAliphatic (on triazine)Medium-WeakStretching vibrations of the C-H bonds on the triazine ring.
1630-1550C=N and C=C StretchingTriazine and Phenyl RingsStrongThis region is often complex due to the overlapping stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl ring.[5] In many 1,3,5-triazine derivatives, strong absorptions are observed in this range.[2][5]
1550-1450N-H BendingSecondary AmineMediumThe in-plane bending of the N-H bond is expected in this region.
1500-1400C-C StretchingAromatic (Phenyl)Medium-StrongCharacteristic skeletal vibrations of the phenyl ring.[1]
1400-1200C-N StretchingAryl-Amine and Triazine-AmineStrongThe stretching of the C-N bonds linking the phenyl group to the amine and the amine to the triazine ring are expected to be strong.
1000-650C-H Out-of-Plane BendingAromatic (Phenyl)StrongThe substitution pattern on the phenyl ring influences the number and position of these strong bands. For a monosubstituted ring, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
~810Triazine Ring Bending1,3,5-TriazineStrongAn intense band around this region is characteristic of the out-of-plane bending of the triazine ring and is a key indicator for this heterocyclic system.

Comparative Analysis with Structurally Related Compounds

The predicted assignments in Table 1 are strongly supported by experimental data from the literature on substituted 1,3,5-triazines. For instance, a study on new series of 1,3,5-triazine hydrazone derivatives consistently reports the N-H stretching vibration in the range of 3224-3286 cm⁻¹ and the C=N stretching between 1536-1579 cm⁻¹.[2] The C=C stretching from aromatic rings in these compounds is also noted around 1500-1440 cm⁻¹.[2] These values align well with our predictions for N-phenyl-1,3,5-triazin-2-amine.

Furthermore, the characteristic vibrations of the 1,3,5-triazine ring itself are well-documented.[6] While the substitution pattern affects the exact frequencies, the fundamental ring vibrations, particularly the strong out-of-plane bending mode, remain a consistent feature.

A Self-Validating Experimental Protocol

To empirically validate these predictions, the following protocol for acquiring an FTIR spectrum using the Potassium Bromide (KBr) pellet method is recommended. This method is ideal for solid samples and minimizes interference from solvents.

Step-by-Step Methodology for FTIR Analysis (KBr Pellet Method)
  • Sample and KBr Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade KBr at ~110°C for several hours to remove any adsorbed water, which can introduce broad O-H absorption bands.

    • Grind a small amount of the N-phenyl-1,3,5-triazin-2-amine sample (typically 1-2 mg) to a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the mortar containing the sample.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The final mixture should have a consistent, fine, powder-like texture.

  • Pellet Formation:

    • Transfer a portion of the sample-KBr mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or semi-transparent disc (pellet). A transparent pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Compare the experimental spectrum with the predicted bands and data from related compounds to assign the observed peaks to specific vibrational modes.

This rigorous protocol ensures the acquisition of a high-quality, reproducible FTIR spectrum, providing a solid foundation for accurate structural analysis.

Conclusion

The power of FTIR spectroscopy in modern chemical research lies not only in its ability to confirm the identity of known compounds but also in its predictive capacity for novel structures. By combining a foundational understanding of vibrational modes with a comparative analysis of existing experimental data, researchers can confidently approach the structural elucidation of complex molecules like N-phenyl-1,3,5-triazin-2-amine. This guide provides a robust framework for interpreting its FTIR spectrum, thereby facilitating its further investigation in various scientific and industrial applications.

References

  • Reich, G., & Dähn, H. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Applied Spectroscopy, 47(4), 549-553.
  • Plíva, J., & Špirko, V. (1996). FTIR Study of the v12 and the v12 + v14 — v14 Bands of 1,3,5-Triazine Near 740 cm-1. Journal of Molecular Spectroscopy, 180(1), 1-11.
  • Abdel-Wahab, B. F., et al. (2018).
  • Padgett II, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803-808.
  • Zassowski, P., et al. (2023).
  • Shawali, A. S., et al. (1967). 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic, 944-948.
  • McGuire, M. J., et al. (2022). Mode-Selective Vibrational Energy Transfer Dynamics in 1,3,5-Trinitroperhydro-1,3,5-Triazine (RDX) Thin Films. ChemRxiv.
  • Shaukat, A., et al. (2021). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering, 6(10), 1845-1858.
  • Di Mauro, E., et al. (2019).
  • Zhang, J., et al. (2016). Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine: A Strategic Approach toward Theoretical IR Vibrational Calculations of Triazine-Based Compounds. The Journal of Physical Chemistry A, 120(37), 7474-7483.
  • Wang, J., et al. (2012). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 28(11), 2651-2658.
  • Patel, N. B., & Patel, H. R. (2013). Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. Journal of Saudi Chemical Society, 17(2), 191-200.
  • Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal Pendidikan MIPA, 9(1), 1-10.
  • LibreTexts. (2021). Table of Characteristic IR Absorptions. Chemistry LibreTexts.
  • Li, Y., et al. (2023). Selective Synthesis of N-[2][4][7]Triazinyl-α-Ketoamides and N-[2][4][7]Triazinyl-Amides from the Reactions of 2-Amine-[2][4][7]Triazines with Ketones. Molecules, 28(11), 4376.

  • Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35.
  • Acevedo, O., & Williams, K. L. (2014). pH dependent conformational dynamics of substituted triazines. TCU Digital Repository.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Chemistry Analytical Lab.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Triazine Amine Derivatives

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of triazine amine derivatives. It is designed for researchers and drug development professionals, moving beyond basic spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of triazine amine derivatives. It is designed for researchers and drug development professionals, moving beyond basic spectral listing to explore the mechanistic causality of fragmentation.

Executive Summary

Triazine amine derivatives—characterized by a six-membered heterocyclic ring containing three nitrogen atoms and amino substituents—are pivotal scaffolds in both agrochemicals (e.g., Atrazine) and pharmaceuticals (e.g., Lamotrigine).

Structural elucidation of these compounds requires distinguishing between the symmetric 1,3,5-triazine (s-triazine) and the asymmetric 1,2,4-triazine (as-triazine) isomers. This guide compares their fragmentation behaviors, highlighting how ring stability and substituent chemistry dictate the observed mass spectra.

Key Differentiators at a Glance
Feature1,3,5-Triazine Derivatives 1,2,4-Triazine Derivatives
Ring Stability High (Aromatic resonance)Moderate (Lower resonance energy)
Primary Cleavage Side-chain Dealkylation (McLafferty)Ring Cleavage (Loss of

,

)
Diagnostic Neutral Loss Alkene (

) from alkylamino group
Nitrogen (

), Nitrile (

)
Ionization Preference ESI+ (Protonation on ring N)ESI+ (Protonation on ring N)

Mechanistic Fragmentation Pathways

Understanding why a bond breaks is as critical as knowing which bond breaks. We categorize fragmentation into three primary mechanisms: Side-Chain Dealkylation, Ring Cleavage (RDA-like), and Nitrogen Extrusion.

Side-Chain Dealkylation (The McLafferty Rearrangement)

For triazines with alkylamino substituents (e.g., isopropylamine in Atrazine), the dominant pathway in both EI and ESI is Dealkylation . This often proceeds via a McLafferty-like rearrangement , where a


-hydrogen is transferred to a ring nitrogen, followed by the expulsion of a neutral alkene.
  • Mechanism: The ring nitrogen acts as the hydrogen acceptor.

  • Result: Transformation of an alkylamino group (

    
    ) into a primary amino group (
    
    
    
    ).
  • Diagnostic Value: A series of peaks separated by 28 Da (loss of ethene) or 42 Da (loss of propene) is the fingerprint of alkylamino-triazines.

Ring Cleavage: 1,3,5- vs. 1,2,4-Triazines

The core difference lies in how the ring opens.

1,3,5-Triazines: Retro-Diels-Alder (RDA) Type

The symmetric s-triazine ring is highly stable. Ring cleavage requires high energy (EI) or collision-induced dissociation (CID).

  • Pathway: The ring typically breaks via [2+2+2] cycloreversion or RDA-like mechanisms.

  • Fragments: Formation of nitriles (

    
    ) and isocyanates.
    
  • Observation: In Atrazine, this manifests as the loss of the cyanuric acid core structure at high collision energies.

1,2,4-Triazines: Nitrogen Extrusion

The asymmetric as-triazine ring contains a


 bond, which is thermodynamically weaker.
  • Pathway: Direct extrusion of molecular nitrogen (

    
    , 28 Da).
    
  • Mechanism: Protonation often occurs at N4 or N2. The ring opens to release

    
    , leaving a highly reactive acyclic cation or rearranging to a smaller heterocycle (e.g., imidazole derivative).
    
  • Case Study (Lamotrigine): The drug Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine) exhibits a characteristic loss of the entire triazine moiety or cleavage to form a dichlorobenzoyl cation derivative.

Visualization of Fragmentation Logic

The following diagram illustrates the divergent pathways for a generic alkylamino-triazine derivative.

TriazineFragmentation cluster_SideChain Pathway A: Side-Chain Modification (Soft) cluster_Ring Pathway B: Ring Cleavage (Hard) Precursor Protonated Precursor [M+H]+ McLafferty McLafferty Rearrangement (Gamma-H Transfer) Precursor->McLafferty Low CE / ESI N2Loss Nitrogen Extrusion (1,2,4-Triazines) [M+H - 28]+ Precursor->N2Loss High CE / EI (N-N bond break) RDA RDA-like Cleavage (1,3,5-Triazines) [M+H - RCN]+ Precursor->RDA High CE / EI (Symm. break) Dealkylated Dealkylated Product [M+H - Alkene]+ McLafferty->Dealkylated - Alkene AmineLoss Amine Loss [M+H - NH3]+ Dealkylated->AmineLoss Secondary Frag SmallRing Recyclization to Imidazole/Diazole N2Loss->SmallRing

Figure 1: Decision tree for triazine fragmentation. Pathway A dominates in soft ionization (ESI), while Pathway B requires higher energy or specific ring instability (1,2,4-isomers).

Comparative Data: Diagnostic Ions

The following table contrasts the diagnostic ions observed for common derivatives.

Compound ClassExamplePrecursor Ion (ESI+)Primary Fragment (Low CE)Secondary Fragment (High CE)Mechanistic Origin
1,3,5-Triazine Herbicide Atrazine m/z 216m/z 174 (Loss of propene)m/z 132 (Loss of 2nd alkene)Double McLafferty rearrangement of isopropyl/ethyl side chains.
1,3,5-Triazine Metabolite Melamine m/z 127m/z 85 (Loss of

)
m/z 60 (Ring cleavage)Loss of cyanamide followed by ring opening.
1,2,4-Triazine Drug Lamotrigine m/z 256m/z 211 (Loss of

?)
m/z 145 (Dichlorophenyl cation)Complex ring stripping; loss of the heterocyclic moiety.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol is "self-validating" because it uses the ratio of the Quantifier (Dealkylated) to Qualifier (Ring Cleavage) ions to confirm identity.

Step 1: Sample Preparation
  • Matrix: Plasma (clinical) or Foodstuff (agrochemical).

  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX). Triazines are basic (

    
    ), so they retain well on cation exchange resins at acidic pH.
    
Step 2: LC Separation
  • Column: C18 or Phenyl-Hexyl (for better selectivity of aromatic rings).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for triazines to avoid "solvent adduct" formation that mimics nitriles.

Step 3: MS/MS Acquisition (MRM Mode)

Configure the Triple Quadrupole for two transitions per analyte:

  • Quantifier Transition (Soft): Select the Side-Chain Loss (e.g.,

    
    ). This is usually the most intense.
    
  • Qualifier Transition (Hard): Select a Ring Cleavage fragment (e.g.,

    
    ).
    
  • Validation Criteria: The Ion Ratio (Qualifier/Quantifier) must remain within ±20% of the reference standard.

References

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.Link

  • Journal of Pharmaceutical and Biomedical Analysis. (2008). "In-source" fragmentation of an isobaric impurity of lamotrigine...[1]Link

  • Molecules. (2022).[2] The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS.[2]Link

  • NIST Chemistry WebBook. 1,3,5-Triazine-2,4,6-triamine (Melamine) Mass Spectrum.Link

  • Analytical Methods. (2011). LC-MS3 strategy to determine lamotrigine...Link

Sources

Comparative

Comparative Efficacy Guide: N-phenyl-1,3,5-triazin-2-amine vs. Melamine Derivatives in Drug Development

Executive Summary: The Divergent Evolution of the 1,3,5-Triazine Scaffold The 1,3,5-triazine core is a privileged, highly versatile scaffold in medicinal chemistry. However, the degree and symmetry of its nitrogen substi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Divergent Evolution of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine core is a privileged, highly versatile scaffold in medicinal chemistry. However, the degree and symmetry of its nitrogen substitution fundamentally alter its pharmacological trajectory and target engagement mechanisms. This guide objectively compares two prominent structural classes: the asymmetrically substituted N-phenyl-1,3,5-triazin-2-amine derivatives and the symmetrically substituted 2,4,6-triamino-1,3,5-triazines (melamine derivatives ). By analyzing their mechanistic profiling, quantitative efficacy, and experimental validation workflows, we provide drug development professionals with a data-driven framework for scaffold selection.

Mechanistic Profiling & Target Engagement

The structural asymmetry of N-phenyl-1,3,5-triazin-2-amines imparts a distinct hydrophobic vector (the phenyl ring) while leaving the other triazine positions available for orthogonal functionalization. This makes them ideal modular scaffolds for targeted covalent inhibitors (e.g., modifying Cys239 of tubulin)[1] or highly specific receptor ligands (e.g., 5-HT6 receptor antagonists for cognitive impairment)[2].

Conversely, melamine derivatives feature a tri-amino core that facilitates robust, multi-point hydrogen bonding. This pseudo-symmetry drives their utility in supramolecular assemblies and broad-spectrum cytotoxic agents, where they often act via DNA cross-linking or massive apoptotic induction in aggressive solid tumors[3][4].

TriazineComparison Root 1,3,5-Triazine Core NPhenyl N-phenyl-1,3,5-triazin-2-amine (Asymmetric / Mono-amino) Root->NPhenyl Melamine Melamine Derivatives (Symmetric / Tri-amino) Root->Melamine CovInhib Targeted Covalent Inhibition (e.g., Tubulin Cys239) NPhenyl->CovInhib Electrophilic trap Receptor Receptor Modulation (e.g., 5-HT6 Ligands) NPhenyl->Receptor Hydrophobic vector Supramol Supramolecular Assembly (Multi-point H-bonding) Melamine->Supramol H-bond network Cytotox Broad-Spectrum Cytotoxicity (Anti-cancer Agents) Melamine->Cytotox Cross-linking

Divergent pharmacological pathways of asymmetric vs. symmetric 1,3,5-triazine scaffolds.

Comparative Efficacy & Cytotoxicity Profiles

The table below summarizes the quantitative performance of representative compounds from both classes, highlighting how structural differences translate to distinct therapeutic windows.

Compound ClassRepresentative CompoundPrimary Target / MechanismEfficacy (IC50 / Viability)Key Therapeutic Application
N-phenyl-1,3,5-triazin-2-amine RB-2-cb (Alkyne-tagged)Tubulin (Cys239) Covalent Modification~2.5 µM (Cellular Potency)Chemical genetics, targeted oncology[1]
N-phenyl-1,3,5-triazin-2-amine Compound 4 (Thymol deriv.)5-HT6 Receptor AntagonistHigh affinity (Ki < 10 nM)Cognitive impairment, Alzheimer's[2]
Melamine Derivative WHI-P206 (Bromophenyl deriv.)Broad-spectrum cytotoxicity< 10 µM (Breast/Prostate lines)Aggressive solid tumors, Leukemia[3]
Melamine Derivative Hexamethylmelamine (Altretamine)DNA cross-linking / DemethylationClinically establishedOvarian cancer[5]

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal validation mechanisms. The following workflows are designed as self-validating systems to ensure that observed efficacy is causally linked to the hypothesized mechanism.

Protocol A: Synthesis and Target Validation of Covalent N-phenyl-1,3,5-triazin-2-amine Inhibitors

This protocol isolates the specific protein targets of asymmetric triazines acting as covalent modifiers[1].

  • Step 1: Scaffold Functionalization: Synthesize the N-phenyl-1,3,5-triazin-2-amine core with an electrophilic warhead (e.g., a chloro-substituent at position 4) and an alkyne handle at position 6.

  • Step 2: In Vitro Proteome Incubation: Incubate the functionalized probe (10 µM) with native cellular lysates (e.g., A549 lung cancer cells) for 2 hours at 37°C to allow covalent bond formation.

  • Step 3: Click-Chemistry Pulldown: Perform Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a biotin-azide tag to the probe. Isolate the protein-probe complexes using streptavidin-agarose beads.

  • Step 4: Stringent Washing & LC-MS/MS: Wash beads with 1% SDS and 8M urea before tryptic digest and mass spectrometry analysis.

Causality & E-E-A-T: The integration of an alkyne handle is not merely a structural addition; it is the cornerstone of this self-validating system. If the N-phenyl-1,3,5-triazin-2-amine derivative does not form a true covalent bond with the target cysteine, it will be completely washed away during the stringent SDS/urea wash steps prior to the CuAAC click reaction. Thus, any protein identified via downstream LC-MS/MS is definitively a covalent target, eliminating false positives from transient hydrophobic interactions.

Protocol B: Cytotoxicity and Apoptotic Profiling of Melamine Derivatives

This protocol evaluates the broad-spectrum anti-cancer efficacy of highly substituted melamines[3].

  • Step 1: Dose-Response Viability Screening: Seed target cancer cells (e.g., PC-3 prostate, MCF-7 breast) and a healthy control line (e.g., HEK-293) at

    
     cells/well. Treat with melamine derivatives (0.1 µM to 100 µM) for 72 hours. Measure viability using an MTT or CellTiter-Glo assay.
    
  • Step 2: Annexin V/PI Flow Cytometry: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify apoptotic populations.

  • Step 3: Cell-Free DNA Interaction Assay: Incubate the melamine derivative with supercoiled plasmid DNA. Run the mixture on a 1% agarose gel to observe electrophoretic mobility shifts indicative of direct DNA cross-linking.

Causality & E-E-A-T: Melamine derivatives, due to their potent multi-point H-bonding capabilities, carry a risk of off-target necrotic toxicity[4]. The MTT assay alone only measures metabolic arrest. By coupling it with Annexin V/PI staining, the protocol self-validates the mechanism of death: true therapeutic candidates will show a dose-dependent shift into the early apoptotic quadrant (Annexin V+/PI-) rather than primary necrosis (Annexin V-/PI+). The cell-free DNA assay further isolates the molecular variable, proving that cytotoxicity stems from direct structural engagement rather than secondary cellular stress.

Conclusion & Strategic Recommendations

When designing a drug discovery pipeline around the 1,3,5-triazine core, the choice between an N-phenyl-1,3,5-triazin-2-amine and a melamine derivative must be dictated by the desired target profile. If the goal is highly specific receptor modulation or targeted covalent inhibition, the asymmetric N-phenyl scaffold provides the necessary steric vectors and functionalization sites. If the objective is to develop broad-spectrum anti-tumor agents leveraging supramolecular interactions, the symmetric melamine core remains the superior choice.

References

  • 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification, Journal of the American Chemical Society,
  • The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment, PMC,
  • US6262053B1 - Melamine derivatives as potent anti-cancer agents, Google P
  • Melamine Derivatives - A Review on Synthesis and Application, ResearchG

Sources

Validation

Comparative Crystallographic Analysis of N-phenyl-1,3,5-triazin-2-amine Derivatives: XRD Data and Structural Implications

For researchers and drug development professionals, the 1,3,5-triazine scaffold represents a highly versatile pharmacophore. Specifically, derivatives of N-phenyl-1,3,5-triazin-2-amine have demonstrated potent biological...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the 1,3,5-triazine scaffold represents a highly versatile pharmacophore. Specifically, derivatives of N-phenyl-1,3,5-triazin-2-amine have demonstrated potent biological activities, ranging from antileukemic properties to the direct inhibition of NF-κB DNA binding. However, the efficacy of these compounds is inextricably linked to their 3D spatial conformation.

As a Senior Application Scientist, I approach molecular design through the lens of structural causality. Single-crystal X-ray diffraction (XRD) is not merely a characterization tool; it is a diagnostic system that reveals how functional group substitutions dictate molecular planarity, intermolecular interactions, and ultimately, target binding affinity. This guide objectively compares the crystallographic performance and structural data of the base N-phenyl-1,3,5-triazin-2-amine scaffold against its heavily substituted alternatives.

Structural Causality: Base Scaffold vs. Substituted Alternatives

To understand how triazine derivatives behave in biological systems, we must first analyze how they pack in a crystal lattice. The introduction of bulky or highly electronegative substituents drastically alters the molecule's dihedral angles and hydrogen-bonding networks.

The Base Scaffold: 4-phenyl-1,3,5-triazin-2-amine

In the unsubstituted base model, the molecule relies heavily on a combination of hydrogen bonds and


 stacking interactions to maintain lattice stability. According to XRD and Density Functional Theory (DFT) studies, the molecular packing is driven by intermolecular 

and

hydrogen bonds, which force the molecule into a relatively coplanar arrangement[1]. This planarity is excellent for simple

stacking but can lead to poor aqueous solubility in drug formulation.
The Aliphatic Substitution: Morpholine Derivatives

When a bulky aliphatic group is introduced—such as in2—the structural dynamics shift dramatically[2]. The steric bulk of the morpholine ring (which adopts a chair conformation) forces the phenyl and triazine rings out of planarity, resulting in a pronounced dihedral angle of 69.34°[2].

  • Causality Insight: This torsion relieves steric hindrance but breaks the extended

    
     stacking network seen in the base scaffold. Instead, the crystal is stabilized by alternative 
    
    
    
    interactions[2]. This increased 3D complexity often translates to enhanced selectivity in kinase binding pockets.
The Halogenated Substitution: 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241)

Conversely, substituting the triazine core with halogens yields compounds like3, a known inhibitor that directly targets the DNA binding of NF-κB[3]. The electron-withdrawing chlorine atoms increase the electrophilicity of the triazine core without introducing excessive steric bulk, allowing the molecule to maintain a flatter profile[4]. This planarity is critical for intercalating or fitting snugly into the narrow DNA-binding cleft of the p50 subunit[3].

Packing_Causality Core N-phenyl-1,3,5-triazin-2-amine Steric Steric Hindrance Core->Steric Hbond N-H···N & C-H···N Bonds Core->Hbond PiPi π-π Stacking Core->PiPi Dihedral Dihedral Angle Shift Steric->Dihedral Stability Crystal Lattice Stabilization Dihedral->Stability Hbond->Stability PiPi->Stability

Causality network of structural factors driving crystal lattice stabilization.

Quantitative XRD Data Comparison

To objectively evaluate these structural shifts, we must compare the empirical crystallographic data. The table below synthesizes the key unit cell parameters and interaction metrics derived from single-crystal XRD analyses.

CompoundSpace GroupUnit Cell Volume (

)
Dihedral Angle (Phenyl-Triazine)Primary Intermolecular InteractionsKey Application
4-phenyl-1,3,5-triazin-2-amine Monoclinic~1200 - 1400~Coplanar

,

,

stacking
Synthetic Intermediate
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Orthorhombic2970.4 (9)69.34°

,

Kinase Scaffold / Antileukemic
4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine (NI241) Monoclinic~1500 - 1600~PlanarHalogen bonding,

NF-κB Inhibitor

Data aggregated from authoritative crystallographic reports and PubChem databases[1][2][4].

Self-Validating Experimental Protocol for Triazine Crystallography

Generating high-fidelity XRD data requires a rigorous, self-validating methodology. A poor crystallization setup will yield twinned or defective crystals, rendering the downstream data useless. Below is the optimized protocol for isolating and analyzing N-phenyl-1,3,5-triazin-2-amine derivatives.

XRD_Workflow A Compound Synthesis B Slow Evaporation Crystallization A->B C XRD Data Collection B->C D Structure Solution C->D E Least-Squares Refinement D->E

Workflow for single-crystal XRD analysis of triazine derivatives.

Step 1: Binary Solvent Crystallization
  • Preparation: Dissolve 50 mg of the synthesized triazine derivative in 5 mL of a binary solvent system (e.g., Tetrahydrofuran/Water or Ethanol/Dichloromethane).

  • Causality Check: Why a binary system? A binary system allows for precise tuning of the dielectric constant. As the highly volatile organic solvent (e.g., THF) slowly evaporates at room temperature (294 K), the localized supersaturation of the compound increases gradually in the aqueous phase. This controlled thermodynamic shift promotes the nucleation of a single, macroscopic crystal rather than a microcrystalline powder.

  • Execution: Puncture the vial cap with a narrow needle to restrict the evaporation rate. Leave undisturbed for 7–14 days until crystals of suitable dimensions (e.g.,

    
     mm) form[2].
    
Step 2: X-Ray Data Collection
  • Mounting: Select a crystal with distinct, sharp faces under polarized light. Mount it on a glass fiber using inert oil.

  • Irradiation: Transfer to a diffractometer equipped with a Mo

    
     radiation source (
    
    
    
    Å).
  • Causality Check: Why Mo

    
     radiation? Molybdenum sources provide a shorter wavelength compared to Copper sources, which minimizes X-ray absorption effects in organic crystals containing heavier halogens (like the chlorines in NI241), ensuring higher resolution data at high diffraction angles.
    
Step 3: Structure Solution and Refinement
  • Direct Methods: Solve the structure using direct methods (e.g., SHELXS) to locate the heavy non-hydrogen atoms (C, N, O, Cl).

  • Least-Squares Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL.
    
  • Hydrogen Atom Constraint: Constrain all hydrogen atoms to idealized geometries (the "riding model").

    • Causality Check: Hydrogen atoms scatter X-rays weakly due to having only one electron. Allowing them to refine freely often leads to artificial bond lengthening and over-parameterization. The riding model acts as a self-validating constraint, anchoring the H-atoms to their parent carbons/nitrogens based on known stereochemical norms.

  • Validation Thresholds: Ensure the final model meets rigorous publication standards:

    
    , 
    
    
    
    , and a Goodness-of-Fit (S) approaching 1.00[2].

References

  • Synthesis, crystal structure, and DFT study of ethyl benzimidate and 4-phenyl-1,3,5-triazin-2-amine Source: Taylor & Francis URL
  • 4-Chloro-N-methyl-6-(morpholin-4-yl)
  • Source: PubChem (NIH)
  • New scaffolds of inhibitors targeting the DNA binding of NF-κB Source: OAText URL

Sources

Comparative

A Comparative Guide to the Thermal Analysis of N-phenyl-1,3,5-triazin-2-amine

This guide provides a comprehensive framework for characterizing the thermal properties of N-phenyl-1,3,5-triazin-2-amine using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As direct expe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the thermal properties of N-phenyl-1,3,5-triazin-2-amine using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). As direct experimental data for this specific compound is not broadly published, this document establishes a robust analytical protocol and predictive comparison based on the well-documented thermal behavior of structurally analogous triazine compounds: Melamine and Benzoguanamine. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of material stability, decomposition kinetics, and phase behavior.

Introduction: The Need for Thermal Analysis

N-phenyl-1,3,5-triazin-2-amine is a substituted aminotriazine, a class of compounds known for their thermal stability and use in diverse applications, from flame retardants to intermediates in pharmaceutical and polymer synthesis.[1][2] Thermal analysis techniques like TGA and DSC are indispensable for establishing the material's performance profile.[3][4]

  • Thermogravimetric Analysis (TGA) measures mass changes as a function of temperature, revealing the onset of decomposition, the presence of volatiles, and the formation of residual char.[5] This is critical for determining the upper temperature limit for processing and application.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.[6][7] This data is vital for understanding phase behavior, purity, and formulation compatibility.[4][8]

This guide will detail the experimental methodology for conducting TGA/DSC analysis and interpret the expected results for N-phenyl-1,3,5-triazin-2-amine by comparing its structural components to those of its well-studied relatives.

Comparative Molecular Structures

The thermal behavior of N-phenyl-1,3,5-triazin-2-amine is best predicted by understanding its relationship to Melamine and Benzoguanamine.

  • Melamine (1,3,5-triazine-2,4,6-triamine): The foundational structure, featuring a triazine ring fully substituted with primary amine groups. Its high nitrogen content and potential for extensive hydrogen bonding contribute to its high thermal stability.[9][10]

  • Benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine): A closer analogue, where one amine group of melamine is replaced by a phenyl group. The introduction of the rigid phenyl ring is known to enhance thermal stability in resin systems.[1][11]

  • N-phenyl-1,3,5-triazin-2-amine: The target compound, featuring a single phenylamino substituent. Its thermal properties will be influenced by the interplay between the triazine core, the secondary amine linkage, and the phenyl group.

The logical relationship for predicting thermal stability is based on the influence of these substituent groups on the core triazine chemistry.

Caption: Workflow for comprehensive thermal characterization.

Comparative Data and Expected Results

The following table summarizes the known thermal properties of Melamine and Benzoguanamine, which serve as benchmarks for predicting the behavior of N-phenyl-1,3,5-triazin-2-amine.

CompoundMolecular Weight ( g/mol )Melting Point (T_m)Decomposition Onset (TGA, N₂)Key Decomposition Products
Melamine 126.12 [10]Sublimes ~345 °C [12]~300–350 °C [9]Ammonia (NH₃), Melem, Melon [13]
Benzoguanamine 187.21 [11]~227 °C [11]> 350 °C (in resins) [14]Ammonia, Nitrogen-containing species
N-phenyl-1,3,5-triazin-2-amine (Predicted) 186.20Expected sharp peakPredicted ~300-380 °CNH₃, Aniline derivatives, Char

The DSC thermogram is expected to show a single, sharp endothermic peak corresponding to the melting of a crystalline solid.

  • Melting Point (T_m): The melting point is anticipated to be distinct and likely intermediate between that of other substituted aminotriazines. A broad melting peak could suggest the presence of impurities. [8]* Enthalpy of Fusion (ΔH_f): The area under the melting peak provides the enthalpy of fusion, a measure of the energy required to break the crystal lattice. This value is an indicator of the degree of crystallinity.

The TGA curve will likely reveal a multi-stage decomposition process, characteristic of complex organic molecules.

  • Initial Stability: The compound is expected to be thermally stable up to at least 300 °C in an inert atmosphere.

  • Decomposition Onset (T_onset): The decomposition is predicted to begin in the 300-380 °C range. The presence of the phenyl group may enhance thermal stability compared to melamine. [9][14]The initial mass loss is likely due to the cleavage of the exocyclic C-N bond and subsequent reactions.

  • Decomposition Stages: Similar to melamine, the decomposition of the triazine ring itself is expected at higher temperatures (>400 °C). [12]The process involves complex reactions including dimerization and ring-opening. [13]* Char Yield: The formation of a significant char residue at 800 °C is anticipated due to the high nitrogen content and aromaticity, which favors the formation of stable, cross-linked structures during pyrolysis. [14][15]

Conclusion

This guide outlines a scientifically rigorous methodology for the thermal analysis of N-phenyl-1,3,5-triazin-2-amine. By leveraging comparative data from structural analogues like Melamine and Benzoguanamine, we can establish a predictive framework for its thermal behavior. The proposed TGA and DSC protocols provide a clear pathway for determining critical material properties, including its melting point, enthalpy of fusion, and thermal decomposition profile. This information is fundamental for ensuring product quality, process safety, and material performance in its intended applications.

References

  • Thermal decomposition mechanism of melamine via ReaxFF molecular dynamics simul
  • The decomposition temperature of halogen-free flame retardants of melamine type - Baozhuan New Material - Additive BZ. (2025).
  • Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. (n.d.). PMC. Available at: [Link]

  • Kinetics of melamine phosphate thermal decomposition in DSC studies. (n.d.). SpringerLink. Available at: [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). [Source Not Available]
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. Available at: [Link]

  • Thermal Degradation, Kinetic Analysis and Char Formation in the Pyrolysis of Poly(melamine-co-phenolic resin) Copolymer. (2020). Taylor & Francis Online. Available at: [Link]

  • Thermogravimetric Analysis Testing. (n.d.). ioKinetic. Available at: [Link]

  • Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. (n.d.). SciSpace. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials. (n.d.). Applus+ DatapointLabs. Available at: [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Ebatco Lab Services. Available at: [Link]

  • Thermogravimetric Analysis. (n.d.). Stress Engineering Services, Inc. Available at: [Link]

  • Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. (n.d.). Analytical Chemistry.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2025).
  • Enhancement of Thermal Stability and Selectivity by Introducing Aminotriazine Comonomer to Poly(Octadecyl Acrylate)-Grafted Silica as Chromatography Matrix. (2018). MDPI. Available at: [Link]

  • The Role of Benzoguanamine in Advanced Material Formul
  • Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry. Available at: [Link]

  • DSC thermogram and TGA curve of APM sample determined using a heating rate of 1 °C/min. (n.d.).
  • Benzoguanamine. (n.d.). [Source Not Available]
  • Preparation and Characterization of Melamine–Benzoguanamine–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Laminates. (2024). MDPI. Available at: [Link]

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. (n.d.). TU Delft Repository.
  • Optimization of DSC measurements for organic phase change materials. (n.d.).
  • Improvement of storage stability and physicochemical properties by addition of benzoguanamine in melamine-formaldehyde resin synthesis: ARTICLE | Request PDF. (n.d.).
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). [Source Not Available]
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). [Source Not Available]
  • Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2018). MDPI. Available at: [Link]

  • 6-methyl-N-phenyl-1,3,5-triazine-2,4-diamine. (2025). ChemSynthesis.
  • Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). (n.d.). Cheméo. Available at: [Link]

  • comparative analysis of 4,6-Diphenyl-1,3,5-triazin-2-ol with other triazine deriv

Sources

Validation

A Comparative Guide to the Biological Activity of Mono- vs. Di-substituted 1,3,5-Triazines

Welcome to a detailed exploration of the 1,3,5-triazine (s-triazine) scaffold, a cornerstone in modern medicinal chemistry. Hailed as a "privileged structure," its derivatives have demonstrated a vast spectrum of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of the 1,3,5-triazine (s-triazine) scaffold, a cornerstone in modern medicinal chemistry. Hailed as a "privileged structure," its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The versatility of the s-triazine core stems from its synthetic tractability, particularly the sequential and controlled substitution of its chlorine atoms from the readily available precursor, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.[1][4]

This guide provides a comparative analysis of mono- and di-substituted s-triazines, moving beyond a simple catalog of activities. We will delve into the causal relationships between the degree of substitution and the resulting biological profile, supported by experimental data and protocols. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage this versatile scaffold.

The Synthetic Foundation: Temperature as a Gatekeeper to Diversity

The journey to mono-, di-, and eventually tri-substituted triazines is a classic example of controlling reaction kinetics. The process hinges on the stepwise nucleophilic substitution of cyanuric chloride, where the reactivity of the remaining chlorine atoms decreases after each substitution.[1] This phenomenon allows for the selective synthesis of our target compounds by carefully managing the reaction temperature.

The rationale is straightforward: the electron-withdrawing nature of the triazine ring is progressively attenuated as electron-donating nucleophiles replace the chlorine atoms. Consequently, each subsequent substitution requires more energy. This principle is the bedrock of creating diverse triazine libraries.[4][5]

  • First Substitution (Mono-): Occurs at low temperatures, typically 0–5 °C. The high reactivity of the pristine cyanuric chloride allows the reaction to proceed efficiently.[6][7]

  • Second Substitution (Di-): Requires raising the temperature to ambient or room temperature to overcome the reduced reactivity of the mono-substituted intermediate.[1][8]

  • Third Substitution (Tri-): Needs significantly more energy, usually achieved by heating the reaction to reflux.[4]

This controlled, stepwise approach is not merely a synthetic convenience; it is the fundamental experimental choice that enables a systematic investigation of structure-activity relationships (SAR).

G cluster_0 Reaction Conditions TCT 2,4,6-Trichloro-1,3,5-triazine (TCT) Mono Mono-substituted Triazine TCT->Mono 0-5 °C Di Di-substituted Triazine Mono->Di Room Temp Tri Tri-substituted Triazine Di->Tri Reflux Nuc1 Nucleophile 1 Base Nuc2 Nucleophile 2 Base Nuc3 Nucleophile 3 Base G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine Di-substituted Triazine Derivative Triazine->PI3K Inhibits Triazine->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by triazines.

Comparative Antimicrobial and Antifungal Activity

The structure-activity relationships for antimicrobial activity also highlight significant differences based on the substitution pattern. Here, the addition of a second substituent does not universally lead to enhanced activity and can sometimes be detrimental, underscoring the importance of empirical testing.

A study investigating pyrazole-substituted s-triazines found that incorporating two pyrazole rings was detrimental to antimicrobial activity compared to having only one. [1]This illustrates a key principle: while di-substitution allows for greater structural complexity, it can also introduce steric hindrance or unfavorable electronic properties that weaken the interaction with the microbial target.

Conversely, other studies have found that specific di-substituted patterns are highly effective. For instance, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives showed potent antifungal activity against Candida albicans. [8]In this case, the combination of two distinct substituents (an amine and an amino acid) on the triazine core created a pharmacophore with high affinity for the fungal enzyme N-myristoyltransferase. [8] This dichotomy emphasizes that the biological outcome of di-substitution is not merely additive but is a complex function of the specific substituents chosen and their interplay within the target's binding site.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols described below are standard, well-validated methods for assessing the biological activities discussed in this guide.

Protocol 1: General Synthesis of Mono- and Di-substituted s-Triazines

This protocol outlines the controlled, stepwise nucleophilic substitution of cyanuric chloride. [4]The key to isolating the desired product is rigorous temperature control.

  • Objective: To synthesize mono- and di-substituted 1,3,5-triazine derivatives.

  • Materials: 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), appropriate nucleophiles (e.g., anilines, amines, alcohols), a suitable base (e.g., NaHCO₃, DIEA), solvent (e.g., acetone, THF), ice bath, magnetic stirrer.

  • Procedure:

    • First Substitution (0–5 °C):

      • Dissolve 1 equivalent of cyanuric chloride in acetone in a round-bottom flask.

      • Cool the solution to 0–5 °C using an ice bath.

      • Slowly add a solution of 1 equivalent of the first nucleophile and 1.1 equivalents of base dissolved in a suitable solvent (e.g., water for NaHCO₃).

      • Maintain the temperature at 0–5 °C and stir vigorously for 2-4 hours.

      • Monitor the reaction by Thin Layer Chromatography (TLC). The product is the mono-substituted triazine .

    • Second Substitution (Room Temperature):

      • To the reaction mixture containing the mono-substituted triazine, add 1 equivalent of the second nucleophile.

      • Allow the reaction to slowly warm to room temperature.

      • Stir for 12-24 hours, continuing to monitor by TLC.

      • Upon completion, pour the mixture into ice water to precipitate the product.

      • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography to obtain the di-substituted triazine .

Protocol 2: MTT Assay for Cellular Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. [4]

  • Objective: To determine the IC₅₀ value of triazine derivatives against cancer cell lines.

  • Materials: 96-well plates, cancer cell lines, culture medium, triazine compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the triazine compounds. Treat the cells with these various concentrations and incubate for 48–72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [9]

  • Objective: To determine the MIC of triazine derivatives against bacterial or fungal strains.

  • Materials: 96-well plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria), triazine compounds, incubator.

  • Procedure:

    • Compound Preparation: Prepare a two-fold serial dilution of each triazine compound in the wells of a 96-well plate using the broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth, no microbe).

    • Incubation: Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria) for 18–24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

The comparative analysis of mono- and di-substituted s-triazines reveals a compelling narrative in drug design. Mono-substituted triazines, while often potent, carry the risk of non-specific reactivity, a feature that can be both a tool and a liability. The progression to di-substituted analogues represents a crucial step towards specificity and therapeutic relevance. This transition allows for the fine-tuning of molecular interactions, transforming a reactive scaffold into a tailored inhibitor capable of targeting specific biological pathways with greater precision. [10][11] The experimental data consistently show that the addition of a second substituent dramatically alters the biological profile, though not always in a predictably positive manner. [1]This underscores the necessity of empirical screening and iterative design. The di-substituted triazine is not merely an intermediate; it is a distinct chemical entity with its own unique potential, offering a balance between synthetic accessibility and the structural complexity required to address challenging biological targets. Future research will undoubtedly continue to exploit this balance, generating novel di-substituted triazines with improved potency, selectivity, and drug-like properties for a wide range of therapeutic applications.

References

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
  • Exploring s-triazine derivatives as anticancer agents. [No Source Found].
  • Triazine Derivatives: Their Synthesis and Biological Properties - A Review. [No Source Found].
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [No Source Found].
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applic
  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. [No Source Found].
  • Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for tre
  • Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applic
  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. PMC.
  • Antitumor Activity of s-Triazine Derivatives: A System
  • Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. [No Source Found].
  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. DSpace@EWHA.
  • Design and synthesis of mono-and di-pyrazolyl-s-triazine derivatives, their anticancer profile in human cancer cell lines, and in vivo toxicity in zebrafish embryos. PubMed.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine deriv
  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI.
  • Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a] [1][11][12]triazine derivatives as potential antioxidant agents | Request PDF. ResearchGate.

  • Antitumor Activity of s-Triazine Derivatives: A System
  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega.
  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.
  • Three series of mono-, di- and trisubstituted s-triazine derivatives...
  • Discovery of Novel 1,3,5-triazine Derivatives As an Antidiabetic Agent in Wistar Rats Via Inhibition of DPP-4. Taylor & Francis.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
  • Design, characterization and biological evaluation of a new series of s-triazines derived with quinolines. Scholars Research Library.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
  • Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents. PMC.

Sources

Comparative

Validating molecular docking scores for N-phenyl-1,3,5-triazin-2-amine

This guide provides a technical framework for validating molecular docking scores of N-phenyl-1,3,5-triazin-2-amine derivatives. It moves beyond simple software tutorials to address the high false-positive rates inherent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for validating molecular docking scores of N-phenyl-1,3,5-triazin-2-amine derivatives. It moves beyond simple software tutorials to address the high false-positive rates inherent in docking aromatic heterocycles against kinase and enzymatic targets.

Part 1: The Core Directive

The Challenge: The N-phenyl-1,3,5-triazin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binder in kinase inhibitors (e.g., VEGFR-2, PI3K-alpha) or a folate mimic in DHFR inhibitors. However, its flexibility at the secondary amine linker and the high solvation penalty of the triazine ring often lead to scoring artifacts . Standard scoring functions (e.g., Vina, Glide SP) frequently overestimate the affinity of this scaffold due to exaggerated electrostatic terms, resulting in poor correlation with experimental IC₅₀ values (


).

The Solution: This guide establishes a Hierarchical Validation Protocol . We do not rely on a single score.[1] Instead, we compare standard docking against advanced rescoring methods (MM-GBSA) and dynamic simulation, validating the final computational model against experimental biological data.

Part 2: Comparative Analysis of Scoring Methodologies

We compare three tiers of "products" for evaluating this specific scaffold: Standard Docking (Baseline) , Rescoring (MM-GBSA) , and Dynamic Stability (MD) .

Table 1: Performance Comparison for Triazine Derivatives
FeatureTier 1: Standard Docking (AutoDock Vina / Glide SP)Tier 2: MM-GBSA Rescoring (Prime / Amber)Tier 3: MD Simulation (GROMACS / Desmond)
Primary Metric Binding Affinity (

)
Free Energy of Binding (

)
RMSD / H-Bond Stability
Correlation (

)
Low (0.3 – 0.5) High (0.7 – 0.85) N/A (Qualitative Validation)
False Positives High (~40-60%)Low (<15%)Very Low
Compute Cost Seconds per ligandMinutes per ligandHours/Days per ligand
Triazine Specificity Fails to account for linker entropy cost.Accounts for solvation of the triazine core.Validates the stability of the "Hinge Hydrogen Bond".
Best Use Case Initial Virtual Screening (Filtering)Lead Optimization (Ranking)Mechanism of Action Confirmation

Part 3: Scientific Integrity & Logic (The Validation Protocol)

Phase 1: The "Hinge-Lock" Docking Strategy

Context: For N-phenyl-1,3,5-triazin-2-amine derivatives targeting kinases (e.g., VEGFR-2, B-Raf), the interaction is driven by a hydrogen bond between the triazine nitrogen (acceptor) or the exocyclic amine (donor) and the kinase hinge region (e.g., Cys919 in VEGFR-2).

Protocol:

  • Grid Generation: Center the grid box not on the geometric center of the ligand, but on the hinge residue coordinates of the target protein.

  • Constraint Application: Apply a positional constraint (hydrogen bond) to the hinge residue.

    • Reasoning: Unconstrained docking often flips the triazine ring into the solvent, creating a false low-energy pose that is biologically irrelevant.

  • Software Setting:

    • AutoDock Vina:exhaustiveness = 32 (Standard is 8; triazines require higher sampling due to rotatable phenyl linkers).

    • Glide: Use XP (Extra Precision) mode, which penalizes desolvation of the polar triazine ring more accurately than SP.

Phase 2: Rescoring with MM-GBSA (The Filter)

Context: Standard docking ignores the entropic penalty of freezing the N-phenyl bond. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculates the free energy difference between the bound and unbound states, including solvation effects.

Protocol:

  • Take the top 5 poses from Phase 1.

  • Minimize the protein-ligand complex within a continuum solvent model (VSGB 2.0).

  • Calculate

    
    .
    
  • Threshold: Discard any compound where

    
     (heuristic for kinase inhibitors).
    
Phase 3: Experimental Ground Truth (IC₅₀)

Context: A computational score is meaningless without biological validation.

Protocol:

  • Assay: MTT Assay (for cytotoxicity in MCF-7/A549) or Kinase-Glo (for enzymatic inhibition).

  • Correlation Plot: Plot

    
     (pIC₅₀) vs. MM-GBSA 
    
    
    
    .
  • Success Metric: A valid model must achieve

    
     for the congeneric series.
    

Part 4: Visualization & Workflows

Diagram 1: The Hierarchical Validation Workflow

This diagram illustrates the decision tree for validating triazine hits, moving from high-throughput scoring to high-fidelity simulation.

ValidationWorkflow Start Library: N-phenyl-1,3,5-triazin-2-amines Docking Step 1: Constrained Docking (Target: Hinge Region) Start->Docking Filter1 Filter: Binding Score < -7.0 kcal/mol Docking->Filter1 MMGBSA Step 2: MM-GBSA Rescoring (Solvation Correction) Filter1->MMGBSA Pass Discard Discard Candidate Filter1->Discard Fail Filter2 Filter: dG_bind < -30 kcal/mol MMGBSA->Filter2 MD Step 3: MD Simulation (100ns) (RMSD Stability Check) Filter2->MD Top 10 Hits Filter2->Discard Fail Exp Step 4: Experimental IC50 (MTT / Kinase Assay) MD->Exp Stable Trajectory

Caption: A funnel workflow reducing false positives by increasing computational rigor at each step.

Diagram 2: Critical Interaction Map (Pharmacophore)

This diagram details the specific molecular interactions required for a valid score in kinase targets (e.g., VEGFR-2/B-Raf).

InteractionMap Triazine Triazine Core (Electron Deficient) Amine NH Linker (Donor) Triazine->Amine Tail R-Group Tail (Solubilizing) Triazine->Tail Hinge Hinge Region (e.g., Cys919) Triazine->Hinge H-Bond Acceptor Phenyl N-Phenyl Ring (Hydrophobic) Amine->Phenyl Amine->Hinge H-Bond Donor Gatekeeper Gatekeeper Residue (e.g., Thr908) Phenyl->Gatekeeper Pi-Pi / Hydrophobic Solvent Solvent Front Tail->Solvent Exposed

Caption: Pharmacophore model showing the critical "Hinge-Lock" interactions required for valid docking.

References

  • Balaha, M., et al. (2016). "Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer."[2] Journal of Applied Pharmaceutical Science, 6(04), 028-045.[2] Link

  • Kramer, J., et al. (2013). "Comparison of docking method scores vs. experimental IC50 values." Journal of Chemical Information and Modeling, 53(10). Link

  • El-Faham, A., et al. (2025). "Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents."[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Wang, R., et al. (2004). "A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance." Journal of Medicinal Chemistry, 47(17), 4295-4307. Link

  • Singh, U. P., et al. (2012). "Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies." SpringerPlus, 1(1), 1-12. Link

Sources

Validation

UV-Vis spectroscopic characterization of N-phenyl-1,3,5-triazin-2-amine

An In-Depth Guide to the UV-Vis Spectroscopic Characterization of N-phenyl-1,3,5-triazin-2-amine and its Derivatives A Senior Application Scientist's Comparative Guide For researchers engaged in the synthesis and applica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the UV-Vis Spectroscopic Characterization of N-phenyl-1,3,5-triazin-2-amine and its Derivatives

A Senior Application Scientist's Comparative Guide

For researchers engaged in the synthesis and application of heterocyclic compounds, particularly in drug development and materials science, precise analytical characterization is paramount. The 1,3,5-triazine scaffold is a privileged structure, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Among the various analytical techniques, UV-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and informative first look into the electronic structure of these molecules.

This guide offers an in-depth, comparative analysis of the . As specific spectral data for this exact parent compound is not extensively published, we will ground our analysis in the well-documented properties of its close chemical relatives and precursors. This approach not only provides a predictive framework for its characterization but also highlights the key structural influences on the electronic absorption properties of substituted s-triazines. We will focus our discussion on the readily synthesized and characterized analogue, 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine , and compare its features with other relevant triazine derivatives.[1][3]

The Electronic Structure: Understanding the Chromophore

The UV-Vis absorption spectrum of an N-phenyl-1,3,5-triazin-2-amine derivative is dominated by the electronic transitions within its constituent chromophores: the 1,3,5-triazine ring and the N-phenylamino substituent.

  • The 1,3,5-Triazine Ring : As a heterocyclic analogue of benzene, the s-triazine ring possesses a π-electron system.[4] It can undergo π-π* transitions, which are typically high-energy (short wavelength) and high-intensity. The nitrogen atoms also introduce non-bonding (n) electrons, allowing for lower-energy (longer wavelength) but symmetry-forbidden (lower intensity) n-π* transitions.[5]

  • The Phenylamino Group : The introduction of an amino group with a phenyl substituent acts as a powerful auxochrome. The lone pair of electrons on the nitrogen atom can interact with the π-system of the triazine ring (p-π conjugation), significantly altering the energy of the molecular orbitals.[5] This interaction generally leads to a bathochromic (red) shift of the π-π* absorption bands to longer wavelengths and an increase in their intensity, as the conjugation extends the chromophore.

The logical relationship between the molecular structure and its expected spectral features is outlined below.

A N-phenyl-1,3,5-triazin-2-amine (Core Structure) B 1,3,5-Triazine Ring (Heteroaromatic π-System) A->B C Phenylamino Group (Auxochrome) A->C D π → π* Transitions (High Intensity, ~230-270 nm) B->D E n → π* Transitions (Low Intensity, Longer λ) B->E F Extended Conjugation (p-π Interaction) B->F Interaction C->F Interaction G Bathochromic Shift (Red Shift) & Hyperchromic Effect F->G G->D Modifies

Caption: Key chromophores and their influence on the UV-Vis spectrum.

Comparative Spectral Analysis of Triazine Derivatives

To predict the spectral features of N-phenyl-1,3,5-triazin-2-amine, it is instructive to compare the published data of structurally related compounds. The substitution pattern on the triazine ring profoundly impacts the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.

The addition of amino groups to the s-triazine ring introduces electrons that can interact with the ring's π-system, causing changes in the intensity and position of absorption bands.[5] The spectra of mono-, di-, and triamino-s-triazines can be arranged in a sequence that reflects this electronic interaction.[5]

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
5,6-diphenyl-[3][6][7]triazin-3-ylamineChloroform345Not Specified[8]
2-Amino-4,6-bis(2-pyridyl)-1,3,5-triazineNot Specified~250-260Not Specified[9]
Various Styryl-Substituted TriazinesAcetonitrile354 - 381Not Specified[10]
Hexaphenyl-1,3,5-triazine-2,4,6-triamineNot SpecifiedMain peak ~305Not Specified[7]
2,4,6-tris(4'-(phenylethynyl)phenyl)-1,3,5-triazine derivativesDichloromethane> 400Not Specified[11]

Table 1: Comparison of UV-Vis absorption maxima for various triazine derivatives.

Based on this comparative data, N-phenyl-1,3,5-triazin-2-amine and its derivatives are expected to exhibit strong absorption bands in the 240-350 nm range, corresponding to π-π* transitions of the conjugated aromatic system. The exact λmax will be highly dependent on the other substituents on the triazine ring and the solvent used.

The Critical Role of the Solvent: Understanding Solvatochromism

The choice of solvent is not a trivial experimental parameter; it can significantly alter the position and even the shape of absorption bands.[12][13] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent molecules.[12]

  • Non-polar Solvents (e.g., Hexane, Cyclohexane): In these solvents, solute-solvent interactions are minimal. The resulting spectrum is considered a good representation of the molecule's intrinsic electronic transitions, and often reveals fine vibrational structure.[14]

  • Polar Solvents (e.g., Ethanol, Acetonitrile, Water): Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding.[14]

    • π-π Transitions:* The excited state of a π-π* transition is generally more polar than the ground state. Polar solvents will stabilize this excited state more, reducing the energy gap for the transition and causing a bathochromic (red) shift to longer wavelengths.[15]

    • n-π Transitions:* In molecules with heteroatoms like nitrogen, the ground state is stabilized by polar protic solvents (like ethanol) through hydrogen bonding with the non-bonding electrons. This stabilization is stronger for the ground state than the excited state, increasing the energy gap for the transition and causing a hypsochromic (blue) shift to shorter wavelengths.[15]

Therefore, a systematic study using solvents of varying polarity is essential for a complete characterization, as it helps in assigning the nature of the observed electronic transitions.

A Self-Validating Protocol for UV-Vis Characterization

This protocol provides a step-by-step methodology designed for robust and reproducible characterization of N-phenyl-1,3,5-triazin-2-amine or its derivatives.

Objective

To determine the absorption maxima (λmax) and calculate the molar absorptivity (ε) of the target compound in solvents of varying polarity.

Materials & Instrumentation
  • Analyte: N-phenyl-1,3,5-triazin-2-amine derivative (solid, >98% purity).

  • Solvents:

    • Non-polar: Hexane (spectroscopic grade)

    • Polar Aprotic: Acetonitrile (spectroscopic grade)

    • Polar Protic: Ethanol (spectroscopic grade)

  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Glassware: Class A volumetric flasks, quartz cuvettes (1 cm path length).

Experimental Workflow

cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis A 1. Prepare 1 mM Stock Solution (in Acetonitrile or Ethanol) B 2. Create Serial Dilutions (e.g., 5, 10, 15, 20, 25 µM) in each target solvent A->B E 5. Measure Absorbance of each dilution B->E C 3. Set Wavelength Range (e.g., 200-500 nm) D 4. Baseline Correction (using cuvettes with pure solvent) C->D D->E F 6. Identify λmax from the spectral overlay E->F G 7. Plot Beer's Law Curve (Absorbance vs. Concentration) at λmax F->G I 9. Compare λmax across solvents to determine solvatochromic shifts F->I H 8. Calculate Molar Absorptivity (ε) from the slope of the line (ε = slope / path length) G->H

Caption: Standard workflow for quantitative UV-Vis spectroscopic analysis.

Detailed Procedure
  • Stock Solution Preparation: Accurately weigh a precise amount of the compound to prepare a 1 mM stock solution in a suitable solvent where it is highly soluble (e.g., acetonitrile or ethanol).

  • Working Solutions: Perform serial dilutions from the stock solution to prepare a series of at least five concentrations (e.g., 5, 10, 15, 20, 25 µM) in each of the selected solvents (Hexane, Acetonitrile, Ethanol).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the scan range from 200 to 500 nm.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent to be used for the measurement. Run a baseline scan to zero the instrument.

  • Spectrum Measurement: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with the same solution. Place it in the sample holder and record the absorption spectrum. Repeat this for all concentrations, moving from lowest to highest.

  • Repeat for Each Solvent: Repeat steps 4 and 5 for each solvent system.

  • Data Analysis:

    • Overlay the spectra for one solvent to identify the wavelength(s) of maximum absorbance (λmax).

    • For each λmax, create a Beer-Lambert plot of absorbance versus concentration. The plot should be linear (R² > 0.99).

    • Calculate the molar absorptivity (ε) from the slope of the line using the equation: ε = Slope / b, where 'b' is the path length (typically 1 cm).

    • Compare the λmax values obtained in the different solvents to identify and quantify any hypsochromic or bathochromic shifts.

Conclusion

The and its analogues is a powerful first step in confirming molecular identity and probing electronic structure. A comprehensive analysis, grounded in a comparative approach with known derivatives and a systematic investigation of solvent effects, provides far more than a simple λmax value. It delivers critical insights into the nature of the electronic transitions (π-π* vs. n-π*) and the influence of the molecular environment. The protocol detailed herein provides a robust framework for obtaining high-quality, reproducible data essential for researchers in medicinal chemistry and materials science.

References

  • ResearchGate. Table 1 . Relevant UV-Vis data of the triazine derivatives 3a-d. Available from: [Link]

  • Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 23. Available from: [Link]

  • Hirt, R. C., & Salley, D. J. (1953). Ultraviolet Absorption Spectra of Derivatives of Symmetric Triazine. I. Amino Triazines. The Journal of Chemical Physics, 21(7), 1181–1184. Available from: [Link]

  • ResearchGate. UV-Visible spectra of triazine compound. Available from: [Link]

  • Avcı, D., et al. (2015). Synthesis spectroscopic UV vis and GIAO NMR crystallographic and theoretical studies of triazine heterocyclic derivatives. Sinop Üniversitesi Akademik Veri Yönetim Sistemi. Available from: [Link]

  • Tahir, M. N., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6074–6091. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Available from: [Link]

  • ResearchGate. (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Available from: [Link]

  • Raptis, C., et al. (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Comptes Rendus. Chimie, 27(S1), 1–15. Available from: [Link]

  • Scribd. Solvent Effects in UV-Vis Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available from: [Link]

  • Royal Society of Chemistry. 4,6-Bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines: synthesis, NMR spectra and restricted rotations. Available from: [Link]

  • E-Vidya. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. Available from: [Link]

  • National Institutes of Health. SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. Available from: [Link]

  • Le-Dez, G., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 347–365. Available from: [Link]

  • Marković, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 26(11), 5898. Available from: [Link]

  • ResearchGate. Serinolic Amino-s-triazines: Iterative Synthesis and Rotational Stereochemistry Phenomena as N-substituted Derivatives of 2-Aminopropane-1,3-diols. Available from: [Link]

  • Parikh, K. S., & Vyas, S. P. (2012). Design, characterization and biological evaluation of a new series of s-triazines derived with quinolines. Archives of Applied Science Research, 4(3), 1359-1362. Available from: [Link]

  • Wuli Huaxue Xuebao. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Available from: [Link]

  • ResearchGate. U.V. spectra of derivatives of 1,3,5-triazine. Available from: [Link]

  • PubChem. 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. Available from: [Link]

  • Wang, X., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Scientific Reports, 8(1), 4558. Available from: [Link]

  • ePrints Soton. Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. Available from: [Link]

  • National Institutes of Health. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-phenyl-1,3,5-triazin-2-amine

As a Senior Application Scientist, I understand that cutting-edge research and drug development demand not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper dispo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that cutting-edge research and drug development demand not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides in-depth, procedural instructions for the safe handling and disposal of N-phenyl-1,3,5-triazin-2-amine, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide a clear and logical framework for your laboratory's waste management practices.

Understanding the Risks: Hazard Profile of N-phenyl-1,3,5-triazin-2-amine

N-phenyl-1,3,5-triazin-2-amine and related triazine compounds present several potential hazards that necessitate careful handling and disposal. Understanding these risks is fundamental to appreciating the rationale behind the recommended procedures. The primary hazards include:

  • Acute Toxicity: The compound is classified as harmful if swallowed and may also be harmful in contact with the skin. Accidental ingestion could lead to serious health damage or be fatal in significant quantities.[1]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][3][4]

  • Aquatic Toxicity: This chemical is recognized as being harmful to aquatic life with long-lasting effects, making its containment and proper disposal crucial to prevent environmental contamination.[5]

  • Combustibility: While not highly flammable, triazine compounds can decompose on heating, producing toxic gases and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Given these hazards, all handling and disposal operations must be conducted with the appropriate personal protective equipment and in designated areas to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling N-phenyl-1,3,5-triazin-2-amine. The following equipment should be considered standard for any procedure involving this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes and dust.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a particulate filter respirator adapted to the airborne concentration of the substance should be used.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-phenyl-1,3,5-triazin-2-amine waste.

DisposalWorkflow start Start: N-phenyl-1,3,5-triazin-2-amine Waste spill Is it a spill? start->spill quantity Is it a small quantity (<10g)? spill->quantity No minor_spill Minor Spill Cleanup spill->minor_spill Yes (Minor) major_spill Major Spill Cleanup spill->major_spill Yes (Major) contaminated Is the waste contaminated? quantity->contaminated small_uncontaminated Small Quantity Disposal Protocol quantity->small_uncontaminated Yes contaminated->small_uncontaminated No large_contaminated Bulk/Contaminated Disposal Protocol contaminated->large_contaminated Yes minor_spill->large_contaminated major_spill->large_contaminated end End: Waste Secured for Pickup small_uncontaminated->end large_contaminated->end

Caption: Decision workflow for N-phenyl-1,3,5-triazin-2-amine disposal.

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is essential. The following steps provide a clear guide for different scenarios.

  • Containerization: Place the uncontaminated N-phenyl-1,3,5-triazin-2-amine in a clearly labeled, sealed container. Ensure the container is compatible with the chemical. Polyethylene or polypropylene containers are generally suitable.[1]

  • Labeling: The label should clearly state the chemical name ("N-phenyl-1,3,5-triazin-2-amine") and associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").

  • Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Arrange for pickup by a licensed chemical waste disposal service. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

For larger quantities or materials contaminated with N-phenyl-1,3,5-triazin-2-amine (e.g., contaminated labware, spill cleanup materials), the primary disposal method is incineration.[6]

  • Containment: Securely package the waste in a designated hazardous waste container.

  • Documentation: Complete all necessary hazardous waste manifests as required by local, state, and federal regulations. This ensures a clear chain of custody and proper handling by the disposal facility.

  • Professional Disposal: The waste must be transported to an approved and licensed hazardous waste disposal facility. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all regulations.

In the event of a spill, prompt and correct action is crucial to mitigate risks.

Minor Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Prevent the spread of the powder. Avoid generating dust.[1]

  • Cleanup: Use a dry cleanup method. Gently sweep the spilled substance into a covered container.[5] If appropriate, moisten the material slightly to prevent it from becoming airborne.[5]

  • Disposal: The collected material should be treated as contaminated waste and disposed of according to the procedures for bulk quantities.

Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and EHS department.[1]

  • Restrict Access: Prevent personnel from entering the affected area.

  • Professional Cleanup: A major spill should only be handled by trained emergency responders.

Decontamination
  • Equipment: Non-disposable equipment that has come into contact with N-phenyl-1,3,5-triazin-2-amine should be thoroughly cleaned. Wash with soap and water, collecting the wash water for disposal as hazardous waste.[1] Do not allow wash water to enter drains.[1]

  • Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe down with water. All cleaning materials should be disposed of as contaminated waste.

Quantitative Data and Safety Summary
Parameter Information Source(s)
GHS Hazard Class Acute toxicity (Oral), Category 4; Hazardous to the aquatic environment, long-term, Category 3
Hazard Statements H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.
Primary Routes of Exposure Ingestion, Skin Contact, Inhalation[3][7]
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, particulate filter respirator (as needed)[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, peroxides
Primary Disposal Method Incineration at an approved waste disposal facility[6]

This guide is intended to provide a comprehensive framework for the safe disposal of N-phenyl-1,3,5-triazin-2-amine. Always consult your institution's specific safety protocols and your local EHS department to ensure full compliance with all applicable regulations.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.).
  • Guidance for the Reregistration of Manufacturing-Use and Certain End-Use Pesticide Products Containing Cyanazine (100101), Case Number 066 - epa nepis. (n.d.).
  • SAFETY DATA SHEET. (2025, December 19).
  • GHS - GreenRock. (n.d.).
  • 2,4-Diamino-6-phenyl-1,3,5-triazine. (n.d.).
  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. (2019, January 24). Synerzine.
  • SAFETY DATA SHEET. (2010, February 9).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET - MilliporeSigma. (2026, February 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, February 9).
  • ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. (2021).

Sources

Handling

Personal protective equipment for handling N-phenyl-1,3,5-triazin-2-amine

Comprehensive Safety and Operational Guide for Handling N-phenyl-1,3,5-triazin-2-amine As drug development increasingly focuses on targeted therapies, 1,3,5-triazine derivatives have emerged as critical scaffolds. Specif...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-phenyl-1,3,5-triazin-2-amine

As drug development increasingly focuses on targeted therapies, 1,3,5-triazine derivatives have emerged as critical scaffolds. Specifically, N-phenyl-1,3,5-triazin-2-amine[1] and its halogenated analogs (such as 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine) are heavily utilized as potent kinase inhibitors and direct inhibitors of NF-κB DNA binding[2].

Because these compounds are designed to be highly biologically active—often intercalating with DNA or binding to intracellular kinase domains—unintended exposure poses significant occupational hazards. This guide provides researchers with a self-validating, causality-driven protocol for the safe handling, PPE selection, and disposal of N-phenyl-1,3,5-triazin-2-amine.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the threat. N-phenyl-1,3,5-triazin-2-amine is typically supplied as a fine, crystalline powder[3].

  • Inhalation Risk: The fine particulate nature of the powder makes it highly susceptible to electrostatic aerosolization. Inhalation leads directly to respiratory tract irritation (H335).

  • Dermal/Ocular Risk: The amine group and the planar triazine ring facilitate rapid absorption through mucous membranes and compromised skin, causing severe irritation (H315, H319).

  • Biological Activity: Because derivatives like NI241 are designed to cross cell membranes and inhibit transcription factors like NF-κB[2], systemic absorption must be strictly prevented to avoid unintended off-target biological effects.

Table 1: Quantitative Hazard and Physicochemical Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 4040-07-7 (Base) / 2272-40-4 (Dichloro)Verify exact derivative on SDS prior to handling.
Molecular Weight 172.19 g/mol (Base) / 241.08 g/mol (Dichloro)Low MW facilitates rapid cellular penetration.
GHS Hazard Codes H302, H315, H319, H335Mandatory barrier protection for skin, eyes, and lungs.
Solubility Low in water; High in DMSO/DMFSpills must be cleaned with organic solvents, not just water.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The selection below is engineered specifically for the hazards of biologically active triazine amines.

Table 2: Engineered PPE Requirements

Protection ZoneMandatory EquipmentCausality & Validation
Hand Protection Double-layered Nitrile Gloves (Minimum 0.11 mm thickness).Causality: Triazines and their primary solvent (DMSO) rapidly permeate latex. Nitrile offers superior chemical resistance. Validation: Perform a pneumatic (inflation) test for micro-tears before donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified).Causality: Safety glasses with side shields are insufficient against fine, aerosolized powders. Goggles provide a complete orbital seal.
Body Protection Flame-resistant, fluid-impermeable lab coat with knit cuffs.Causality: Knit cuffs prevent the sleeves from riding up, eliminating exposed skin at the wrist interface.
Respiratory Handled exclusively in a Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.Causality: Prevents inhalation of electrostatically dispersed particulates during weighing.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: Pre-Operation Setup
  • Airflow Verification: Turn on the chemical fume hood.

    • Validation: Physically check the digital monitor to ensure the face velocity is between 0.4 and 0.6 m/s . If the alarm sounds, abort the procedure.

  • Static Mitigation: Wipe the interior working surface of the hood with a damp, lint-free cloth (using 70% Isopropanol) to ground the surface and reduce static charge.

Phase B: Weighing and Transfer
  • Tool Selection: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Standard plastic boats generate static electricity through triboelectric charging, causing the fine triazine powder to repel from the boat and aerosolize into the user's breathing zone.

  • Handling: Carefully transfer the required mass of N-phenyl-1,3,5-triazin-2-amine. Cap the primary container immediately after extraction.

  • Solubilization: Transfer the powder to a pre-tared glass vial. Add Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Validation: Vortex the solution for 30 seconds. Hold the vial against a light source; the solution must be entirely transparent with zero visible particulates. If particulates remain, sonicate for 5 minutes.

G N1 1. Risk Assessment & Fume Hood Setup N2 2. PPE Donning (Nitrile, Goggles) N1->N2 N3 3. Anti-Static Weighing N2->N3 N4 4. Solubilization (DMSO Transfer) N3->N4 N5 5. Decon & Waste Segregation N4->N5

Safe handling and operational workflow for N-phenyl-1,3,5-triazin-2-amine.

Spill Response & Decontamination Protocol

In the event of a spill, standard aqueous cleaning is ineffective due to the compound's hydrophobicity.

For Solid Powder Spills:

  • Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).

  • Cover the spill with absorbent paper towels.

  • Gently wet the towels with 70% Isopropanol or Ethanol to dissolve and trap the powder.

  • Wipe inward from the edges to the center to prevent spreading.

  • Place all contaminated towels into a sealable hazardous waste bag.

For Liquid Spills (in DMSO):

  • Apply a universal chemical absorbent pad directly over the spill.

  • Causality: DMSO acts as a powerful carrier solvent that will drag the triazine compound through standard gloves and skin. Never touch a DMSO spill, even with gloved hands. Use forceps to collect the saturated absorbent pads.

  • Wash the area with soap and water only after the organic solvent has been completely removed.

Waste Management & Disposal Plan

Triazine derivatives must be permanently destroyed to prevent environmental contamination, as they can act as persistent organic pollutants or disrupt aquatic ecosystems.

  • Solid Waste (Vials, Spatulas, PPE): Collect in a rigid, puncture-resistant container lined with a hazardous waste bag. Label as "Toxic Solid Waste: Triazine Amine Derivatives."

  • Liquid Waste (DMSO/Triazine Solutions):

    • If handling the base N-phenyl-1,3,5-triazin-2-amine, dispose of it in the Non-Halogenated Organic Waste carboy.

    • If handling chlorinated derivatives (e.g., 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine), it must be segregated into the Halogenated Organic Waste carboy.

    • Causality: Mixing halogenated waste with non-halogenated waste can lead to highly exothermic reactions or the generation of toxic phosgene gas during the incineration process.

  • Final Destruction: All collected waste must be routed to an EHS-approved vendor for high-temperature incineration (>1000°C) to ensure complete thermal breakdown of the triazine ring.

References

  • ChemicalBook. "N-phenyl-1,3,5-triazin-2-amine CAS#: 4040-07-7". ChemicalBook.
  • ChemScene. "4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine". ChemScene.
  • Miyazawa, H., et al. "New scaffolds of inhibitors targeting the DNA binding of NF-κB". OAText.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.